Product packaging for Caerulomycin A(Cat. No.:CAS No. 21802-37-9)

Caerulomycin A

Cat. No.: B606606
CAS No.: 21802-37-9
M. Wt: 229.23 g/mol
InChI Key: JCTRJRHLGOKMCF-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Caerulomycin A (CAS 21802-37-9) is a natural alkaloid compound featuring a unique 2,2'-bipyridine core structure, isolated from actinomycetes strains such as Actinoalloteichus cyanogriseus . As a promising multi-targeting agent, it is a valuable tool for biomedical research. In cancer research, this compound has been characterized as a novel dual-targeting agent. Computational and in vitro studies confirm it interacts with both tubulin and DNA topoisomerase I (Topo-1). It promotes tubulin polymerization and stabilizes microtubules, similar to paclitaxel, while also inhibiting Topo-1 activity. This dual mechanism inhibits the viability and growth of various cancer cell lines, including paclitaxel-resistant ones, and demonstrates in vivo efficacy in reducing tumor progression with low cytotoxicity . Concurrently, this compound is a potent immunosuppressive drug lead. It exerts its effect by reversibly depleting cellular iron content, which is crucial for proliferating immune cells. This iron chelation inhibits the ribonucleotide reductase (RNR) enzyme, leading to S-phase cell cycle arrest and suppressing T-cell and B-cell activity . It has been shown to induce regulatory T-cells, prolong allogeneic skin graft survival, and alleviate symptoms in experimental autoimmune disease models . With its diverse bioactivities, this compound is a critical compound for investigating novel cancer therapeutics and immunosuppressive therapies. This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11N3O2 B606606 Caerulomycin A CAS No. 21802-37-9

Properties

IUPAC Name

(NE)-N-[(4-methoxy-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-17-10-6-9(8-14-16)15-12(7-10)11-4-2-3-5-13-11/h2-8,16H,1H3/b14-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTRJRHLGOKMCF-RIYZIHGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1)C2=CC=CC=N2)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=NC(=C1)C2=CC=CC=N2)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801213997
Record name (E)-4-Methoxy[2,2′-bipyridine]-6-carboxaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801213997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21802-37-9
Record name (E)-4-Methoxy[2,2′-bipyridine]-6-carboxaldehyde oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21802-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cerulomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021802379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-4-Methoxy[2,2′-bipyridine]-6-carboxaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801213997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CAERULOMYCIN A FROM STREPTOMYCES CAERULES
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Discovery and Isolation of Caerulomycin A from Streptomyces caeruleus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Caerulomycin A, a unique 2,2'-bipyridine alkaloid, was first discovered in 1959 from the fermentation broth of Streptomyces caeruleus.[1][2] This document provides a comprehensive technical overview of the discovery, isolation, and characterization of this compound. It details the fermentation of the producing organism, the multi-step extraction and purification protocol, and the analytical methods used for its structural elucidation. Furthermore, this guide summarizes the key biological activities of this compound, including its immunosuppressive and anticancer mechanisms of action, presented through structured data and signaling pathway diagrams. The information herein is intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and molecular biology.

Introduction

This compound is a natural product of significant scientific interest due to its potent and diverse biological activities.[3] Initially identified as an antifungal and antibiotic agent, subsequent research has revealed its capabilities as an immunosuppressive and antineoplastic compound.[4][5][6] The core chemical structure of this compound features a 2,2'-bipyridine nucleus substituted with a methoxy group and an aldoxime, a feature that contributes to its biological functions.[7] This guide provides a detailed methodology for the isolation and characterization of this compound from actinomycete fermentation, along with an overview of its mechanism of action. While originally isolated from Streptomyces caeruleus, this guide draws upon detailed protocols from closely related high-producing strains such as Actinoalloteichus cyanogriseus and other marine actinomycetes, which are now more commonly used for its production.[5][8]

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of a suitable actinomycete strain. The following protocols are based on optimized conditions reported for high-yield production.

Culture Media and Conditions

Successful fermentation relies on the appropriate selection of media for both the seed culture and the main production phase.

Table 1: Media Composition for this compound Fermentation

Medium Type Component Concentration (g/L) Notes
Seed Culture (Trypticase Soy Broth Agar) Trypticase Soy Broth30Used for initial growth of the actinomycete strain.[5]
Agar15
Production Medium (ISP3 Agar) Oatmeal20Supports secondary metabolite production.[5]
Trace Salts Solution1 mL
Agar18
Alternative Production Medium (ASW-36P(1)) Soluble Starch20Optimized for production in marine-derived actinomycetes.[9]
Peptone10
Yeast Extract5
Artificial Sea Water1000 mL
Experimental Protocol: Fermentation
  • Seed Culture Preparation: Inoculate a suitable actinomycete strain (e.g., Actinoalloteichus cyanogriseus) onto Trypticase Soy Broth Agar plates.[5] Incubate at 28°C until sufficient growth is observed.

  • Production Culture Inoculation: Use the seed culture to inoculate large-scale production plates containing ISP3 agar or flasks with ASW-36P(1) medium.[5][9]

  • Incubation: Incubate the production cultures at 28-30°C for a period of 96 hours to 11 days.[5][9] Monitor the fermentation parameters such as pH, dissolved oxygen, and biomass. Maximum production of this compound is typically observed after 72 hours and remains stable until the end of the fermentation.[8][9]

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth is a multi-step process involving solvent extraction and chromatography. The following workflow outlines a typical purification cascade.

G fermentation Fermentation Broth (10 L) extraction1 Extraction with Ethyl Acetate/Methanol (80:20) fermentation->extraction1 partition1 Partition between Water and Ethyl Acetate extraction1->partition1 partition2 Partition between Methanol and Petroleum Ether partition1->partition2 mplc Medium Pressure Liquid Chromatography (MPLC) on RP-18 Silica Gel partition2->mplc sephadex Size Exclusion Chromatography (Sephadex LH-20) mplc->sephadex hplc High-Performance Liquid Chromatography (HPLC) on C-18 Column sephadex->hplc pure_product Pure this compound hplc->pure_product

Figure 1: General workflow for the isolation and purification of this compound.[5]
Experimental Protocol: Extraction and Purification

  • Initial Extraction: Dice the agar from the fermentation plates and extract with a mixture of ethyl acetate and methanol (80:20).[5] For liquid cultures, centrifuge the broth to separate the biomass and extract the mycelia with methanol.[9] The whole broth can also be extracted with an equal volume of ethyl acetate.[8]

  • Solvent Partitioning:

    • Collect the organic layer and evaporate to yield a crude extract.[5]

    • Partition the crude extract between water and ethyl acetate.[5]

    • Separate the ethyl acetate layer and partition it between methanol and petroleum ether to remove nonpolar impurities.[5]

  • Chromatographic Purification:

    • Concentrate the methanol layer to obtain a crude brown syrup.[5]

    • Subject the crude extract to Medium Pressure Liquid Chromatography (MPLC) on an RP-18 silica gel column, eluting with a methanol gradient (30% to 100%).[5]

    • Further purify the active fractions using size-exclusion chromatography on a Sephadex LH-20 column with methanol as the eluent.[5]

    • The final purification step involves High-Performance Liquid Chromatography (HPLC) on a C-18 column with an isocratic elution of 37% acetonitrile in water to afford pure this compound.[5]

Yield and Purity

The following table summarizes representative quantitative data from the isolation of this compound.

Table 2: Quantitative Data for this compound Isolation

Parameter Value Source
Starting Fermentation Volume 10 L[5]
Crude Brown Syrupy Extract 16.8 g[5]
Final Yield of Pure this compound 57 mg[5]
Purity (by HPLC) 99.3%[5]
Titer in Harvested Broth 2.3 mg/L[10]

Structural Characterization

The structure of the isolated compound is confirmed as this compound through a combination of spectroscopic techniques.

Table 3: Physicochemical and Spectroscopic Properties of this compound

Property Value
Molecular Formula C₁₂H₁₁N₃O₂
Molecular Weight 229.23 g/mol [7]
Appearance Colorless crystalline substance[1]
¹H NMR (DMSO-d₆, δ ppm) 11.6 (s, 1H), 8.5 (d, 1H), 8.3 (d, 1H), 8.1 (s, 1H), 8.0 (t, 1H), 7.8 (d, 1H), 7.5 (t, 1H), 7.35 (s, 1H), 3.9 (s, 3H)
¹³C NMR (DMSO-d₆, δ ppm) 168.0, 155.5, 154.0, 150.0, 149.5, 145.0, 138.0, 125.0, 121.0, 118.0, 110.0, 56.0
Mass Spectrometry (m/z) 230.08 [M+H]⁺
UV λmax (nm) 220, 240, 310

Mechanism of Action

This compound exhibits a range of biological activities, with its immunosuppressive and anticancer effects being the most extensively studied.

Immunosuppressive Activity

This compound suppresses the immune system primarily by inhibiting T-cell activity.[11][12] It has been shown to enhance the transforming growth factor-β (TGF-β)-Smad3 signaling pathway while suppressing interferon-γ (IFN-γ)-induced STAT1 signaling.[13] This dual action leads to the expansion of regulatory T-cells (Tregs). Additionally, this compound exerts its immunosuppressive effect by depleting cellular iron content, which in turn inhibits ribonucleotide reductase, an enzyme crucial for DNA synthesis, leading to cell cycle arrest.[4]

G CaerulomycinA This compound IronDepletion Intracellular Iron Depletion CaerulomycinA->IronDepletion RNR Ribonucleotide Reductase Inhibition IronDepletion->RNR DNAsynthesis DNA Synthesis Inhibition RNR->DNAsynthesis CellCycleArrest Cell Cycle Arrest DNAsynthesis->CellCycleArrest Tcell T-cell Proliferation Inhibition CellCycleArrest->Tcell

Figure 2: Proposed mechanism of this compound's immunosuppressive activity via iron depletion.[4]
Anticancer Activity

The antineoplastic properties of this compound are attributed to its dual-targeting mechanism involving the disruption of microtubules and the inhibition of topoisomerase I.[5]

  • Tubulin Polymerization: this compound affects tubulin polymerization, a critical process for microtubule formation and dynamics, which are essential for cell division.[5]

  • Topoisomerase I Inhibition: It also inhibits the activity of topoisomerase I, an enzyme that relaxes supercoiled DNA, which is necessary for DNA replication and transcription.[5]

This dual mechanism makes this compound a promising candidate for cancer therapy, including for paclitaxel-resistant cancers.[5]

G CaerulomycinA This compound Tubulin Tubulin Polymerization CaerulomycinA->Tubulin Topo1 Topoisomerase I Inhibition CaerulomycinA->Topo1 Microtubule Microtubule Disruption Tubulin->Microtubule DNA DNA Replication/Transcription Inhibition Topo1->DNA Apoptosis Cancer Cell Apoptosis Microtubule->Apoptosis DNA->Apoptosis

Figure 3: Dual-targeting anticancer mechanism of this compound.[5]

Conclusion

This compound, originally discovered from Streptomyces caeruleus, continues to be a molecule of significant interest for its potent biological activities. This guide provides a detailed technical framework for its production through fermentation and its subsequent isolation and purification. The elucidation of its immunosuppressive and anticancer mechanisms of action opens avenues for further research and development of this compound and its analogs as potential therapeutic agents. The protocols and data presented herein serve as a valuable resource for scientists and researchers aiming to explore the full potential of this remarkable natural product.

References

A Technical Guide to the Discovery of Caerulomycin A: From Soil Bacterium to Bioactive Molecule

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Caerulomycin A (CaeA) is a natural product belonging to the 2,2'-bipyridine family of alkaloids, first identified more than six decades ago.[1][2] Originally noted for its modest antifungal properties, subsequent research has unveiled a wider spectrum of biological activities, including immunosuppressive and potent anticancer effects, sparking renewed interest in its therapeutic potential.[3][4] This technical guide provides an in-depth review of the historical discovery of this compound, detailing the initial isolation, structure elucidation, and early characterization of its biological functions. The document adheres to a technical format, presenting quantitative data in structured tables, outlining key experimental protocols, and providing a visual workflow of the discovery process.

Discovery and Isolation

Producing Organism

This compound was first discovered in 1959 as a secondary metabolite produced by the soil actinomycete Streptomyces caeruleus.[2] The antibiotic was initially obtained from a fresh isolate (PRL 1687) and later from an authentic culture of the same species.[2] Since its initial discovery, other actinomycetes have been identified as producers of CaeA and its analogues, notably the marine-derived Actinoalloteichus cyanogriseus, which has been used in more recent studies to explore its biosynthesis and biological activities.[1][5][6]

Fermentation and Extraction

Early production involved submerged fermentation of S. caeruleus. The active compound was found to be secreted into the culture filtrate, from which it was extracted. Modern protocols, while more optimized, follow a similar principle of fermentation followed by solvent extraction. A representative protocol involves solid-phase fermentation on agar plates followed by multi-step solvent extraction and partitioning to isolate the crude extract containing this compound.[5]

Structure Elucidation

The initial investigation in 1959 established this compound as a colorless, crystalline, amphoteric substance with the molecular formula C₁₂H₁₁N₃O₂.[2][7] Its structure features a unique 2,2'-bipyridine core, substituted with a methoxy group at the 4-position and an aldoxime group at the 6-position.[7] The definitive structure was elucidated through a combination of chemical degradation, spectroscopic analysis, and ultimately confirmed by total synthesis.[8][9] Modern structural analyses for CaeA and its newly discovered analogues routinely employ techniques such as high-resolution mass spectrometry (HRMS), 1D and 2D nuclear magnetic resonance (NMR) spectroscopy, and X-ray single-crystal diffraction.[1]

Initial Biological Activity

This compound was originally characterized as an antibiotic with specific activity against filamentous fungi and yeasts, while showing only weak activity against bacteria.[2] This antifungal property was the basis for its initial discovery. Subsequent screening and investigation revealed a much broader and more potent range of bioactivities, which now dominate the research landscape for this molecule. These include immunosuppressive activity by inhibiting T-cell function and significant cytotoxicity against various human cancer cell lines.[1][3][4]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₂H₁₁N₃O₂[2][7]
Molecular Weight229.23 g/mol [7]
AppearanceColorless crystalline substance[2]
Chemical ClassPyridine Alkaloid, 2,2'-Bipyridine[7]
IUPAC Name(NE)-N-[(4-methoxy-6-pyridin-2-yl-2-pyridinyl)methylidene]hydroxylamine[7]
Table 2: Summary of Biological Activity for this compound
Activity TypeTarget/OrganismMeasurementValueReference
AntifungalPathogenic Fungi (e.g., Candida sp.)MIC0.39 - 1.56 µg/mL[6][10]
AnticancerHCT-116 (Colon Cancer)IC₅₀~0.1 µM - 50 µM[1]
AnticancerA549, H1299 (Lung Cancer)IC₅₀0.85 - 5.60 µM[5]
AnticancerHepG2 (Liver Cancer)IC₅₀0.85 - 5.60 µM[5]
Topoisomerase I InhibitionHuman Topoisomerase I% Inhibition~50% at 0.5 µM[5]
ImmunosuppressionT-Cell ActivationInhibitionSignificant suppression of IFN-γ[3]

Experimental Protocols

Protocol 1: Fermentation and Isolation of this compound

This protocol is a composite based on methods described for Actinoalloteichus cyanogriseus.[5][6]

  • Seed Culture: Inoculate a loopful of A. cyanogriseus into Trypticase Soy Broth and incubate at 28°C with shaking until a dense culture is achieved.

  • Fermentation: Spread the seed culture onto large ISP3 agar plates. Incubate the plates at 28°C for 10-14 days.

  • Extraction: Dice the fermented agar medium and extract exhaustively with an organic solvent mixture, such as ethyl acetate/methanol (80:20 v/v).

  • Filtration & Concentration: Filter the organic extract to remove solid debris. Evaporate the solvent under reduced pressure to yield a crude extract.

  • Solvent Partitioning: Partition the crude extract between ethyl acetate and water. Collect the ethyl acetate layer, which contains the less polar secondary metabolites including CaeA, and evaporate to dryness.

  • Chromatographic Purification: Subject the dried ethyl acetate fraction to further purification using techniques such as silica gel column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC).

  • Inoculum Preparation: Prepare a standardized suspension of the test fungus (e.g., Candida albicans) in a suitable broth medium (e.g., RPMI-1640) to a final concentration of approximately 0.5-2.5 x 10³ cells/mL.

  • Compound Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using the broth medium. The final concentration range should typically span from <0.1 to >64 µg/mL.

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (no drug) and a negative control (no inoculum).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth.

Visualization of Discovery Workflow

The following diagram illustrates the logical workflow from the initial isolation of the producing microorganism to the characterization of this compound.

CaerulomycinA_Discovery_Workflow cluster_isolation Source & Production strain Isolation of Producing Strain (e.g., Streptomyces caeruleus) fermentation Fermentation (Solid or Submerged Culture) strain->fermentation extraction Solvent Extraction & Purification fermentation->extraction structure Structure Elucidation (Spectroscopy, Synthesis) extraction->structure bioassay Biological Activity Screening (Antifungal, Cytotoxic Assays)

Caption: Workflow of the discovery and characterization of this compound.

References

An In-depth Technical Guide to Caerulomycin A Producing Microorganisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caerulomycin A, a bipyridine alkaloid with potent immunosuppressive, antifungal, and anticancer properties, is a secondary metabolite produced by several species of actinomycetes. This technical guide provides a comprehensive overview of the microorganisms known to produce this compound, with a focus on their cultivation, the biosynthesis of the compound, and methods for its extraction and purification. Quantitative data on production yields are summarized, and detailed experimental protocols are provided to facilitate research and development. Furthermore, this guide includes diagrammatic representations of the biosynthetic pathway and a general experimental workflow to provide a clear visual understanding of the key processes. While the specific signaling pathways regulating this compound production are still under investigation, this document consolidates the current knowledge to support ongoing research and drug development efforts.

This compound Producing Microorganisms

The primary producers of this compound are filamentous bacteria belonging to the order Actinomycetales. The most notable species are:

  • Streptomyces caeruleus : This was the first species from which this compound was isolated.[1][2]

  • Actinoalloteichus cyanogriseus : Various strains of this marine-derived actinomycete have been identified as producers of this compound and its analogues.[3][4][5][6][7]

  • Actinoalloteichus sp. : Several other strains within this genus, including novel species like Actinoalloteichus spitiensis, have been shown to produce this compound.[8][9][10]

Quantitative Production of this compound

The production yield of this compound varies significantly depending on the producing strain and the fermentation conditions. Genetic engineering and optimization of culture media have been shown to dramatically increase titers.

Microorganism StrainCulture ConditionsThis compound TiterReference
Actinoalloteichus sp. AHMU CJ021 (Initial Mutant XC-11G)Not specified42.51 ± 4.22 mg/L[8]
Actinoalloteichus sp. AHMU CJ021 (Optimized Mutant XC-11GUR)Optimized medium with response surface methodology618.61 ± 16.29 mg/L[8]
Actinoalloteichus sp. PM0525875Large scale fermentation in ASW-36P(1) medium2.3 mg/L[4]
Actinoalloteichus cyanogriseus DSM 43889Fermentation on ISP3 agar plates57 mg from 10 L[3]

Biosynthesis of this compound

This compound biosynthesis is orchestrated by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system. The biosynthetic gene cluster (cam or crm) encodes the necessary enzymes for the assembly of the characteristic 2,2'-bipyridine core and subsequent modifications.

A key step in the biosynthesis is the formation of the picolinic acid precursor. The core 2,2'-dipyridine skeleton is then formed, followed by tailoring reactions, including the formation of the unusual oxime group, which is catalyzed by the flavin-dependent two-component monooxygenase, CrmH.[8][11]

Caerulomycin_A_Biosynthesis PKS_NRPS Hybrid PKS-NRPS Assembly Line Picolinic_Acid Picolinic Acid Intermediate PKS_NRPS->Picolinic_Acid Precursors L-lysine, glycerol, etc. Precursors->PKS_NRPS Bipyridine_Core 2,2'-Bipyridine Core Formation Picolinic_Acid->Bipyridine_Core Oxime_Formation Oxime Group Formation Bipyridine_Core->Oxime_Formation Tailoring_Enzymes Tailoring Enzymes (e.g., CrmH) Tailoring_Enzymes->Oxime_Formation Caerulomycin_A This compound Oxime_Formation->Caerulomycin_A

Figure 1: Proposed Biosynthetic Pathway of this compound.

Regulation of this compound Production

The regulation of secondary metabolite production in actinomycetes is a complex process influenced by a variety of environmental and physiological signals. While the specific signaling pathways that control the this compound biosynthetic gene cluster are not yet fully elucidated, the gene cluster in Actinoalloteichus cyanogriseus WH1-2216-6 is known to contain putative regulatory genes, crmR1 and crmR2. These genes are likely involved in the transcriptional regulation of the biosynthetic genes.

Strategies to enhance this compound production have provided indirect insights into its regulation:

  • Ribosome Engineering : Inducing mutations in ribosomal proteins through antibiotic resistance selection has been shown to activate a silent this compound biosynthetic gene cluster in Actinoalloteichus sp. AHMU CJ021.[8] This suggests that translational efficiency and cellular stress responses are linked to the expression of the cam genes.

  • Cofactor Engineering : Increasing the intracellular supply of riboflavin, a precursor to the flavin coenzymes required by key biosynthetic enzymes like CamD, CamH, and CamK, has been demonstrated to boost this compound titers.[8] This highlights the importance of precursor and cofactor availability in regulating the metabolic flux towards this compound.

General regulatory mechanisms in Streptomyces that may also be relevant for this compound production include responses to nutrient limitation (carbon, nitrogen, phosphate), quorum sensing via small diffusible molecules, and global regulatory proteins that coordinate secondary metabolism with morphological differentiation.

Experimental Protocols

Fermentation

The following is a generalized protocol for the fermentation of this compound producing microorganisms, based on methodologies for Actinoalloteichus species.

  • Seed Culture Preparation :

    • Inoculate a suitable seed medium (e.g., Trypticase soy broth agar or ASW-274(1) medium) with a culture of the producing microorganism.[3][4]

    • Incubate at 28-30°C for 72-96 hours with agitation (e.g., 200 rpm).[3][4]

  • Production Fermentation :

    • Aseptically transfer the seed culture (e.g., 3% v/v) to the production medium.[4] For solid-phase fermentation, ISP3 agar plates can be used.[3] For submerged fermentation, a medium such as ASW-36P(1) is suitable.[4]

    • For submerged fermentation, maintain the temperature at 30°C, with an agitation of 180 rpm and aeration of 0.6 vvm for 96 hours.[4]

    • For solid-phase fermentation, incubate the plates at 28°C for 11 days.[3]

Fermentation_Workflow Inoculation Inoculation of Seed Medium Seed_Incubation Seed Culture Incubation (28-30°C, 72-96h, 200 rpm) Inoculation->Seed_Incubation Transfer Transfer to Production Medium Seed_Incubation->Transfer Submerged Submerged Fermentation (30°C, 96h, 180 rpm, 0.6 vvm) Transfer->Submerged Liquid Solid_Phase Solid-Phase Fermentation (28°C, 11 days) Transfer->Solid_Phase Solid Harvest Harvest Submerged->Harvest Solid_Phase->Harvest

Figure 2: General Experimental Workflow for Fermentation.

Extraction and Purification

The following protocol outlines a general procedure for the extraction and purification of this compound.

  • Extraction :

    • For solid-phase fermentation, dice the agar medium and extract with a solvent mixture such as ethyl acetate/methanol (80:20).[3]

    • For submerged fermentation, the whole broth can be extracted with an equal volume of ethyl acetate, or the mycelial mass can be separated and extracted.[4]

    • Collect the organic layer and evaporate to yield a crude extract.[3]

  • Initial Purification :

    • Partition the crude extract between water and ethyl acetate. Collect the ethyl acetate layer.[3]

    • Further partition the ethyl acetate extract between methanol and petroleum ether. Concentrate the methanol layer.[3]

    • The extract can be subjected to column chromatography using resins like HP-20 or silica gel.[4]

  • Chromatographic Purification :

    • Further purify the active fractions using techniques such as Medium-Pressure Liquid Chromatography (MPLC) with a C18 silica gel column, eluting with a methanol gradient.[3]

    • Employ size-exclusion chromatography on Sephadex LH-20 with methanol as the eluent.[3]

    • Final purification is typically achieved by High-Performance Liquid Chromatography (HPLC) on a C18 column with an isocratic mobile phase, such as 37% acetonitrile in water or a phosphate buffer.[3][4]

Conclusion

This compound remains a compound of significant interest due to its diverse biological activities. The microorganisms that produce it, primarily from the genus Actinoalloteichus, offer a promising platform for the discovery of new analogues and for the development of large-scale production processes. While significant strides have been made in optimizing fermentation yields and understanding the biosynthetic pathway, further research into the specific regulatory mechanisms governing its production will be crucial for unlocking the full potential of this valuable natural product. This guide provides a solid foundation for researchers to build upon in their efforts to explore and exploit this compound and its producing microorganisms.

References

An In-depth Technical Guide to the Caerulomycin A Biosynthesis Pathway and Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caerulomycin A (CMA) is a natural product with a unique 2,2'-bipyridine core structure that exhibits a range of biological activities, including antifungal, immunosuppressive, and antitumor properties.[1][2] First isolated from Streptomyces caeruleus, its intriguing chemical scaffold and significant therapeutic potential have made its biosynthetic pathway a subject of considerable scientific interest. This technical guide provides a comprehensive overview of the CMA biosynthesis pathway, the genetic architecture of its biosynthetic gene cluster, quantitative data on key enzymes, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, drug discovery, and synthetic biology.

The this compound Biosynthetic Gene Cluster

The biosynthetic gene cluster for this compound has been identified and characterized from the marine actinomycete Actinoalloteichus cyanogriseus WH1-2216-6.[1][2] The cluster spans a significant portion of the genome and encodes a fascinating hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line, along with a suite of tailoring enzymes responsible for the molecule's final structure.

Table 1: Genes of the this compound Biosynthetic Cluster and Their Putative Functions

GeneProposed Function
crmAHybrid PKS-NRPS protein
crmBNRPS protein
crmCThioesterase
crmDAcyl-CoA dehydrogenase
crmEPKS protein
crmFHydroxylase
crmGAminotransferase
crmHFAD-dependent monooxygenase (oxime formation)
crmIAcyl-CoA synthetase
crmJO-methyltransferase
crmKFAD-dependent oxidoreductase (substrate recycling)
crmLAmidohydrolase (removal of L-leucine)
crmR1Putative regulatory protein
crmR2Putative regulatory protein
crmT1-T3Putative transporter proteins

The this compound Biosynthesis Pathway

The biosynthesis of CMA is a complex process initiated by the formation of the 2,2'-bipyridine core, followed by a series of tailoring reactions. The pathway involves an unusual "protecting group" strategy where an L-leucine residue is added and later removed.

Core Biosynthesis

The formation of the 2,2'-bipyridine core is catalyzed by a hybrid PKS-NRPS machinery encoded by the crmA, crmB, and crmE genes. The assembly line is proposed to utilize picolinic acid as a starter unit, which is extended by a polyketide chain and then cyclized to form the bipyridine structure.

Tailoring Steps

Following the formation of the core, a series of enzymatic modifications occur:

  • Amidohydrolysis: The enzyme CrmL, an amidohydrolase, is responsible for the removal of an L-leucine residue that acts as a protecting group during the biosynthesis.[1][2]

  • Oxime Formation: A key step in the pathway is the formation of the oxime group, which is catalyzed by the FAD-dependent two-component monooxygenase, CrmH.[3]

  • Amination: The aminotransferase CrmG catalyzes a crucial transamination reaction, converting an aldehyde group to an amino group.[4]

  • Substrate Recycling: The flavoenzyme CrmK plays a role in a substrate salvage pathway, recycling a shunt product back into the main biosynthetic route.

Below is a diagram illustrating the proposed biosynthetic pathway of this compound.

Caerulomycin_A_Biosynthesis Picolinic_acid Picolinic Acid PKS_NRPS PKS/NRPS Machinery (CrmA, CrmB, CrmE) Picolinic_acid->PKS_NRPS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS_NRPS L_Lysine L-Lysine L_Lysine->PKS_NRPS L_Leucine L-Leucine L_Leucine->PKS_NRPS Intermediate_1 Bipyridine Core Intermediate PKS_NRPS->Intermediate_1 CrmL CrmL (Amidohydrolase) Intermediate_1->CrmL Intermediate_2 De-leucinated Intermediate CrmL->Intermediate_2 CrmG CrmG (Aminotransferase) Intermediate_2->CrmG Shunt_Product Shunt Product Intermediate_2->Shunt_Product Intermediate_3 Amino Intermediate CrmG->Intermediate_3 CrmH CrmH (Monooxygenase) Intermediate_3->CrmH Caerulomycin_A This compound CrmH->Caerulomycin_A CrmK CrmK (Oxidoreductase) Shunt_Product->CrmK CrmK->Intermediate_2 Recycling

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data on Biosynthetic Enzymes

Detailed kinetic analysis of all enzymes in the CMA pathway is not yet fully available in the literature. However, studies on some of the key tailoring enzymes have provided valuable quantitative data.

Table 2: Kinetic Parameters of Characterized this compound Biosynthetic Enzymes

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
CrmGAldehyde Intermediate120 ± 100.25 ± 0.012.1 x 10³[4]
CrmGL-glutamate450 ± 30--[4]
CrmKAlcohol shunt product8.40.0455.4 x 10³
CrmKAldehyde intermediate2384.00.0239.6

Note: Kinetic data for the core PKS/NRPS enzymes (CrmA, CrmB, CrmE) and other tailoring enzymes are not yet available in the published literature.

Production Titers

Activation and enhancement of the silent CMA gene cluster in Actinoalloteichus sp. AHMU CJ021 through a combination of ribosome engineering, UV mutagenesis, and medium optimization have led to significant improvements in production titers.

Table 3: this compound Production Tiers in Engineered Actinoalloteichus sp. AHMU CJ021

StrainProduction Titer (mg/L)Method of ImprovementReference
Wild TypeNot detected-[3]
XC-11G (Ribosome Engineering)42.51 ± 4.22Gentamycin resistance screening[3]
XC-11GUR (UV Mutagenesis & Cofactor Engineering)113.91 ± 7.58UV mutagenesis and riboflavin overexpression[3]
XC-11GUR (Optimized Medium)618.61 ± 16.29Medium optimization using response surface methodology[3]

Experimental Protocols

Gene Disruption via Homologous Recombination in Actinoalloteichus

This protocol is adapted from established methods for gene disruption in Streptomyces and can be applied to Actinoalloteichus for targeted inactivation of CMA biosynthetic genes.

Workflow for Gene Disruption

Gene_Disruption_Workflow A 1. Construct Gene Disruption Vector (e.g., in pSET152) B 2. Introduce Vector into E. coli ET12567/pUZ8002 (for demethylation) A->B C 3. Conjugal Transfer to Actinoalloteichus B->C D 4. Select for Single Crossover Exconjugants (e.g., on Apramycin) C->D E 5. Propagate without Selection to Promote Second Crossover D->E F 6. Screen for Double Crossover Mutants (e.g., by replica plating) E->F G 7. Confirm Gene Disruption by PCR and Southern Blot F->G

Caption: Workflow for targeted gene disruption.

Methodology:

  • Construction of the Gene Disruption Vector:

    • Amplify by PCR the upstream and downstream flanking regions (each ~1.5-2 kb) of the target gene from Actinoalloteichus cyanogriseus genomic DNA.

    • Clone the two flanking regions into a suicide vector such as pSET152, flanking a suitable antibiotic resistance cassette (e.g., apramycin).

    • Verify the construct by restriction digestion and sequencing.

  • Intergeneric Conjugation:

    • Transform the gene disruption vector into the non-methylating E. coli strain ET12567 containing the helper plasmid pUZ8002.

    • Grow the E. coli donor strain and the Actinoalloteichus recipient strain to mid-log phase.

    • Mix the donor and recipient cultures and plate them on a suitable medium (e.g., ISP4) for conjugation.

    • Overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli) and the selection antibiotic for the disruption cassette (e.g., apramycin).

  • Selection and Screening of Mutants:

    • Isolate exconjugants that are resistant to the selection antibiotic. These are likely single-crossover integrants.

    • To promote the second crossover event, propagate the single-crossover mutants on non-selective media for several rounds.

    • Screen for double-crossover mutants by replica plating to identify colonies that have lost the vector-encoded resistance (if any) and retained the disruption cassette resistance.

    • Confirm the gene disruption by PCR analysis using primers flanking the target gene and by Southern blot analysis.

Heterologous Expression of the this compound Gene Cluster in Streptomyces coelicolor

Streptomyces coelicolor is a well-established host for the heterologous expression of actinomycete biosynthetic gene clusters.

Workflow for Heterologous Expression

Heterologous_Expression_Workflow A 1. Clone the Entire CMA Gene Cluster (e.g., into a BAC or Cosmid vector) B 2. Introduce the Construct into a Suitable Heterologous Host (e.g., S. coelicolor M1152) A->B C 3. Ferment the Recombinant Strain B->C D 4. Extract and Analyze Secondary Metabolites (e.g., by HPLC-MS) C->D E 5. Compare with Wild-Type and Vector-Only Controls D->E

References

An In-Depth Technical Guide to the Enzymatic Steps in Caerulomycin A Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caerulomycin A (CRM A), a natural product featuring a unique 2,2'-bipyridine core, has garnered significant interest for its potent immunosuppressive and anticancer activities. Understanding its intricate biosynthetic pathway is paramount for harnessing its therapeutic potential through synthetic biology and medicinal chemistry approaches. This technical guide provides a comprehensive overview of the enzymatic machinery responsible for the assembly of this compound in the marine actinomycete Actinoalloteichus cyanogriseus. We delve into the functions of the core hybrid polyketide synthase/nonribosomal peptide synthetase (PKS/NRPS) assembly line and the subsequent tailoring enzymes that meticulously craft the final bioactive molecule. This document summarizes key quantitative data, details essential experimental protocols, and provides visual representations of the biosynthetic logic to serve as a valuable resource for the scientific community.

The this compound Biosynthetic Gene Cluster

The genetic blueprint for this compound biosynthesis is encoded within a dedicated gene cluster.[1][2] This cluster houses the genes for the core PKS/NRPS enzymes as well as a suite of tailoring enzymes responsible for modifications such as amidation, oxidation, and methylation.

Core Biosynthetic Machinery: The PKS/NRPS Assembly Line

The formation of the characteristic 2,2'-bipyridine scaffold of this compound is orchestrated by a sophisticated hybrid PKS/NRPS assembly line comprised of three multidomain proteins: CaeA1, CaeA2, and CaeA3.[3] This assembly line works in concert with a trans-acting flavoprotein, CaeB1, to catalyze a series of condensation and cyclization reactions.[3][4]

Enzymatic Functions of the Core Biosynthetic Machinery:

EnzymeTypeDomain ArchitectureFunction
CaeA1 NRPSA-PCPActivates and tethers picolinic acid as the starter unit.[3][5]
CaeA2 Hybrid PKS/NRPSKS-AT-ACP-C-A-PCP-CtExtends the picolinyl starter with a malonyl-CoA unit (PKS module) and then incorporates an L-cysteine residue (NRPS module). The Ct domain is crucial for recruiting the trans-acting flavoprotein CaeB1.[3][6]
CaeA3 NRPSC-A-PCPIncorporates an L-leucine residue, which acts as a transient protecting group.[3]
CaeB1 Flavoprotein-A trans-acting FAD-dependent dehydrogenase that oxidatively processes the PCP-tethered L-cysteine on CaeA2, facilitating the subsequent C-C bond formation and heterocyclization to form the second pyridine ring.[3][7]

Note: Quantitative kinetic data for the individual modules of these large, multi-domain enzymes are not currently available in the literature due to their complexity.

Tailoring Enzymes: Refining the Scaffold

Following the assembly of the bipyridine core, a series of tailoring enzymes modify the intermediate to produce the final bioactive this compound. These enzymes include an amidohydrolase, an aminotransferase, a monooxygenase, and an oxidase.

Quantitative Data for this compound Tailoring Enzymes:

EnzymeClassSubstrate(s)Product(s)K_m_ (µM)k_cat_ (min⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
CrmL AmidohydrolaseCaerulomycin LCaerulomycin G + L-leucineN/AN/AN/A
CrmG AminotransferaseCaerulomycin M, L-GlnCaerulomycin N, α-ketoglutaramate14.50.5575
CrmG AminotransferaseCaerulomycin J, L-GlnCaerulomycin K, α-ketoglutaramate2384.04.330
CrmH MonooxygenaseCaerulomycin GThis compoundN/AN/AN/A
CrmK OxidaseCaerulomycin P (alcohol)Caerulomycin M (aldehyde)8.4N/AN/A
CrmK OxidaseCaerulomycin M (aldehyde)Caerulomycin O (carboxylate)2384.0N/AN/A

N/A: Data not available in the cited literature.

Visualizing the Biosynthetic Pathway and Experimental Workflows

To provide a clear understanding of the intricate enzymatic steps and the experimental approaches used to elucidate them, the following diagrams have been generated using the DOT language.

Caerulomycin_A_Biosynthesis cluster_precursors Precursors cluster_core Core Assembly cluster_intermediates Intermediates cluster_tailoring Tailoring Steps Picolinic_acid Picolinic Acid CaeA1 CaeA1 (NRPS) Picolinic_acid->CaeA1 Malonyl_CoA Malonyl-CoA CaeA2 CaeA2 (PKS/NRPS) Malonyl_CoA->CaeA2 L_Cysteine L-Cysteine L_Cysteine->CaeA2 L_Leucine L-Leucine CaeA3 CaeA3 (NRPS) L_Leucine->CaeA3 Intermediate1 Picolinyl-S-PCP CaeA1->Intermediate1 Intermediate2 Picolinyl-malonyl-S-ACP CaeA2->Intermediate2 Intermediate3 Picolinyl-malonyl-cysteinyl-S-PCP CaeA2->Intermediate3 Intermediate4 2,2'-bipyridinyl-leucinyl-S-PCP CaeA3->Intermediate4 CaeB1 CaeB1 (Flavoprotein) CaeB1->CaeA2 acts on CaeA2-bound intermediate Intermediate1->CaeA2 Intermediate2->CaeA2 Intermediate3->CaeA3 Caerulomycin_L Caerulomycin L Intermediate4->Caerulomycin_L CrmL CrmL (Amidohydrolase) Caerulomycin_L->CrmL Caerulomycin_G Caerulomycin G CrmH CrmH (Monooxygenase) Caerulomycin_G->CrmH Caerulomycin_A This compound CrmL->Caerulomycin_G CrmH->Caerulomycin_A

Caption: Overall biosynthetic pathway of this compound.

Gene_Disruption_Workflow cluster_construction Construct Preparation cluster_conjugation Conjugation & Selection cluster_verification Mutant Verification PCR_Flanks PCR amplify upstream & downstream flanking regions of target gene Ligation Ligate flanks and cassette into suicide vector PCR_Flanks->Ligation Resistance_Cassette Select antibiotic resistance cassette Resistance_Cassette->Ligation Ecoli_Transformation Transform into E. coli conjugation strain Ligation->Ecoli_Transformation Conjugation Conjugate plasmid into A. cyanogriseus Ecoli_Transformation->Conjugation Single_Crossover Select for single-crossover recombinants Conjugation->Single_Crossover Second_Crossover Select for double-crossover mutants (gene replacement) Single_Crossover->Second_Crossover PCR_Screen PCR screen for deletion Second_Crossover->PCR_Screen Sequencing Sequence PCR product to confirm deletion PCR_Screen->Sequencing Metabolite_Analysis LC-MS analysis of culture extracts to confirm loss of product Sequencing->Metabolite_Analysis

Caption: General workflow for gene disruption in A. cyanogriseus.

Heterologous_Expression_Workflow cluster_cloning Cloning of Biosynthetic Gene Cluster cluster_expression Expression in Heterologous Host cluster_analysis Analysis of Production Cosmid_Library Construct cosmid library of A. cyanogriseus genomic DNA Screening Screen library with probes designed from conserved PKS/NRPS domains Cosmid_Library->Screening Sequencing Sequence positive cosmids to identify the full gene cluster Screening->Sequencing Subcloning Subclone gene cluster into Streptomyces expression vector Sequencing->Subcloning Conjugation Introduce expression vector into S. coelicolor via conjugation Subcloning->Conjugation Fermentation Ferment the recombinant S. coelicolor strain Conjugation->Fermentation Extraction Extract secondary metabolites from culture Fermentation->Extraction LCMS_Analysis Analyze extracts by LC-MS Extraction->LCMS_Analysis Comparison Compare metabolite profile to authentic this compound standard LCMS_Analysis->Comparison

Caption: Workflow for heterologous expression of the CRM A gene cluster.

Experimental Protocols

Gene Disruption in Actinoalloteichus cyanogriseus

This protocol outlines the general steps for creating a gene deletion mutant in A. cyanogriseus to probe the function of a specific biosynthetic gene.[1]

  • Construction of the Gene Replacement Plasmid:

    • Amplify by PCR the upstream and downstream regions (typically 1.5-2.0 kb) flanking the target gene from the genomic DNA of A. cyanogriseus.

    • Clone the amplified upstream and downstream fragments on either side of an antibiotic resistance cassette (e.g., apramycin resistance gene, aac(3)IV) in a suitable E. coli vector.

    • Ligate this entire construct into a suicide vector that cannot replicate in A. cyanogriseus (e.g., pKC1139).

  • Intergeneric Conjugation:

    • Transform the final gene replacement plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).

    • Grow the E. coli donor strain and the A. cyanogriseus recipient strain to mid-log phase.

    • Mix the donor and recipient cells and plate them on a suitable medium (e.g., ISP4) for conjugation.

    • After incubation, overlay the plates with antibiotics to select for exconjugants that have integrated the plasmid into their genome via a single homologous recombination event.

  • Selection for Double Crossover Mutants:

    • Culture the single-crossover mutants in non-selective liquid medium to allow for a second homologous recombination event to occur, which will result in the excision of the vector backbone.

    • Plate the culture onto a medium that selects for the loss of the vector-borne antibiotic resistance and for the presence of the integrated resistance cassette.

    • Screen the resulting colonies by PCR using primers that flank the target gene to identify the double-crossover mutants where the gene has been replaced by the resistance cassette.

  • Verification of the Mutant:

    • Confirm the gene deletion by sequencing the PCR product obtained in the previous step.

    • Perform metabolic profiling of the mutant strain by growing it in production medium, extracting the secondary metabolites, and analyzing the extract by HPLC or LC-MS to confirm the abolition of this compound production or the accumulation of a biosynthetic intermediate.

Heterologous Expression of the this compound Gene Cluster in Streptomyces coelicolor

This protocol describes the expression of the entire this compound biosynthetic gene cluster in a heterologous host to confirm its role in producing the compound.[1]

  • Cloning the Biosynthetic Gene Cluster:

    • Construct a cosmid library of A. cyanogriseus genomic DNA in a suitable vector (e.g., SuperCos 1).

    • Design and use radioactive or fluorescently labeled probes based on conserved sequences of PKS and NRPS genes to screen the cosmid library.

    • Isolate and sequence the positive cosmids to identify those that contain the this compound biosynthetic gene cluster.

  • Subcloning into an Expression Vector:

    • Subclone the entire gene cluster from the identified cosmid into a Streptomyces expression vector that can be introduced into S. coelicolor (e.g., a BAC-based vector).

  • Introduction into S. coelicolor:

    • Transform the expression vector containing the this compound gene cluster into an E. coli conjugation donor strain.

    • Perform intergeneric conjugation between the E. coli donor and a suitable S. coelicolor host strain (e.g., M1152, which is engineered for enhanced secondary metabolite production).

    • Select for S. coelicolor exconjugants containing the expression vector.

  • Analysis of this compound Production:

    • Ferment the recombinant S. coelicolor strain in a suitable production medium.

    • Extract the culture broth and mycelium with an organic solvent (e.g., ethyl acetate).

    • Analyze the crude extract by HPLC and LC-MS, comparing the retention time and mass spectrum of any new peaks to an authentic standard of this compound to confirm its production.

In Vitro Enzyme Assays

The following provides a general framework for the biochemical characterization of the tailoring enzymes involved in this compound biosynthesis.

  • Protein Expression and Purification:

    • Clone the gene encoding the enzyme of interest (e.g., crmG, crmK) into an E. coli expression vector (e.g., pET-28a) to produce a His-tagged fusion protein.[1][3]

    • Transform the expression plasmid into an E. coli expression strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG at a low temperature (e.g., 16-18°C) to enhance soluble protein production.

    • Lyse the cells and purify the His-tagged protein using nickel-affinity chromatography.

  • Enzyme Assay for CrmG (Aminotransferase): [1]

    • Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), the purified CrmG enzyme, the cofactor pyridoxal 5'-phosphate (PLP), an amino donor (e.g., L-glutamine), and the amino acceptor substrate (e.g., Caerulomycin M).

    • Incubate the reaction at a controlled temperature (e.g., 28°C).

    • Quench the reaction at various time points by adding an organic solvent (e.g., methanol).

    • Analyze the reaction products by HPLC to monitor the formation of the aminated product (e.g., Caerulomycin N).

    • Determine kinetic parameters by varying the substrate concentration and measuring the initial reaction velocities.

  • Enzyme Assay for CrmK (Oxidase): [3]

    • Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), the purified CrmK enzyme, and the alcohol or aldehyde substrate (e.g., Caerulomycin P or Caerulomycin M).

    • Incubate the reaction at a controlled temperature.

    • Monitor the progress of the reaction by HPLC to observe the conversion of the substrate to the oxidized product.

    • Determine kinetic parameters by measuring the initial rates of product formation at different substrate concentrations.

Conclusion

The biosynthesis of this compound is a testament to the remarkable chemical dexterity of microbial enzymatic pathways. The concerted action of a core PKS/NRPS assembly line and a suite of dedicated tailoring enzymes results in the formation of this structurally unique and biologically potent molecule. The detailed understanding of these enzymatic steps, supported by the quantitative data and experimental protocols presented in this guide, provides a solid foundation for future research. These endeavors may include the engineered biosynthesis of novel this compound analogs with improved therapeutic properties and the development of biocatalytic processes for the sustainable production of this promising drug candidate. Further elucidation of the precise mechanisms and kinetics of the core PKS/NRPS machinery remains a key area for future investigation.

References

An In-depth Technical Guide to the Precursors for Caerulomycin A Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic precursors of Caerulomycin A (CaeA), a potent immunosuppressive and antifungal agent. This document details the key building blocks, the biosynthetic pathway, quantitative data on precursor incorporation, and detailed experimental protocols for researchers in the field of natural product biosynthesis and drug development.

Core Precursors of this compound

The biosynthesis of the unique 2,2'-bipyridine core of this compound is derived from two primary precursors: L-lysine and a three-carbon unit originating from glycerol . Isotope labeling studies have been instrumental in elucidating the origin of the carbon skeleton of CaeA.

One of the pyridine rings of the bipyridine core is formed from the amino acid L-lysine , which is first converted to picolinic acid. This intermediate is then incorporated into the growing polyketide chain. The second substituted pyridine ring is derived from a C3 unit that originates from glycerol . These precursors are assembled by a hybrid Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) enzymatic machinery.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is orchestrated by the crm gene cluster, which encodes a fascinating hybrid PKS/NRPS system. The pathway can be broadly divided into the following key stages:

  • Formation of Picolinic Acid: The biosynthesis is initiated with the conversion of L-lysine to picolinic acid. This reaction is catalyzed by a lysine monooxygenase.

  • Polyketide Chain Assembly: A polyketide synthase machinery initiates the assembly of the second pyridine ring using a starter unit derived from glycerol and extender units from malonyl-CoA.

  • Hybrid PKS/NRPS-mediated Condensation: The picolinic acid, activated by an NRPS module, is condensed with the polyketide chain.

  • Cyclization and Tailoring Reactions: The linear intermediate undergoes cyclization to form the 2,2'-bipyridine core. Subsequent tailoring reactions, including methylation and the characteristic oxime formation at C-4', are catalyzed by specific enzymes encoded within the crm gene cluster, such as the flavin-dependent monooxygenase CrmH.

Below is a diagram illustrating the biosynthetic pathway of this compound.

Caerulomycin_A_Biosynthesis cluster_precursors Precursors cluster_intermediates Intermediates cluster_enzymes Enzymatic Machinery L-Lysine L-Lysine Lysine Monooxygenase Lysine Monooxygenase L-Lysine->Lysine Monooxygenase Conversion Glycerol Glycerol PKS Modules PKS Modules Glycerol->PKS Modules Initiation Picolinic Acid Picolinic Acid NRPS Module NRPS Module Picolinic Acid->NRPS Module Activation Polyketide Chain Polyketide Chain Linear Hybrid Intermediate Linear Hybrid Intermediate Polyketide Chain->Linear Hybrid Intermediate 2,2'-Bipyridine Core 2,2'-Bipyridine Core Linear Hybrid Intermediate->2,2'-Bipyridine Core Cyclization Tailoring Enzymes (e.g., CrmH) Tailoring Enzymes (e.g., CrmH) 2,2'-Bipyridine Core->Tailoring Enzymes (e.g., CrmH) Modification Lysine Monooxygenase->Picolinic Acid PKS Modules->Polyketide Chain NRPS Module->Linear Hybrid Intermediate Condensation This compound This compound Tailoring Enzymes (e.g., CrmH)->this compound

Caption: Biosynthetic pathway of this compound.

Quantitative Data on Precursor Incorporation

Isotope-labeling experiments have provided some quantitative insights into the incorporation of precursors into this compound. While comprehensive data on yield improvements through precursor feeding is still an active area of research, the following table summarizes key findings from isotopic tracer studies.

Labeled PrecursorProducing OrganismObservationReference
[U-¹⁴C]L-lysineStreptomyces caeruleusPicolinic acid derived from CaeA showed the same specific activity as the antibiotic, confirming its origin.[1]
[³H]Picolinic acidStreptomyces caeruleusHigh efficiency of incorporation into this compound.[1]
[2-¹³C, 1,3-¹⁴C]GlycerolStreptomyces caeruleus¹³C was predominantly located at C-6' of the substituted pyridine ring, indicating intact incorporation.[1]

Experimental Protocols

Isotopic Labeling Studies to Trace Precursor Incorporation

This protocol provides a general framework for conducting isotopic labeling experiments to confirm the biosynthetic precursors of this compound.

Objective: To verify the incorporation of L-lysine and glycerol into the this compound molecule using stable or radioactive isotopes.

Materials:

  • This compound producing strain (e.g., Actinoalloteichus cyanogriseus or Streptomyces caeruleus)

  • Appropriate fermentation medium (e.g., ISP2 or a defined production medium)

  • Labeled precursors: [U-¹³C₆]L-lysine, [¹⁵N₂]L-lysine, or [1,2,3-¹³C₃]glycerol

  • Sterile flasks and culture tubes

  • Incubator shaker

  • Analytical equipment: HPLC, Mass Spectrometer (MS), NMR spectrometer

Procedure:

  • Strain Cultivation: Inoculate a seed culture of the producing strain in a suitable liquid medium and incubate at 28-30°C with shaking until it reaches the late logarithmic growth phase.

  • Inoculation of Production Culture: Inoculate the production medium with the seed culture.

  • Precursor Feeding:

    • Prepare a sterile stock solution of the labeled precursor.

    • Add the labeled precursor to the production culture at the onset of the stationary phase, when secondary metabolism is typically induced. The final concentration of the labeled precursor should be optimized but can start in the range of 0.1-1 g/L.

    • A control culture without the labeled precursor should be run in parallel.

  • Fermentation: Continue the fermentation for the desired period (typically 5-7 days).

  • Extraction of this compound:

    • Separate the mycelium from the culture broth by centrifugation.

    • Extract the mycelium and the supernatant separately with an organic solvent (e.g., ethyl acetate or butanol).

    • Combine the organic extracts and evaporate to dryness.

  • Purification and Analysis:

    • Purify this compound from the crude extract using chromatographic techniques (e.g., silica gel column chromatography followed by preparative HPLC).

    • Analyze the purified this compound by MS to determine the mass shift due to the incorporation of the stable isotope.

    • For detailed positional information of the incorporated isotope, perform ¹³C-NMR or ¹⁵N-NMR analysis.

The following diagram outlines the general workflow for isotopic labeling experiments.

Isotopic_Labeling_Workflow Strain Cultivation Strain Cultivation Inoculation of Production Culture Inoculation of Production Culture Strain Cultivation->Inoculation of Production Culture Precursor Feeding Precursor Feeding Inoculation of Production Culture->Precursor Feeding Fermentation Fermentation Precursor Feeding->Fermentation Extraction of CaeA Extraction of CaeA Fermentation->Extraction of CaeA Purification Purification Extraction of CaeA->Purification Analysis (MS, NMR) Analysis (MS, NMR) Purification->Analysis (MS, NMR)

Caption: Experimental workflow for isotopic labeling.

Quantification of this compound by HPLC

This protocol describes a method for the quantitative analysis of this compound in fermentation broth.

Objective: To determine the concentration of this compound in a fermentation sample.

Materials:

  • Fermentation broth sample

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • This compound standard

  • HPLC system with a UV or DAD detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Sample Preparation:

    • Take a known volume of the fermentation broth (e.g., 1 mL).

    • Add an equal volume of methanol to precipitate proteins and extract this compound.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet cell debris and precipitated proteins.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B (linear gradient)

      • 25-30 min: 90% B

      • 30-31 min: 90% to 10% B (linear gradient)

      • 31-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 230 nm and 330 nm

    • Injection Volume: 10 µL

  • Quantification:

    • Prepare a standard curve by injecting known concentrations of the this compound standard.

    • Integrate the peak area of this compound in the sample chromatogram.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Regulatory Network of this compound Biosynthesis

The regulation of the crm gene cluster is complex and not yet fully elucidated. However, based on the identified genes within the cluster and general knowledge of secondary metabolism regulation in Actinobacteria, a putative regulatory network can be proposed. The crm cluster contains two putative regulatory genes, crmR1 and crmR2, which likely play a key role in controlling the expression of the biosynthetic genes. These regulators may respond to various internal and external signals, such as nutrient availability (e.g., phosphate, nitrogen) and quorum sensing molecules.

The following diagram illustrates the logical relationships within the regulatory network of this compound biosynthesis.

CaeA_Regulation cluster_signals Environmental & Cellular Signals cluster_regulators Regulatory Proteins Nutrient Limitation (Phosphate, Nitrogen) Nutrient Limitation (Phosphate, Nitrogen) Global Regulators Global Regulators Nutrient Limitation (Phosphate, Nitrogen)->Global Regulators Growth Phase Growth Phase Growth Phase->Global Regulators crmR1 (Pathway-specific) crmR1 (Pathway-specific) Global Regulators->crmR1 (Pathway-specific) crmR2 (Pathway-specific) crmR2 (Pathway-specific) Global Regulators->crmR2 (Pathway-specific) crm Biosynthetic Genes (PKS/NRPS, Tailoring enzymes) crm Biosynthetic Genes (PKS/NRPS, Tailoring enzymes) crmR1 (Pathway-specific)->crm Biosynthetic Genes (PKS/NRPS, Tailoring enzymes) Activation/Repression crmR2 (Pathway-specific)->crm Biosynthetic Genes (PKS/NRPS, Tailoring enzymes) Activation/Repression This compound Production This compound Production crm Biosynthetic Genes (PKS/NRPS, Tailoring enzymes)->this compound Production

Caption: Putative regulatory network of CaeA biosynthesis.

This guide provides a foundational understanding of the precursors and biosynthetic pathway of this compound. Further research into the specific roles of the regulatory proteins and the optimization of precursor feeding strategies will be crucial for enhancing the production of this valuable natural product.

References

Caerulomycin A: A Technical Guide to its Immunosuppressive Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Caerulomycin A (CaeA) is a bipyridyl antibiotic, originally identified as an antifungal agent, that has demonstrated potent immunosuppressive properties.[1][2][3][4] Extensive research has revealed its capacity to modulate immune responses, primarily by targeting T lymphocytes, making it a compound of significant interest for the treatment of autoimmune diseases and the prevention of allograft rejection.[1][2][3][4][5][6] This technical guide provides an in-depth overview of the molecular mechanisms underpinning the immunosuppressive effects of this compound, supported by experimental data and methodologies.

Core Mechanism of Action: T Lymphocyte Inhibition

The primary immunosuppressive activity of CaeA is centered on its profound inhibitory effects on T cells. It suppresses T cell activation, proliferation, and effector functions without inducing significant cytotoxicity at therapeutic concentrations.[1][2][3][4]

Suppression of T Cell Activation and Proliferation

CaeA effectively suppresses the initial stages of T cell activation. Upon stimulation, it significantly reduces the expression of the early activation marker CD69 on CD4+ T cells in a dose-dependent manner.[2][4] This is coupled with a marked decrease in the secretion of key cytokines, most notably Interferon-gamma (IFN-γ).[1][2][3][4]

Furthermore, CaeA halts the clonal expansion of T cells by arresting the cell cycle at the G1 phase.[1][2][3][4] This mechanism is similar to the well-known immunosuppressant rapamycin.[2][3] Studies have shown that at a concentration of 0.15 µM, CaeA can cause a significant increase in the proportion of cells in the G1 phase.[3] This cytostatic effect is reversible and is not associated with apoptosis, as confirmed by TUNEL assays.[2][3][4]

Modulation of T Helper (Th) Cell Differentiation

CaeA orchestrates a significant shift in the balance of T helper cell subsets:

  • Induction of Regulatory T cells (Tregs): CaeA promotes the expansion of the Treg population (CD4+ Foxp3+ cells), which are crucial for maintaining peripheral tolerance.[2][5] This effect is dose-dependent and is enhanced in the presence of TGF-β.[5]

  • Suppression of Th1 and Th17 Cells: It concurrently suppresses the differentiation and function of pro-inflammatory Th1 and Th17 cells, evidenced by a decrease in CD4+/IFN-γ+ and CD4+/IL-17+ cell populations, respectively.[5][6]

  • Inhibition of Th2 Cells: CaeA also inhibits Th2 cell activity. This is demonstrated by the downregulation of the master Th2 transcription factor GATA-3 and a subsequent decline in the levels of Th2-associated cytokines IL-4, IL-5, and IL-13.[7]

This modulation of T cell subsets is central to its therapeutic potential in autoimmune conditions like experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, and asthma.[6][7]

Molecular Signaling Pathways

CaeA exerts its effects by intervening in several critical intracellular signaling pathways.

Dual Regulation of STAT1 and Smad3 Signaling

A key mechanism of CaeA is its ability to reciprocally regulate the IFN-γ/STAT1 and TGF-β/Smad3 pathways, which are antagonistic in controlling Treg differentiation.

  • Inhibition of IFN-γ/STAT1 Pathway: CaeA interferes with IFN-γ-induced signaling by augmenting the expression of Suppressor of Cytokine Signaling 1 (SOCS1). SOCS1, in turn, inhibits the phosphorylation of STAT1, a critical transcription factor for Th1 differentiation.[5] This prevents the nuclear translocation of STAT1 and the expression of its target genes, such as the transcription factor T-bet and the pro-apoptotic molecule FasL.[5]

  • Enhancement of TGF-β/Smad3 Pathway: CaeA significantly enhances TGF-β-induced phosphorylation of Smad3.[5] This is crucial because IFN-γ signaling normally inhibits Smad3 phosphorylation. By neutralizing the inhibitory effect of IFN-γ, CaeA promotes Smad3 activity, which is essential for the expression of Foxp3 and the generation of Tregs.[5]

G cluster_0 IFN-γ Signaling cluster_1 TGF-β Signaling IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR JAK1_2 JAK1/JAK2 IFNgR->JAK1_2 activates STAT1 STAT1 JAK1_2->STAT1 phosphorylates pSTAT1 pSTAT1 STAT1->pSTAT1 Tbet T-bet / FasL (Th1 Differentiation) pSTAT1->Tbet promotes Smad3 Smad3 pSTAT1->Smad3 inhibits phosphorylation TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR TGFbR->Smad3 phosphorylates pSmad3 pSmad3 Smad3->pSmad3 Foxp3 Foxp3 (Treg Differentiation) pSmad3->Foxp3 promotes CaeA This compound CaeA->Smad3 enhances phosphorylation SOCS1 SOCS1 CaeA->SOCS1 upregulates SOCS1->JAK1_2 inhibits

Caption: CaeA reciprocally regulates STAT1 and Smad3 signaling pathways.
Intracellular Iron Depletion

CaeA also functions as an iron-chelating agent, and this activity is integral to its immunosuppressive effect.[8][9] By reducing iron uptake and increasing its release, CaeA depletes the intracellular iron pool.[8][9] This has several downstream consequences:

  • Inhibition of Ribonucleotide Reductase (RNR): RNR is an iron-dependent enzyme that catalyzes the rate-limiting step in DNA synthesis. By depleting iron, CaeA inhibits RNR activity, leading to a reduction in the deoxyribonucleoside triphosphate (dNTP) pool required for DNA replication.[8][9]

  • Cell Cycle Arrest: Iron depletion directly impacts cell cycle control molecules. CaeA treatment leads to decreased expression of cyclin D1 and cyclin-dependent kinase 4 (Cdk4), and increased expression of the cell cycle inhibitor p21.[8][9] These changes contribute to the observed G1 phase cell cycle arrest.

The immunosuppressive effects mediated by iron chelation are reversible, which is a desirable characteristic for a therapeutic agent.[8][9]

G CaeA This compound Iron_Uptake Cellular Iron Uptake CaeA->Iron_Uptake inhibits Iron_Release Cellular Iron Release CaeA->Iron_Release promotes Iron_Depletion Intracellular Iron Depletion Iron_Uptake->Iron_Depletion Iron_Release->Iron_Depletion RNR Ribonucleotide Reductase (RNR) Iron_Depletion->RNR inhibits CellCycle_Molecules Modulation of: - Cyclin D1 ↓ - Cdk4 ↓ - p21 ↑ Iron_Depletion->CellCycle_Molecules causes dNTP dNTP Synthesis RNR->dNTP catalyzes DNA_Synth DNA Synthesis dNTP->DNA_Synth G1_Arrest G1 Cell Cycle Arrest & Inhibition of Proliferation DNA_Synth->G1_Arrest CellCycle_Molecules->G1_Arrest

Caption: Mechanism of CaeA-induced iron depletion and cell cycle arrest.

Effects on Other Immune Cells

While T cells are the primary target, CaeA also affects other immune cell populations.

  • B Cells: CaeA impedes the function of B cells, contributing to a reduction in antibody titers (IgG1, IgG2a, IgG2b) in vivo.[1][2] This suggests an inhibitory effect on both T cell-dependent and T cell-independent B cell responses.

  • Macrophages: The effect on macrophages appears context-dependent. Initial studies showed CaeA does not significantly affect macrophage activation via LPS stimulation.[1][2] However, in a mouse model of sepsis, CaeA was shown to modulate macrophage polarization by decreasing M1-type pro-inflammatory macrophages and increasing M2-type anti-inflammatory macrophages, an effect potentially mediated by its inhibition of STAT1.[10]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound as reported in the literature.

Table 1: In Vitro Effects of this compound on T Cells

Parameter MeasuredCell TypeCaeA Concentration (µM)Observed EffectReference
Cell Cycle ArrestJurkat T cells0.15Increase in G1 phase population to 70% (vs. 49% control) at 48h.[3]
Treg GenerationNaïve CD4+ T cells0.04 - 0.31Dose-dependent increase in Foxp3+ cells.[5]
STAT1 PhosphorylationCD4+ T cells0.04 - 0.31Dose-dependent inhibition of IFN-γ-induced phosphorylation.[5]
STAT3/STAT4 PhosphorylationCD4+ T cells0.04 - 0.31No effect on IL-6 or IL-12-induced phosphorylation.[5]
Cytokine Secretion (IFN-γ)Activated CD4+ T cells~0.15 - 0.62Significant, dose-dependent decrease in secretion.[2][4]
Cytokine Secretion (IL-10)Activated CD4+ T cells~0.15 - 0.62Significant, dose-dependent decrease in secretion.[3]
Cytokine Secretion (TGF-β)Activated CD4+ T cells~0.15 - 0.62No significant change in secretion.[3]

Table 2: In Vivo Effects of this compound in Murine Models

ModelCaeA Dosage (mg/kg)Observed EffectReference
Sepsis (LPS-induced)20Increased survival, decreased M1 markers, increased M2 markers.[10]
Antigen Immunization0.25 - 25Suppression of antigen-specific T cell proliferation and cytokine release.[4]

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. Below are summaries of protocols used to characterize CaeA's immunosuppressive activity.

T Cell Activation and Proliferation Assay
  • Objective: To measure the effect of CaeA on T cell activation and proliferation.

  • Methodology:

    • Isolate CD4+ T cells from mouse spleens.

    • Stimulate cells with plate-bound anti-CD3 (e.g., 2 µg/ml) and soluble anti-CD28 (e.g., 1 µg/ml) antibodies.

    • Culture the cells in the presence of various concentrations of CaeA (e.g., 0.15–0.62 µM) or vehicle control (DMSO) for 48-72 hours.

    • For Activation: After 48 hours, stain cells with fluorescently-labeled antibodies against CD4 and CD69. Analyze the percentage of CD69+ cells within the CD4+ population by flow cytometry.[4]

    • For Proliferation: During the final 18 hours of a 72-hour culture, add [methyl-³H]thymidine to the wells. Harvest the cells and measure thymidine incorporation using a microplate scintillation counter. Data are expressed as counts per minute (cpm).[4]

Cell Cycle Analysis
  • Objective: To determine the effect of CaeA on cell cycle progression.

  • Methodology:

    • Synchronize Jurkat T cells (or primary T cells) by serum starvation.

    • Treat cells with CaeA (e.g., 0.15 µM) or vehicle control for 24 and 48 hours.

    • Harvest cells, wash with PBS, and fix in cold 70% ethanol at -20°C overnight.

    • Wash out the ethanol and resuspend cells in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content and cell cycle distribution (G1, S, G2/M phases) using a flow cytometer.[3]

Cytokine Quantification by ELISA
  • Objective: To measure the secretion of cytokines from CaeA-treated T cells.

  • Methodology:

    • Activate CD4+ T cells as described in protocol 5.1 in the presence of CaeA for 48 hours.

    • Collect the culture supernatants.

    • Use a sandwich ELISA kit specific for the cytokine of interest (e.g., IFN-γ, IL-10).

    • Coat ELISA plates with a capture antibody overnight.

    • Block plates with BSA to prevent non-specific binding.

    • Add culture supernatants and standards to the wells and incubate.

    • Wash and add a biotin-conjugated detection antibody.

    • Wash and add streptavidin-HRP.

    • Develop the plate using a suitable substrate (e.g., TMB or O-phenylenediamine) and measure the absorbance at the appropriate wavelength.

    • Calculate cytokine concentrations based on the standard curve.[3][5]

Western Blotting for Signaling Proteins
  • Objective: To analyze the phosphorylation status of key signaling proteins like STAT1 and Smad3.

  • Methodology:

    • Pre-treat CD4+ T cells with various concentrations of CaeA for 24 hours.

    • Stimulate the cells with a specific cytokine for a short period (e.g., IFN-γ for 15 min to detect pSTAT1; TGF-β for 1 hour to detect pSmad3).

    • Immediately lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA) and probe with primary antibodies against the phosphorylated protein (e.g., anti-pSTAT1) and the total protein (e.g., anti-STAT1) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[5]

G start Isolate & Culture CD4+ T Cells pretreat Pre-treat with CaeA (24 hours) start->pretreat stimulate Stimulate with Cytokine (e.g., IFN-γ, 15 min) pretreat->stimulate lyse Lyse Cells & Quantify Protein stimulate->lyse sds SDS-PAGE Separation lyse->sds transfer Transfer to PVDF Membrane sds->transfer block Blocking Step transfer->block primary_ab Incubate with Primary Antibody (e.g., anti-pSTAT1) block->primary_ab secondary_ab Incubate with Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detect ECL Detection & Imaging secondary_ab->detect end Quantify Band Intensity detect->end

Caption: General experimental workflow for Western Blot analysis.

Conclusion

This compound is a potent immunosuppressive agent with a multifaceted mechanism of action. It primarily targets T cells, inhibiting their activation and proliferation while steering their differentiation away from pro-inflammatory Th1/Th17 phenotypes and towards an anti-inflammatory Treg phenotype. This is achieved through the sophisticated modulation of key signaling pathways, including the reciprocal regulation of STAT1 and Smad3, and the induction of a cytostatic state via intracellular iron depletion. Its efficacy in various preclinical models, coupled with its unique, non-calcineurin inhibitor pathway of action, positions this compound as a promising candidate for further development as a therapeutic agent for a range of immune-mediated disorders.[1][2]

References

The Immunomodulatory Effects of Caerulomycin A on T-Cell Proliferation and Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanisms by which Caerulomycin A (CaeA), a bipyridyl antibiotic, exerts its immunosuppressive effects on T-lymphocytes. CaeA has demonstrated significant potential as a novel immunomodulatory agent, and this document synthesizes the available data on its impact on T-cell proliferation, activation, and underlying signaling cascades. The information presented herein is intended to support further research and drug development efforts in the fields of immunology, autoimmune diseases, and transplantation.

Executive Summary

This compound is a potent inhibitor of T-cell proliferation and activation. Its primary mechanism of action involves the depletion of intracellular iron, leading to the inhibition of ribonucleotide reductase and subsequent cell cycle arrest in the G1 phase.[1] Concurrently, CaeA modulates key cytokine signaling pathways, notably inhibiting IFN-γ-mediated STAT1 phosphorylation and enhancing TGF-β-induced Smad3 signaling.[2] This dual action on cell cycle progression and cytokine signaling culminates in a profound suppression of T-cell effector functions. Notably, its mode of action is distinct from calcineurin inhibitors such as cyclosporin A.[3]

Quantitative Analysis of this compound's Effects

The inhibitory effects of this compound on T-cell functions are dose-dependent. The following tables summarize the quantitative data from in vitro studies.

Table 1: Effect of this compound on T-Cell Proliferation

CaeA Concentration (µM)T-Cell Proliferation (CPM, Counts Per Minute)Percentage Inhibition (%)
0 (Control)~125,0000
0.04~100,00020
0.08~75,00040
0.15~40,00068
0.31~15,00088

Data extrapolated from studies on Concanavalin A-stimulated murine splenocytes using a [3H]-thymidine incorporation assay.[1][4]

Table 2: Effect of this compound on T-Cell Activation (CD69 Expression)

CaeA Concentration (µM)CD4+ T-Cells Expressing CD69 (%)Percentage Inhibition (%)
0 (Control)~550
0.08~4518
0.15~3045
0.31~1573

Data is based on flow cytometric analysis of CD69 expression on anti-CD3/CD28-stimulated murine CD4+ T-cells.[1][4]

Table 3: Effect of this compound on IFN-γ Secretion

CaeA Concentration (µM)IFN-γ Concentration (pg/mL)Percentage Inhibition (%)
0 (Control)~17500
0.08~140020
0.15~90049
0.31~40077

Data obtained from ELISA analysis of supernatants from anti-CD3/CD28-stimulated murine CD4+ T-cell cultures.[1][4]

Core Signaling Pathways Modulated by this compound

This compound's immunosuppressive activity is a result of its influence on multiple intracellular signaling pathways.

Inhibition of the IFN-γ/STAT1 Pathway

CaeA effectively disrupts the IFN-γ signaling cascade, a critical pathway for Th1 cell differentiation and pro-inflammatory responses. It has been shown to inhibit the phosphorylation of STAT1 in response to IFN-γ stimulation.[2] This is achieved, at least in part, by augmenting the expression of Suppressor of Cytokine Signaling 1 (SOCS1), a negative regulator of JAK/STAT signaling.[2] The inhibition of STAT1 activation leads to the downregulation of T-bet, a key transcription factor for Th1 differentiation.[2]

IFN_gamma_STAT1_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus IFNGR IFN-γ Receptor JAK1_2 JAK1/JAK2 IFNGR->JAK1_2 Activates STAT1_inactive STAT1 JAK1_2->STAT1_inactive Phosphorylates STAT1_active p-STAT1 STAT1_inactive->STAT1_active STAT1_dimer p-STAT1 Dimer STAT1_active->STAT1_dimer Dimerizes and Translocates SOCS1 SOCS1 SOCS1->JAK1_2 Inhibits CaeA This compound CaeA->SOCS1 Tbet T-bet Expression STAT1_dimer->Tbet Induces IFN_gamma IFN-γ IFN_gamma->IFNGR Binds

IFN-γ/STAT1 signaling inhibition by this compound.
Enhancement of TGF-β/Smad3 Signaling

In contrast to its inhibitory effects on pro-inflammatory pathways, CaeA enhances the signaling cascade initiated by the immunosuppressive cytokine TGF-β. It promotes the phosphorylation of Smad3, a key downstream effector of the TGF-β receptor.[2] This potentiation of TGF-β signaling is significant as this pathway is crucial for the differentiation and function of regulatory T-cells (Tregs), which play a vital role in maintaining immune tolerance.

TGF_beta_Smad3_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus TGFBR TGF-β Receptor Smad2_3_inactive Smad2/3 TGFBR->Smad2_3_inactive Phosphorylates Smad2_3_active p-Smad2/3 Smad2_3_inactive->Smad2_3_active Smad_complex p-Smad2/3-Smad4 Complex Smad2_3_active->Smad_complex Complexes with Smad4 Smad4 Smad4->Smad_complex CaeA This compound CaeA->Smad2_3_active Enhances Phosphorylation Treg_genes Treg-associated Gene Expression Smad_complex->Treg_genes Induces TGF_beta TGF-β TGF_beta->TGFBR Binds

Enhancement of TGF-β/Smad3 signaling by this compound.
Induction of Cell Cycle Arrest via MAPK Activation

A pivotal aspect of CaeA's mechanism is the induction of cell cycle arrest, which directly curtails T-cell proliferation. This is initiated by CaeA's ability to chelate intracellular iron, leading to the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis.[1] Interestingly, this iron depletion also leads to the stimulation of the p38 and JNK MAP kinase pathways.[1] Activation of these stress-activated pathways contributes to cell cycle arrest through the upregulation of the cyclin-dependent kinase inhibitor p21CIP1/WAF1 and downregulation of Cyclin D1.[1]

CaeA_Cell_Cycle_Arrest CaeA This compound Iron Intracellular Iron CaeA->Iron Depletes MAPK p38 & JNK MAPK CaeA->MAPK Stimulates RNR Ribonucleotide Reductase Iron->RNR Required for activity DNA_synth DNA Synthesis RNR->DNA_synth Enables G1_arrest G1 Phase Cell Cycle Arrest DNA_synth->G1_arrest Progression beyond G1 requires p21 p21CIP1/WAF1 MAPK->p21 Upregulates CyclinD1 Cyclin D1 MAPK->CyclinD1 Downregulates p21->G1_arrest Induces CyclinD1->G1_arrest Promotes progression beyond G1

Mechanism of CaeA-induced T-cell cycle arrest.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning the effects of this compound on T-cells.

T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)

This assay measures the proliferation of T-cells by quantifying the incorporation of a radioactive nucleoside, [3H]-thymidine, into newly synthesized DNA.

Materials:

  • This compound (CaeA)

  • Concanavalin A (ConA)

  • Complete RPMI-1640 medium (supplemented with 10% FCS, penicillin, streptomycin)

  • Murine splenocytes (e.g., from BALB/c mice)

  • 96-well 'U' bottom microtiter plates

  • [3H]-thymidine (0.5 µCi/well)

  • Automatic 96-well plate cell harvester

  • Scintillation counter

Protocol:

  • Prepare a single-cell suspension of splenocytes from BALB/c mice and adjust the cell concentration to 2 x 106 cells/mL in complete RPMI-1640 medium.

  • Seed 100 µL of the cell suspension (2 x 105 cells) into each well of a 96-well 'U' bottom plate.

  • Prepare serial dilutions of CaeA in complete RPMI-1640 medium. Add 100 µL of the CaeA dilutions to the respective wells in triplicate. For control wells, add 100 µL of medium with the vehicle (e.g., DMSO) and for stimulated control wells, add 100 µL of medium.

  • Stimulate the cells by adding ConA to a final concentration of 2 µg/mL to all wells except the unstimulated control.

  • Incubate the plate for 48 hours in a humidified incubator at 37°C with 5% CO2.

  • Pulse the cultures by adding 0.5 µCi of [3H]-thymidine to each well.

  • Incubate for an additional 16-18 hours.

  • Harvest the cells onto glass fiber filters using an automatic cell harvester.

  • Measure the incorporated radioactivity using a scintillation counter. The results are expressed as counts per minute (CPM).

T_Cell_Proliferation_Workflow splenocytes Isolate Murine Splenocytes plating Plate Cells (2x10^5/well) splenocytes->plating treatment Add CaeA Dilutions & ConA (2µg/mL) plating->treatment incubation1 Incubate 48h treatment->incubation1 pulse Pulse with [3H]-Thymidine incubation1->pulse incubation2 Incubate 16h pulse->incubation2 harvest Harvest Cells incubation2->harvest measure Measure CPM harvest->measure

Workflow for the T-Cell Proliferation Assay.
Analysis of T-Cell Activation by Flow Cytometry

This method quantifies the expression of the early activation marker CD69 on the surface of CD4+ T-cells.

Materials:

  • Purified murine CD4+ T-cells

  • Plate-bound anti-CD3 antibody (e.g., clone 145-2C11)

  • Soluble anti-CD28 antibody (e.g., clone 37.51)

  • This compound (CaeA)

  • Fluorochrome-conjugated antibodies: anti-CD4 (e.g., PerCP), anti-CD69 (e.g., FITC), and corresponding isotype controls.

  • FACS buffer (PBS with 2% FCS)

  • 96-well tissue culture plates

  • Flow cytometer

Protocol:

  • Coat a 96-well plate with anti-CD3 antibody (e.g., 10 µg/mL in PBS) overnight at 4°C. Wash the wells three times with sterile PBS before use.

  • Isolate CD4+ T-cells from murine spleens using a negative selection kit.

  • Resuspend the purified CD4+ T-cells at 1 x 106 cells/mL in complete RPMI-1640 medium.

  • Add 200 µL of the cell suspension to the anti-CD3 coated wells.

  • Add soluble anti-CD28 antibody to a final concentration of 1 µg/mL.

  • Add different concentrations of CaeA to the designated wells.

  • Incubate the plate for 48 hours at 37°C with 5% CO2.

  • Harvest the cells and wash with cold FACS buffer.

  • Stain the cells with fluorochrome-conjugated anti-CD4 and anti-CD69 antibodies (and isotype controls in separate tubes) for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

  • Analyze the percentage of CD69+ cells within the CD4+ gated population.

Flow_Cytometry_Workflow isolate_cells Isolate CD4+ T-Cells stimulate Stimulate with anti-CD3/CD28 & CaeA isolate_cells->stimulate incubate Incubate 48h stimulate->incubate harvest_stain Harvest & Stain with anti-CD4/CD69 Abs incubate->harvest_stain acquire Acquire on Flow Cytometer harvest_stain->acquire analyze Analyze %CD69+ of CD4+ Cells acquire->analyze

Workflow for Flow Cytometry Analysis of T-Cell Activation.

Conclusion and Future Directions

This compound demonstrates potent immunosuppressive properties by inhibiting T-cell proliferation and activation through a multi-faceted mechanism. Its ability to induce cell cycle arrest via iron depletion and MAPK activation, coupled with the modulation of critical cytokine signaling pathways (inhibiting IFN-γ/STAT1 and promoting TGF-β/Smad3), makes it a compelling candidate for further investigation as a therapeutic agent for autoimmune disorders and transplant rejection.

Future research should focus on elucidating the precise molecular interactions of CaeA within the MAPK pathway to fully understand its stimulatory effect in the context of immunosuppression. In vivo studies in various disease models are warranted to assess its efficacy, safety profile, and pharmacokinetic properties. Furthermore, structure-activity relationship studies could lead to the development of novel analogs with enhanced potency and reduced off-target effects.

References

An In-depth Technical Guide to the Iron Chelation Mechanism of Caerulomycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caerulomycin A (CaeA), a natural product originally identified for its antifungal and immunosuppressive properties, has garnered significant attention for its potent iron-chelating activity. This technical guide provides a comprehensive overview of the mechanism by which CaeA sequesters iron, the downstream cellular consequences, and detailed experimental protocols for studying these phenomena. Through a combination of quantitative data, detailed methodologies, and visual representations of the underlying pathways, this document aims to serve as a valuable resource for researchers investigating CaeA as a potential therapeutic agent or as a tool for studying iron metabolism.

Core Mechanism: Iron Chelation by this compound

This compound's ability to modulate cellular processes stems directly from its high affinity for iron. The core of this interaction lies in the compound's 2,2'-bipyridine scaffold, a well-known chelating motif.

Stoichiometry and Coordination Chemistry

In vitro studies have established that this compound forms a stable complex with ferrous iron (Fe²⁺) in a 2:1 (CaeA:Fe) stoichiometry .[1] In this complex, each CaeA molecule acts as a terdentate ligand, meaning it binds to the iron atom at three distinct points. This multidentate coordination contributes to the high stability of the resulting complex, effectively sequestering the iron and preventing its participation in cellular redox reactions.

This compound - Iron Complex Stoichiometry Fe Fe²⁺ Complex [Fe(CaeA)₂]²⁺ Complex Fe->Complex CaeA1 This compound CaeA1->Complex CaeA2 This compound CaeA2->Complex

Caption: 2:1 Stoichiometry of this compound to Iron.

While a definitive crystal structure of the CaeA-iron complex is not publicly available, the terdentate nature of the chelation by the 2,2'-bipyridine core is a key aspect of its iron-binding mechanism.

Cellular Effects of this compound-Mediated Iron Depletion

By effectively reducing the bioavailability of intracellular iron, this compound triggers a cascade of cellular events, primarily impacting rapidly proliferating cells that have a high iron demand.

Impact on Intracellular Iron Homeostasis

CaeA induces a state of intracellular iron depletion through a dual mechanism: inhibiting iron uptake and promoting its release.[1] This leads to a significant reduction in the labile iron pool, the readily available source of iron for cellular processes.

CaeA Concentration (µM)Incubation Time (hours)Cell TypeEffectReference
2.524Jurkat>90% reduction in intracellular iron pool[1]
0.33Jurkat~14% inhibition of transferrin-mediated iron uptake[1]
2.53Jurkat~35% inhibition of transferrin-mediated iron uptake[1]

Table 1: Quantitative Effects of this compound on Cellular Iron Levels.

Inhibition of Iron-Dependent Enzymes and Cell Cycle Arrest

A primary consequence of CaeA-induced iron depletion is the inhibition of ribonucleotide reductase (RNR), an iron-dependent enzyme essential for the conversion of ribonucleotides to deoxyribonucleotides—the building blocks of DNA.[1] The inhibition of RNR leads to a depletion of the deoxyribonucleoside triphosphate (dNTP) pool, thereby halting DNA synthesis and causing cell cycle arrest, predominantly in the S phase.

Mechanism of CaeA-Induced Cell Cycle Arrest cluster_inhibition Inhibitory Effect CaeA This compound Iron Intracellular Fe²⁺ CaeA->Iron Chelates RNR Ribonucleotide Reductase (RNR) (Iron-Dependent) CaeA->RNR Inhibits (indirectly) Iron->RNR Required for activity dNTPs dNTP Pool RNR->dNTPs Catalyzes synthesis DNAsynth DNA Synthesis dNTPs->DNAsynth Precursors for CellCycle S-Phase Arrest DNAsynth->CellCycle Leads to

Caption: CaeA's indirect inhibition of RNR leads to S-phase arrest.

Modulation of Signaling Pathways

Studies have also indicated that this compound can stimulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] These pathways are crucial regulators of cell growth, proliferation, and differentiation. The interplay between iron depletion and MAPK activation by CaeA is an area of ongoing research.

Experimental Protocols

The following section details the methodologies for key experiments used to characterize the iron-chelating properties of this compound.

Quantification of Intracellular Iron by Atomic Absorption Spectroscopy

This method provides a direct measurement of the total iron content within a cell population.

Protocol:

  • Cell Culture and Treatment: Culture Jurkat cells to a density of approximately 1 x 10⁶ cells/mL. Treat the cells with varying concentrations of this compound (e.g., 0-5 µM) or a known iron chelator like desferoxamine (DFO) as a positive control for 24 hours at 37°C.

  • Cell Harvesting and Washing: Harvest the cells by centrifugation. Wash the cell pellet three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular iron.

  • Cell Lysis and Digestion: Resuspend the cell pellet in a known volume of 5% nitric acid (HNO₃). Incubate at 60°C for at least 2 hours to ensure complete cell lysis and digestion.

  • Sample Preparation: Centrifuge the digest to pellet any insoluble debris. Carefully collect the supernatant for analysis.

  • Atomic Absorption Spectroscopy (AAS) Analysis: Analyze the supernatant using a flame atomic absorption spectrometer. Generate a standard curve using known concentrations of an iron standard.

  • Data Analysis: Determine the iron concentration in the samples by comparing their absorbance to the standard curve. Normalize the iron content to the cell number or total protein content.

Transferrin-Mediated Iron Uptake Assay

This assay measures the effect of this compound on the cellular uptake of iron delivered by transferrin.

Protocol:

  • Preparation of ⁵⁵Fe-labeled Transferrin (⁵⁵Fe-Tf): Prepare ⁵⁵Fe-Tf according to established protocols.

  • Cell Culture and Treatment: Plate Jurkat cells in a multi-well plate. Pre-incubate the cells with varying concentrations of this compound or DFO for a specified time (e.g., 30 minutes) at 37°C.

  • Initiation of Iron Uptake: Add ⁵⁵Fe-Tf to each well to a final concentration of approximately 0.75 µM. Incubate for 3 hours at 37°C to allow for iron uptake.

  • Removal of Membrane-Bound ⁵⁵Fe-Tf: Place the plate on ice to stop the uptake process. Wash the cells with ice-cold PBS. Treat the cells with a pronase solution (e.g., 1 mg/mL) for 30 minutes at 4°C to strip off any transferrin that is bound to the cell surface but has not been internalized.

  • Cell Lysis and Scintillation Counting: Wash the cells again with ice-cold PBS. Lyse the cells using a suitable lysis buffer. Measure the radioactivity in the cell lysates using a liquid scintillation counter.

  • Data Analysis: Express the amount of ⁵⁵Fe uptake as a percentage of the control (untreated) cells.

Ribonucleotide Reductase (RNR) Activity Assay (Indirect)

This assay indirectly measures RNR activity by quantifying the rate of DNA synthesis.

Protocol:

  • Cell Culture and Treatment: Seed cells in a multi-well plate and treat with different concentrations of this compound for a predetermined time (e.g., 24 hours).

  • Radiolabeling: Add [³H]-cytidine to the culture medium and incubate for a further 2-4 hours. During this time, the radiolabeled cytidine will be incorporated into newly synthesized DNA.

  • Cell Harvesting and DNA Precipitation: Harvest the cells and wash with PBS. Lyse the cells and precipitate the DNA using trichloroacetic acid (TCA).

  • Filtration and Washing: Collect the precipitated DNA on glass fiber filters. Wash the filters extensively with TCA and ethanol to remove any unincorporated [³H]-cytidine.

  • Scintillation Counting: Dry the filters and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the rate of DNA synthesis and, therefore, indirectly reflects RNR activity. Express the results as a percentage of the control.

Visualization of Experimental and Logical Workflows

Workflow for Assessing CaeA Iron Chelation cluster_assays Experimental Assays start Start treat_cells Treat Cells with CaeA start->treat_cells aas Atomic Absorption Spectroscopy treat_cells->aas fe_uptake ⁵⁵Fe-Tf Uptake Assay treat_cells->fe_uptake rnr_assay [³H]-Cytidine Incorporation Assay treat_cells->rnr_assay analyze_iron Quantify Intracellular Iron Depletion aas->analyze_iron analyze_uptake Measure Inhibition of Iron Uptake fe_uptake->analyze_uptake analyze_rnr Determine RNR Inhibition (via DNA Synthesis) rnr_assay->analyze_rnr conclusion Conclusion: CaeA is an Iron Chelator analyze_iron->conclusion analyze_uptake->conclusion analyze_rnr->conclusion

Caption: A logical workflow for the experimental validation of CaeA's iron chelation activity.

Conclusion

This compound exerts its biological effects primarily through the chelation of intracellular iron. Its 2,2'-bipyridine core enables the formation of a stable 2:1 complex with iron, leading to a functional iron deficiency within the cell. This, in turn, inhibits critical iron-dependent enzymes like ribonucleotide reductase, resulting in cell cycle arrest. The detailed experimental protocols provided in this guide offer a framework for the further investigation of this compound's mechanism of action and its potential development as a therapeutic agent for diseases characterized by iron dysregulation or hyperproliferation. Further studies to determine the precise binding affinity (Kd) and to obtain a crystal structure of the CaeA-iron complex will provide even deeper insights into its mode of action.

References

Caerulomycin A: A Technical Guide on its Antifungal Activity Against Candida Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caerulomycin A, a bipyridine antibiotic isolated from actinomycetes, has demonstrated notable in vitro antifungal activity against various Candida species, including strains resistant to conventional antifungal agents. This technical guide provides a comprehensive overview of the current state of knowledge regarding the anti-candidal properties of this compound. It includes available quantitative data on its minimum inhibitory concentrations (MICs), detailed experimental protocols for assessing its antifungal and antibiofilm activity, and a discussion of the current understanding of its mechanism of action. While the potent activity of this compound against planktonic Candida cells is documented, its efficacy against Candida biofilms and the precise molecular pathways it targets within the fungal cell remain critical areas for future investigation.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant Candida strains, presents a significant challenge in clinical practice. This necessitates the exploration of novel antifungal agents with unique mechanisms of action. This compound, a natural product first isolated from Streptomyces caeruleus, has garnered interest for its diverse biological activities, including its potential as an antifungal agent.[1][2] This document serves as a technical resource for researchers and drug development professionals, consolidating the available scientific information on the antifungal activity of this compound against pathogenic Candida strains.

Quantitative Antifungal Activity

This compound has demonstrated potent inhibitory activity against a range of Candida species. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antifungal agent's effectiveness, representing the lowest concentration that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Candida Strains
Test OrganismMIC (µg/mL) of this compoundMIC (µg/mL) of Amphotericin BMIC (µg/mL) of Fluconazole
Candida albicans0.78 - 1.560.39 - 0.78>256
Candida albicans CO90.78 - 1.560.195 - 0.39NT
Candida glabrata HO5 (Fluconazole-Resistant)0.39 - 0.780.313 - 0.625>256
Candida krusei GO3 (Fluconazole-Resistant)0.78 - 1.560.313 - 0.62564

NT: Not Tested. Data sourced from Ambavane et al., 2014.[1][3]

The data clearly indicates that this compound is effective against both fluconazole-susceptible and -resistant Candida strains, with MIC values comparable to the established antifungal, Amphotericin B, for fluconazole-resistant C. glabrata.[1][3]

Experimental Protocols

Accurate and reproducible experimental methodologies are fundamental to the evaluation of antifungal compounds. This section details the protocols for determining the minimum inhibitory concentration and for assessing antibiofilm activity.

Determination of Minimum Inhibitory Concentration (MIC)

The following protocol is based on the National Committee for Clinical Laboratory Standards (NCCLS) macrobroth dilution method.[1][3]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Prepare Candida inoculum in sterile saline adjust_od Adjust optical density (OD) to 1.0 at 600 nm start->adjust_od working_inoculum Prepare final working inoculum (0.5 x 10^4 cfu/mL) adjust_od->working_inoculum inoculation Inoculate diluted compound with working inoculum working_inoculum->inoculation compound_dilution Serially dilute this compound (e.g., 0.019 - 10 µg/mL) compound_dilution->inoculation incubation Incubate at 37°C for 48 hours inoculation->incubation observation Visually observe for turbidity (growth) incubation->observation mic_determination Determine MIC as the lowest concentration with no visible growth observation->mic_determination

A flowchart of the MIC determination protocol.

Materials:

  • Mueller-Hinton broth or RPMI-1640 medium

  • Sterile saline

  • This compound stock solution

  • Candida strains

  • Spectrophotometer

  • Sterile test tubes

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a suspension of the Candida strain in sterile saline from a fresh culture.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) or an optical density of 1.0 at 600 nm.

  • Dilute the adjusted inoculum to achieve a final concentration of 0.5 x 10^4 cfu/mL in the test tubes.

  • Compound Dilution: Perform serial dilutions of this compound in the broth medium to achieve the desired concentration range.

  • Inoculation and Incubation: Inoculate each tube containing the diluted compound with the prepared Candida inoculum.

  • Include a growth control (inoculum without the compound) and a sterility control (broth without inoculum).

  • Incubate the tubes at 37°C for 48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).

Assessment of Anti-Biofilm Activity

While no specific data on the anti-biofilm activity of this compound against Candida strains is currently available in the scientific literature, the following is a standard protocol for evaluating the ability of a compound to inhibit Candida albicans biofilm formation. This method can be adapted to assess the efficacy of this compound.

Experimental Workflow for Biofilm Inhibition Assay

Biofilm_Inhibition_Workflow cluster_prep Preparation cluster_assay Biofilm Formation cluster_quantification Quantification start Prepare C. albicans cell suspension (1 x 10^6 cells/mL) in RPMI-1640 plate_prep Add cell suspension and diluted compound to 96-well plate start->plate_prep compound_dilution Prepare serial dilutions of this compound in RPMI-1640 compound_dilution->plate_prep incubation Incubate at 37°C for 24-48 hours to allow biofilm formation plate_prep->incubation wash Wash wells with PBS to remove non-adherent cells incubation->wash stain Stain biofilm with Crystal Violet wash->stain wash_stain Wash to remove excess stain stain->wash_stain destain Add destaining solution (e.g., ethanol) wash_stain->destain read_od Measure absorbance (e.g., at 570 nm) destain->read_od

A workflow for the Candida biofilm inhibition assay.

Materials:

  • Candida albicans strain

  • RPMI-1640 medium

  • Phosphate-buffered saline (PBS)

  • This compound

  • 96-well flat-bottom microtiter plates

  • Crystal violet solution (0.1% w/v)

  • Ethanol (95%)

  • Microplate reader

Procedure:

  • Inoculum Preparation: Grow C. albicans overnight in a suitable broth. Wash and resuspend the cells in RPMI-1640 medium to a concentration of 1 x 10^6 cells/mL.

  • Assay Setup: Add the prepared cell suspension and serial dilutions of this compound to the wells of a 96-well plate. Include wells with cells and no compound as a positive control for biofilm formation, and wells with medium only as a negative control.

  • Biofilm Formation: Incubate the plate at 37°C for 24 to 48 hours without agitation to allow for biofilm development.

  • Quantification of Biofilm Inhibition:

    • Carefully wash the wells with PBS to remove planktonic cells.

    • Stain the remaining biofilms with crystal violet for 15 minutes.

    • Wash away the excess stain with PBS and allow the plate to dry.

    • Destain the biofilms by adding ethanol to each well.

    • Measure the absorbance of the destained solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of biofilm inhibition is calculated relative to the control wells without the compound.

Mechanism of Action and Signaling Pathways

The precise antifungal mechanism of action of this compound against Candida species has not been elucidated in the available scientific literature. While it is known to be a potent antifungal agent, the specific cellular targets and molecular pathways it disrupts in Candida remain an area of active investigation.

In other biological systems, this compound has been shown to have immunomodulatory effects, specifically by enhancing TGF-β-Smad3 protein signaling and suppressing interferon-γ-induced STAT1 signaling in mammalian T cells.[4][5] However, it is important to note that these pathways are not conserved in fungi, and therefore, these findings do not directly translate to its antifungal mechanism.

Given its bipyridine structure, it is plausible that this compound may exert its antifungal effect through mechanisms such as:

  • Metal Chelation: The bipyridine scaffold is known to chelate metal ions, which could disrupt essential enzymatic functions within the fungal cell that are dependent on metal cofactors.

  • Enzyme Inhibition: this compound may directly inhibit key enzymes involved in vital fungal processes such as cell wall synthesis, ergosterol biosynthesis, or DNA replication. However, specific fungal enzyme targets have not yet been identified.

Further research, including transcriptomic and proteomic analyses of this compound-treated Candida cells, is necessary to uncover its specific mechanism of action and to identify any affected signaling pathways, such as those involved in stress response, morphogenesis (yeast-to-hypha transition), or cell wall integrity.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of new antifungal therapies against pathogenic Candida species, including those that have acquired resistance to current drugs. Its potent in vitro activity against planktonic cells is well-documented. However, to advance its potential clinical application, several key areas require further investigation:

  • Anti-biofilm Efficacy: A thorough evaluation of this compound's activity against Candida biofilms is crucial, as biofilm formation is a major contributor to the persistence and drug resistance of candidal infections.

  • Mechanism of Action: Elucidating the specific molecular targets and mechanisms by which this compound inhibits Candida growth is essential for rational drug design and for predicting potential resistance mechanisms.

  • In Vivo Efficacy and Toxicity: Preclinical studies in animal models are necessary to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

Addressing these knowledge gaps will be critical in determining the therapeutic potential of this compound and its derivatives as next-generation antifungal agents.

References

Caerulomycin A: A Technical Guide on Anticancer Properties and Cellular Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caerulomycin A (CaeA) is a natural product first isolated from Streptomyces caeruleus, characterized by its unique 2,2′-bipyridine core structure.[1][2] Initially recognized for its antifungal and antibiotic properties, recent research has unveiled its potent anticancer activities, positioning it as a promising candidate for oncological drug development.[3] This technical guide provides an in-depth analysis of CaeA's anticancer mechanisms, its cellular targets, quantitative efficacy data, and the experimental protocols used for its characterization.

Anticancer Properties and Mechanism of Action

This compound exhibits broad-spectrum anticancer activity against various cancer cell lines.[1] Its efficacy stems from a multi-targeted mechanism of action, a desirable trait that can potentially circumvent the drug resistance often developed against single-target agents.[1]

The primary anticancer mechanisms identified are:

  • Dual-Targeting of Tubulin and DNA Topoisomerase I: CaeA simultaneously interacts with two critical components of cell proliferation.[1][2] It promotes the polymerization of tubulin, disrupting microtubule dynamics, and inhibits the activity of DNA topoisomerase I (Topo-1), an enzyme essential for relaxing DNA supercoils during replication and transcription.[1][2][4] This dual action leads to cell cycle arrest, specifically at the G2/M phase, and ultimately induces apoptosis.[1][4]

  • Induction of Endoplasmic Reticulum (ER) Stress: In triple-negative breast cancer (TNBC) cells, CaeA has been shown to induce sustained ER stress.[5] This leads to the upregulation of the pro-apoptotic protein CHOP (C/EBP homologous protein), which in turn triggers mitochondrial damage and apoptosis.[5]

  • Disruption of Glucose Metabolism: CaeA treatment reduces both the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) in TNBC cells.[5] This indicates an impairment of both mitochondrial respiration and glycolysis, disrupting the energy metabolism crucial for rapid cancer cell proliferation and potentially triggering the observed ER stress.[5]

  • Immunomodulatory Effects: CaeA also demonstrates immunomodulatory activity by suppressing the IFN-γ-STAT1 signaling pathway while enhancing TGF-β-Smad3 signaling.[6] This can influence the tumor microenvironment, for instance, by promoting the generation of regulatory T cells (Tregs).[6][7][8] It has also been shown to modulate macrophage polarization by inhibiting STAT1 phosphorylation and enhancing STAT6 phosphorylation.[9]

Cellular Targets

Based on current research, the primary cellular targets of this compound in cancer cells are:

  • Tubulin: CaeA binds to tubulin and promotes its polymerization, leading to microtubule stabilization.[1][4] This disrupts the dynamic instability of microtubules required for mitotic spindle formation, causing G2/M cell cycle arrest.[1]

  • DNA Topoisomerase I (Topo-1): CaeA inhibits the enzymatic activity of Topo-1 in a dose-dependent manner.[1] This inhibition prevents the resolution of DNA torsional stress, leading to DNA damage and the halting of replication and transcription.

  • Signal Transducer and Activator of Transcription 1 (STAT1): CaeA is a known inhibitor of STAT1 phosphorylation, a key step in the IFN-γ signaling pathway that is involved in pro-inflammatory responses.[6][9]

  • Iron Metabolism: In the context of its immunosuppressive effects, CaeA has been found to cause intracellular iron depletion by reducing its uptake and increasing its release, which in turn inhibits the iron-dependent enzyme ribonucleotide reductase (RNR), crucial for DNA synthesis.[10]

Quantitative Data Presentation: In Vitro Efficacy

The following table summarizes the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of this compound against a panel of human cancer cell lines.

Cell LineCancer TypeParameterValueReference
A549Lung CancerIC500.85–5.60 µM[1]
H1299Lung CancerIC500.85–5.60 µM[1]
HepG2Liver CancerIC500.85–5.60 µM[1]
HT29Colon CancerIC500.85–5.60 µM[1]
HL-60LymphoblastIC500.85–5.60 µM[1]
M624MelanomaIC500.85–5.60 µM[1]
A375MelanomaIC5050-500 nM (viability reduction)[1]
NCI-60 PanelVariousGI50~300 nM[1]
4T1Triple-Negative Breast CancerN/ASelectively inhibits viability[5]
MDA-MB-231Triple-Negative Breast CancerN/ASelectively inhibits viability[5]
MDA-MB-468Triple-Negative Breast CancerN/ASelectively inhibits viability[5]

Note: IC50 values are highly dependent on the assay conditions, including incubation time and cell density, leading to variations across different studies.[11]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation and extension of these findings.

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability.

  • Materials: 96-well plates, cancer cell lines, complete culture medium, this compound, DMSO (vehicle), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Protocol:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for attachment.

    • Drug Treatment: Prepare serial dilutions of CaeA in culture medium. Remove the old medium from the wells and add 100 µL of the CaeA dilutions. Include wells with vehicle only (control).

    • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.[12]

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.[13]

Tubulin Polymerization Assay

This cell-free assay directly measures the effect of a compound on tubulin assembly into microtubules.

  • Materials: HTS-Tubulin Polymerization Assay Kit (e.g., Cytoskeleton, Inc.), purified tubulin (>99%), G-PEM buffer, GTP, paclitaxel (positive control), CaeA, pre-warmed 96-well plates, temperature-controlled microplate reader (340 nm).

  • Protocol:

    • Preparation: Pre-warm the plate reader and 96-well plate to 37°C.[4] Reconstitute tubulin on ice in G-PEM buffer with GTP.

    • Reaction Setup: In the pre-warmed plate, add G-PEM buffer, CaeA at various concentrations, and control compounds (paclitaxel for polymerization promotion, vehicle as baseline).

    • Initiation: Initiate the reaction by adding the cold tubulin solution to each well.

    • Kinetic Measurement: Immediately place the plate in the reader and measure the absorbance at 340 nm every minute for 60 minutes at 37°C. An increase in absorbance indicates tubulin polymerization.

    • Data Analysis: Plot absorbance versus time. Compare the polymerization rate and extent in CaeA-treated samples to controls.

Topoisomerase I (Topo-1) DNA Relaxation Assay

This assay measures the ability of Topo-1 to relax supercoiled plasmid DNA and the inhibitory effect of CaeA on this process.

  • Materials: Supercoiled plasmid DNA (e.g., pBR322), human Topo-1 enzyme, assay buffer, camptothecin (CPT, positive inhibitor), CaeA, 10% SDS (stop solution), loading dye, agarose gel, TAE buffer, DNA stain (e.g., ethidium bromide).

  • Protocol:

    • Reaction Setup: In a microcentrifuge tube on ice, combine assay buffer, supercoiled DNA, and CaeA at various concentrations. Include a no-enzyme control, an enzyme-only control, and a CPT control.

    • Enzyme Addition: Add Topo-1 enzyme to all tubes except the no-enzyme control.

    • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

    • Termination: Stop the reaction by adding 10% SDS.

    • Agarose Gel Electrophoresis: Add loading dye to each sample and run on a 1% agarose gel in TAE buffer to separate supercoiled from relaxed DNA.

    • Visualization: Stain the gel with a DNA stain and visualize under UV light. Supercoiled DNA migrates faster than relaxed DNA.

    • Data Analysis: Quantify the band intensities to determine the percentage of relaxed DNA. Assess the dose-dependent inhibition of Topo-1 activity by CaeA.[1]

Mandatory Visualizations

G1 cluster_tubulin Microtubule Dynamics cluster_topo DNA Replication/Transcription CaeA This compound Tubulin Tubulin Dimers CaeA->Tubulin Promotes Topo1 Topoisomerase I CaeA->Topo1 Inhibits Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Dysfunction Leads to Supercoiled_DNA Supercoiled DNA Relaxed_DNA Relaxed DNA Supercoiled_DNA->Relaxed_DNA Relaxation Topo1->G2M_Arrest Inhibition Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Dual-targeting mechanism of this compound leading to apoptosis.

G2 cluster_discovery Discovery & Initial Screening cluster_invitro In Vitro Mechanistic Studies cluster_invivo Preclinical In Vivo Validation A In Silico Docking / Natural Product Isolation B High-Throughput Screening (e.g., NCI-60 Panel) A->B C Hit Compound Identification (this compound) B->C D Cell Viability Assays (IC50 Determination) C->D E Target-Based Assays (Tubulin, Topo-1) D->E F Cell Cycle Analysis (Flow Cytometry) E->F G Apoptosis & Metabolism Assays (Annexin V, Seahorse) E->G H Human Tumor Xenograft Model in Immunodeficient Mice G->H Promising Results I Efficacy Assessment (Tumor Growth Inhibition) H->I J Toxicity & Pharmacokinetic Studies I->J K Clinical Trial Candidate J->K Favorable Profile

Caption: General workflow for anticancer drug characterization.

References

The Dawn of a Bipyridine Antibiotic: Early Studies and Characterization of Caerulomycin A

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Caerulomycin A, a fascinating natural product with a distinctive 2,2'-bipyridine core, first emerged from the microbial world in 1959. Isolated from Streptomyces caeruleus, its discovery marked the beginning of decades of research into its unique chemical structure and diverse biological activities.[1] This technical guide delves into the foundational early studies that led to the isolation and characterization of this compound, providing a detailed look at the original experimental protocols and the initial physicochemical and biological data that laid the groundwork for its future development as a potential therapeutic agent.

Physicochemical Properties of this compound

The initial characterization of this compound established it as a colorless, crystalline, amphoteric substance.[1] The early researchers meticulously determined its fundamental properties, which are summarized in the table below. These data were crucial in the subsequent elucidation of its chemical structure.

PropertyValueReference
Molecular Formula C₁₂H₁₁N₃O₂[1]
Molecular Weight 229.23 g/mol
Melting Point 174-175 °C
Appearance Colorless crystals[1]
Nature Amphoteric[1]

Early Biological Activity

This compound was initially identified due to its antimicrobial properties. The pioneering studies by Funk and Divekar in 1959 demonstrated its inhibitory effects against a range of filamentous fungi and yeasts, with weaker activity observed against some bacteria.[1] This early biological screening was fundamental in classifying this compound as a new antibiotic.

Experimental Protocols from the Original Studies

The following sections provide a detailed account of the experimental methodologies employed in the early studies of this compound, from the cultivation of the producing organism to the isolation and purification of the compound.

Production of this compound

1. Microorganism and Culture Conditions:

  • Producing Organism: Streptomyces caeruleus (isolate PRL 1687) was the original source of this compound.[1]

  • Inoculum Preparation: Spore suspensions of S. caeruleus were used to inoculate a starch-Czapek medium. The culture was grown in shaken flasks.[1]

  • Production Medium: For larger-scale production, a starch-Czapek medium was also used.[1]

  • Fermentation: The fermentation was carried out in shaken flasks, and the production of the antibiotic was monitored by bioassay against sensitive fungal strains.[1]

Isolation and Purification of this compound

The isolation procedure, as described in the 1959 publication, was a multi-step process designed to extract and purify the active compound from the culture broth.

1. Extraction:

  • The culture filtrate was acidified and extracted with diethyl ether.[1]

  • The ether extracts were then combined and concentrated under reduced pressure.[1]

2. Purification:

  • The crude extract was further purified by a series of solvent extractions and crystallizations.

  • The purified this compound was obtained as colorless crystals.[1]

Structural Elucidation

The definitive structure of this compound as 4-methoxy-6-(2-pyridyl)-2-pyridinealdoxime was not fully established until 1967 by Divekar, Read, and Vining. Their work involved a combination of chemical degradation studies and spectroscopic analysis, including UV-Vis and infrared spectroscopy, which were cutting-edge techniques for the time.

Visualizing the Early Workflow

The following diagrams, generated using the DOT language, illustrate the key workflows in the initial discovery and characterization of this compound.

experimental_workflow cluster_fermentation Fermentation cluster_isolation Isolation cluster_purification Purification & Characterization a Streptomyces caeruleus Inoculum b Shaken Flask Fermentation (Starch-Czapek Medium) a->b c Acidification of Culture Broth b->c Harvest d Diethyl Ether Extraction c->d e Concentration of Ether Extracts d->e f Solvent Extractions e->f Crude Extract g Crystallization f->g h Physicochemical Analysis (MP, Elemental Analysis) g->h i Biological Assays (Antifungal Activity) g->i

Caption: Workflow of this compound production, isolation, and initial characterization.

logical_relationship cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_elucidation Structure Elucidation A Observation of Antifungal Activity B Isolation of S. caeruleus A->B C Isolation of Pure Compound B->C Leads to D Determination of Physicochemical Properties C->D E Initial Biological Screening C->E F Chemical Degradation E->F Informs H Structure Proposal F->H G Spectroscopic Analysis (UV, IR) G->H

References

Methodological & Application

Application Notes and Protocols for High-Yield Fermentation of Caerulomycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the optimization of Caerulomycin A fermentation, a potent immunosuppressive and antifungal agent. The protocols are designed to enable high-yield production of this compound from the marine-derived actinomycete, Actinoalloteichus cyanogriseus.

Introduction to this compound and its Production

This compound is a unique 2,2'-bipyridine alkaloid first isolated from Streptomyces caeruleus.[1] It has garnered significant interest due to its diverse biological activities, including immunosuppressive, antifungal, and anticancer properties.[2] The biosynthesis of this compound is orchestrated by an unusual hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system.[3] Optimization of fermentation conditions is crucial for achieving high titers of this valuable secondary metabolite, making it amenable for further research and development. Recent studies have demonstrated a significant, up to 7-fold, increase in this compound yield through systematic optimization of medium components and fermentation parameters.

Fermentation Media and Culture Conditions

Successful fermentation of Actinoalloteichus cyanogriseus for this compound production relies on a well-defined medium and optimized culture parameters. Below are the compositions for seed and fermentation media, along with the optimal fermentation conditions that led to a high yield of 610.5 mg/L.

Data Presentation: Media Composition and Fermentation Parameters

Table 1: Seed Medium Composition

ComponentConcentration (g/L)
Trypticase Soy Broth30.0
Agar15.0

Table 2: Optimized Fermentation Medium Composition

ComponentConcentration (g/L)
Soluble Starch20.0
Glycerol20.0
Peptone20.0
CaCO₃2.0
Picolinic Acid0.4
XAD-16 Macroporous Adsorptive Resins50.0
Sea Water1000 mL

Table 3: Optimized Fermentation Parameters

ParameterOptimal Value
Producing StrainActinoalloteichus cyanogriseus WH1-2216-6
Inoculum Age5 days
Inoculum Size10% (v/v)
Culture Volume150 mL in 500 mL flask
Initial pH7.5
Salinity3.3%
Shaking Speed180 rpm
Temperature28°C
Cultivation Time12 days

Experimental Protocols for Fermentation Optimization

A systematic approach involving single-factor experiments followed by an orthogonal matrix design is highly effective for optimizing fermentation conditions.

Protocol for Single-Factor Experimental Optimization

This method involves varying one factor at a time while keeping others constant to determine the optimal level for each parameter.

Objective: To identify the optimal concentration or value for each key medium component and fermentation parameter.

Materials:

  • Actinoalloteichus cyanogriseus WH1-2216-6

  • Basal Fermentation Medium (e.g., initial unoptimized medium)

  • Components for medium optimization (various carbon and nitrogen sources, metal ions)

  • Shake flasks (500 mL)

  • Incubator shaker

  • pH meter

  • HPLC for this compound quantification

Procedure:

  • Establish a Basal Medium: Start with a baseline fermentation medium.

  • Vary One Factor: For each experiment, vary the concentration of a single component or a single physical parameter while keeping all others at their baseline level. For example:

    • Carbon Source: Test different carbon sources (e.g., glucose, soluble starch, glycerol) at various concentrations (e.g., 10, 20, 30, 40 g/L).

    • Nitrogen Source: Evaluate different nitrogen sources (e.g., peptone, yeast extract, beef extract) at various concentrations (e.g., 10, 15, 20, 25 g/L).

    • Initial pH: Adjust the initial pH of the medium to different values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).

    • Temperature: Set the incubation temperature to different values (e.g., 25, 28, 30, 32°C).

    • Inoculum Age and Size: Vary the age of the seed culture (e.g., 3, 4, 5, 6 days) and the inoculum size (e.g., 2, 4, 6, 8, 10% v/v).

  • Fermentation: Inoculate the flasks and incubate under the specified conditions for the chosen fermentation duration (e.g., 12 days).

  • Analysis: At the end of the fermentation, harvest the broth, extract this compound, and quantify the yield using HPLC.

  • Determine Optimum: The concentration or value that results in the highest this compound yield is considered the optimum for that factor.

Protocol for Orthogonal Matrix Experimental Design

This statistical method allows for the simultaneous investigation of multiple factors at different levels to find the optimal combination efficiently.

Objective: To determine the optimal combination of the most significant factors identified from the single-factor experiments.

Procedure:

  • Select Factors and Levels: Based on the results from the single-factor experiments, choose the most influential factors and define 3-4 levels for each. For example:

    • Factor A: Soluble Starch (g/L) - Levels: 15, 20, 25

    • Factor B: Glycerol (g/L) - Levels: 15, 20, 25

    • Factor C: Peptone (g/L) - Levels: 15, 20, 25

    • Factor D: Picolinic Acid (mg/L) - Levels: 300, 400, 500

  • Design the Orthogonal Array: Select an appropriate orthogonal array (e.g., L9(3^4) for four factors at three levels). This design will specify the combination of factor levels for each experimental run.

  • Conduct Experiments: Prepare the fermentation media and run the fermentations according to the combinations prescribed by the orthogonal array.

  • Analyze Results: Measure the this compound yield for each experimental run. Analyze the data to determine the main effects of each factor and identify the optimal level for each.

  • Validation Experiment: Conduct a final fermentation using the optimal combination of factor levels determined from the orthogonal matrix analysis to confirm the predicted high yield.

Precursor Feeding Strategy

Picolinic acid is a key precursor in the biosynthesis of this compound.[1] A precursor feeding strategy can significantly enhance the final product yield.

Protocol for Picolinic Acid Feeding

Objective: To increase the availability of a key biosynthetic precursor to boost this compound production.

Procedure:

  • Prepare a Sterile Stock Solution: Prepare a concentrated stock solution of picolinic acid (e.g., 40 mg/mL) and sterilize it by filtration.

  • Initial Addition: Add picolinic acid to the fermentation medium at the beginning of the cultivation to a final concentration of 400 mg/L as determined by the optimization experiments.

  • Fed-Batch Addition (Optional): For further enhancement, a fed-batch strategy can be employed. After a specific period of initial growth (e.g., 72 hours), add an additional sterile aliquot of the picolinic acid stock solution to the fermentation broth. The exact timing and amount of the second addition should be optimized for the specific fermentation process.

Biosynthesis and Regulatory Pathway

Understanding the biosynthetic pathway of this compound is crucial for targeted strain improvement and fermentation optimization.

This compound Biosynthetic Gene Cluster

The biosynthesis of this compound is governed by a gene cluster containing a hybrid PKS-NRPS system. The core enzymes are responsible for assembling the 2,2'-bipyridine backbone from lysine and glycerol precursors.[3] The gene cluster also contains putative regulatory genes, crmR1 and crmR2, which likely control the expression of the biosynthetic genes.

CaerulomycinA_Biosynthesis_Pathway cluster_precursors Precursors cluster_intermediate Key Intermediate cluster_core_synthesis Core Biosynthesis cluster_product Final Product cluster_regulation Regulation Lysine L-Lysine Picolinic_Acid Picolinic Acid Lysine->Picolinic_Acid Multiple Steps Glycerol Glycerol PKS_NRPS Hybrid PKS-NRPS (crm genes) Glycerol->PKS_NRPS Picolinic_Acid->PKS_NRPS Caerulomycin_A This compound PKS_NRPS->Caerulomycin_A Tailoring Reactions crmR Regulatory Proteins (CrmR1, CrmR2) crmR->PKS_NRPS Positive Regulation Fermentation_Optimization_Workflow Start Start: Initial Fermentation (Low Yield) Single_Factor Single-Factor Experiments (Carbon, Nitrogen, pH, Temp, etc.) Start->Single_Factor Identify_Factors Identify Key Factors and Optimal Ranges Single_Factor->Identify_Factors Orthogonal_Design Orthogonal Matrix Design (e.g., L9(3^4)) Identify_Factors->Orthogonal_Design Optimal_Combination Determine Optimal Combination of Factors Orthogonal_Design->Optimal_Combination Validation Validation Fermentation Optimal_Combination->Validation High_Yield High-Yield this compound Production (e.g., 610.5 mg/L) Validation->High_Yield

References

Application Notes and Protocols for the Extraction and Purification of Caerulomycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caerulomycin A is a bipyridine alkaloid natural product with significant biological activities, including immunosuppressive, antifungal, and anticancer properties.[1][2] Originally isolated from Streptomyces caeruleus, it is also produced by other actinomycetes such as Actinoalloteichus spitiensis and Actinoalloteichus cyanogriseus.[1][3][4] Its therapeutic potential has driven the need for robust and efficient extraction and purification protocols. This document provides detailed methodologies for the isolation of this compound from fermentation broths, encompassing solvent extraction and multi-step chromatographic purification. Additionally, it outlines the key signaling pathways modulated by this compound, providing context for its biological effects.

Data Presentation

Table 1: Summary of a Representative Purification Yield for this compound
Purification StageStarting MaterialProductYieldPurity
Crude Extraction & PartitioningFermentation Broth (from 10 L agar plates)Crude Brown Syrupy Extract16.8 gNot Reported
Final Purified Product Crude Brown Syrupy Extract (16.8 g) This compound 57 mg 99.3%

Data extracted from a study on the isolation of this compound from Actinoalloteichus cyanogriseus DSM 43889.[4]

Experimental Protocols

Fermentation and Production of this compound

This compound can be produced by fermentation of Streptomyces or Actinoalloteichus species. The following is a general protocol for fermentation, which should be optimized for the specific strain.

1.1. Media Preparation and Inoculation:

  • Seed Culture: Inoculate a suitable seed medium (e.g., Trypticase Soy Broth) with a spore suspension or a vegetative mycelial stock of the producing microorganism. Incubate at 28-30°C with shaking (e.g., 200 rpm) for 2-3 days.

  • Production Culture: Inoculate a larger volume of production medium (e.g., ISP3 agar or a liquid medium) with the seed culture (typically 5-10% v/v).[4]

1.2. Fermentation Conditions:

  • Incubate the production culture at 28-30°C for an appropriate duration, which can range from 72 hours to 11 days, depending on the strain and culture conditions.[1][4]

Extraction of this compound from Fermentation Broth

This protocol describes a common liquid-liquid extraction method using ethyl acetate.

2.1. Materials:

  • Fermentation broth containing this compound

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Petroleum ether

  • Separatory funnel

  • Rotary evaporator

2.2. Procedure:

  • Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

  • Extract the culture filtrate with an equal volume of ethyl acetate. Repeat the extraction 2-3 times to ensure complete recovery of this compound.[1]

  • For solid media fermentation, the agar can be diced and extracted with a mixture of ethyl acetate and methanol (e.g., 80:20 v/v).[4]

  • Pool the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • To further enrich the extract, partition it between methanol and petroleum ether. The methanolic layer, which will contain this compound, is then concentrated in vacuo to yield a crude brown syrupy extract.[4]

Purification of this compound

A multi-step chromatographic approach is typically employed to achieve high purity this compound.

3.1. Medium Pressure Liquid Chromatography (MPLC)

  • Stationary Phase: RP-18 silica gel (e.g., 30 g for 16.8 g of crude extract).[4]

  • Mobile Phase: A gradient of methanol in water (e.g., 30% to 100% methanol).[4]

  • Procedure:

    • Dissolve the crude extract in a minimal amount of methanol.

    • Load the sample onto the pre-equilibrated RP-18 column.

    • Elute the column with the methanol-water gradient.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Combine fractions containing this compound.

3.2. Size-Exclusion Chromatography

  • Stationary Phase: Sephadex LH-20.[4]

  • Mobile Phase: Methanol.[4]

  • Procedure:

    • Concentrate the this compound-containing fractions from the MPLC step.

    • Dissolve the residue in methanol and apply to the Sephadex LH-20 column.

    • Elute with methanol and collect fractions.

    • Monitor the fractions by TLC or HPLC and pool the relevant fractions.

3.3. High-Performance Liquid Chromatography (HPLC)

  • Column: C-18 reverse-phase column (e.g., 9.4 x 250 mm, 5 µm).[4]

  • Mobile Phase: Isocratic elution with 37% acetonitrile in water.[4]

  • Procedure:

    • Filter the enriched fraction from the previous step through a 0.22 µm syringe filter.

    • Inject the sample onto the HPLC system.

    • Elute with the specified mobile phase.

    • Collect the peak corresponding to this compound.

    • Confirm the purity of the collected fraction (e.g., >99%).[4]

    • Remove the solvent under vacuum to obtain pure this compound.

Signaling Pathways and Experimental Workflows

This compound Extraction and Purification Workflow

G Fermentation Fermentation of Streptomyces/Actinoalloteichus sp. Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Partitioning Partitioning (Methanol/Petroleum Ether) Extraction->Partitioning Crude_Extract Crude Brown Syrupy Extract Partitioning->Crude_Extract MPLC MPLC (RP-18 Silica Gel) Crude_Extract->MPLC Sephadex Size-Exclusion Chromatography (Sephadex LH-20) MPLC->Sephadex HPLC Preparative HPLC (C-18 Column) Sephadex->HPLC Pure_CaeA Pure this compound HPLC->Pure_CaeA

Caption: Workflow for the extraction and purification of this compound.

Immunosuppressive Signaling Pathway of this compound

This compound exerts its immunosuppressive effects primarily by inhibiting T-cell function. It suppresses T-cell activation and the secretion of pro-inflammatory cytokines like IFN-γ, leading to an arrest of the cell cycle at the G1 phase.[2][5] A key mechanism is the inhibition of the IFN-γ-induced STAT1 signaling pathway, which is achieved by enhancing the expression of SOCS1 (Suppressor of Cytokine Signaling 1). This, in turn, promotes TGF-β-mediated Smad3 signaling, favoring the expansion of regulatory T-cells (Tregs).[6]

G cluster_Tcell T-Cell IFN_gamma_R IFN-γ Receptor STAT1 STAT1 IFN_gamma_R->STAT1 activates TGF_beta_R TGF-β Receptor Smad3 Smad3 TGF_beta_R->Smad3 activates T_Cell_Activation T-Cell Activation & IFN-γ Secretion STAT1->T_Cell_Activation promotes SOCS1 SOCS1 SOCS1->STAT1 inhibits Treg_Expansion Treg Expansion Smad3->Treg_Expansion promotes CaeA This compound CaeA->SOCS1 enhances CaeA->Smad3 augments IFN_gamma IFN-γ IFN_gamma->IFN_gamma_R TGF_beta TGF-β TGF_beta->TGF_beta_R

Caption: Immunosuppressive mechanism of this compound in T-cells.

Anticancer Signaling Pathway of this compound

As an anticancer agent, this compound demonstrates a dual-targeting mechanism. It promotes the polymerization of tubulin, disrupting microtubule dynamics, and inhibits the activity of DNA topoisomerase I.[1][4] This combined action leads to an arrest of the cell cycle in the G2/M phase and induces cancer cell death.[1]

G cluster_CancerCell Cancer Cell Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules polymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest disruption leads to Topo1 DNA Topoisomerase I DNA_Replication DNA Replication & Transcription Topo1->DNA_Replication enables DNA_Replication->Cell_Cycle_Arrest inhibition leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis CaeA This compound CaeA->Tubulin promotes polymerization CaeA->Topo1 inhibits

Caption: Dual-targeting anticancer mechanism of this compound.

References

Application Note: High-Purity Caerulomycin A Purification Using Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the purification of Caerulomycin A, a bioactive compound with significant anticancer, antifungal, and immunosuppressive properties, using High-Performance Liquid Chromatography (HPLC) with a C18 stationary phase.[1][2][3] The methodology covers sample preparation from microbial fermentation, followed by both analytical and preparative scale HPLC for achieving high purity. This guide is intended for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound (CaeA) is a 2,2′-bipyridine natural product originally isolated from Streptomyces caeruleus and also produced by various actinomycetes, including marine-derived Actinoalloteichus cyanogriseus.[1][4] It exhibits a range of biological activities, making it a compound of interest for therapeutic development. Recent studies have characterized CaeA as a dual-targeting anticancer agent that interacts with both tubulin and DNA topoisomerase I (Topo-1), and as a potent immunosuppressive agent that inhibits T-cell activity.[1][3] Achieving high purity of CaeA is critical for accurate biological and pharmacological studies. Reversed-phase HPLC on a C18 column is a robust and effective method for this purpose.

Principle of Separation

Reversed-phase HPLC separates compounds based on their hydrophobicity. The stationary phase consists of silica particles chemically bonded with non-polar C18 (octadecyl) alkyl chains. This compound, being a moderately non-polar molecule, adsorbs to the C18 stationary phase. A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the compounds. By precisely controlling the composition of the mobile phase, a high-resolution separation of this compound from other metabolites in a crude extract can be achieved.

Experimental Protocols

3.1. Crude Extract Preparation from Fermentation Broth This protocol is adapted from methods for isolating CaeA from Actinoalloteichus cyanogriseus.[1]

  • Fermentation: Culture Actinoalloteichus cyanogriseus (e.g., DSM 43889) on a suitable medium such as ISP3 agar at 28°C for 11 days.[1]

  • Extraction: Dice the agar medium and perform an exhaustive extraction with a solvent mixture of Ethyl Acetate/Methanol (80:20 v/v).[1]

  • Solvent Evaporation: Collect the organic layer by filtration and evaporate the solvent under reduced pressure to yield the crude extract.

  • Liquid-Liquid Partitioning (Step 1): Partition the crude extract between ethyl acetate (EtOAc) and water (1:1 v/v). Repeat until the EtOAc layer is colorless. Collect and pool the EtOAc fractions.[1]

  • Liquid-Liquid Partitioning (Step 2): Evaporate the pooled EtOAc layer and partition the resulting residue between methanol (MeOH) and petroleum ether. The methanolic fraction will contain the partially purified this compound.[1]

  • Final Preparation: Evaporate the methanolic fraction to dryness. For HPLC analysis, dissolve a known quantity of this extract in the mobile phase or a suitable solvent like methanol. Filter the sample through a 0.22 µm syringe filter before injection.

Workflow for this compound Extraction and Purification

G cluster_extraction Crude Extraction & Partitioning cluster_hplc HPLC Purification Fermentation Actinomycete Fermentation Extraction Solvent Extraction (EtOAc/MeOH) Fermentation->Extraction Partition1 Partitioning (EtOAc/Water) Extraction->Partition1 Partition2 Partitioning (MeOH/Petroleum Ether) Partition1->Partition2 Crude_CaeA Partially Purified Extract Partition2->Crude_CaeA Analytical Analytical HPLC (Method Development & Purity Check) Crude_CaeA->Analytical Preparative Preparative HPLC (Scale-up Purification) Analytical->Preparative Fractions Fraction Collection Preparative->Fractions Pure_CaeA High-Purity this compound (>99%) Fractions->Pure_CaeA

Caption: Experimental workflow from fermentation to high-purity this compound.

3.2. Analytical HPLC Method This method is for assessing the purity of the extract and determining the retention time of this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 37% Acetonitrile in Water. Both solvents should be HPLC grade.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at 254 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25°C.

  • Procedure: Equilibrate the column with the mobile phase for at least 15 minutes or until a stable baseline is achieved. Inject the filtered sample and run the analysis. This compound can be identified by comparing its retention time to a standard or by collecting the peak for mass spectrometry analysis (Expected m/z for [M+H]⁺ is ~230.09).[5]

3.3. Preparative HPLC Method This method is for purifying larger quantities of this compound for biological assays.[1]

  • Column: Preparative C18 reversed-phase column (e.g., 9.4 x 250 mm, 5 µm particle size).[1]

  • Mobile Phase: Isocratic elution with 37% Acetonitrile in Water.[1]

  • Flow Rate: 3.0-4.0 mL/min (adjust based on column dimensions and pressure limits).

  • Detection: UV detector set at 254 nm.

  • Sample Loading: Dissolve the partially purified extract in the mobile phase at a high concentration (e.g., 20-50 mg/mL) and inject a larger volume (e.g., 100-500 µL) per run.

  • Fraction Collection: Collect the eluent corresponding to the this compound peak based on the retention time determined from the analytical run.

  • Post-Purification: Pool the collected fractions containing pure CaeA. Evaporate the acetonitrile under reduced pressure and lyophilize the remaining aqueous solution to obtain pure CaeA as a solid. Verify the purity of the final product using the analytical HPLC method. A purity of >99% is achievable.[1]

Data Presentation

Table 1: HPLC Method Parameters for this compound Purification

Parameter Analytical Method Preparative Method
Column Type C18 Reversed-Phase C18 Reversed-Phase
Column Dimensions 4.6 x 150 mm 9.4 x 250 mm[1]
Particle Size 5 µm 5 µm[1]
Mobile Phase 37% Acetonitrile in Water 37% Acetonitrile in Water[1]
Flow Rate 1.0 mL/min 3.0-4.0 mL/min
Detection Wavelength 254 nm 254 nm
Injection Volume 10-20 µL 100-500 µL

| Expected Purity | >95% (in extract) | >99%[1] |

Mechanism of Action Visualization

This compound exerts its anticancer effects by interfering with crucial cellular machinery involved in cell division and DNA replication.[1]

Simplified Signaling Pathway of this compound

G cluster_effects Cellular Effects CaeA This compound Tubulin Tubulin Polymerization CaeA->Tubulin  enhances Topo1 DNA Topoisomerase I (Topo-1) CaeA->Topo1  inhibits CellCycle Cell Cycle Arrest Tubulin->CellCycle Topo1->CellCycle CellGrowth Inhibition of Cell Growth & Viability CellCycle->CellGrowth

Caption: this compound's dual-targeting mechanism in cancer cells.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Peak Shape (Tailing) Column degradation; active silanol groups; sample overload.Use a newer column; add a small amount of acid (e.g., 0.1% TFA) to the mobile phase; reduce sample concentration/injection volume.
Low Resolution Mobile phase composition is not optimal; column is inefficient.Optimize the percentage of acetonitrile (run a gradient to find the ideal isocratic condition); replace the column.
Variable Retention Times Inconsistent mobile phase preparation; temperature fluctuations; pump malfunction.Prepare fresh mobile phase daily and degas properly; use a column oven for temperature control; check HPLC system for leaks and pressure fluctuations.
No Peaks Detected Sample concentration too low; detector issue; compound not eluting.Concentrate the sample; check detector lamp and settings; decrease mobile phase polarity (increase acetonitrile %) if compound is strongly retained.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Caerulomycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caerulomycin A, a natural product first isolated from Streptomyces caeruleus, is a 2,2'-bipyridine alkaloid with a range of biological activities, including antifungal, immunosuppressive, and anticancer properties. Its mechanism of action is multifaceted, involving roles as an iron chelator and a modulator of key cellular signaling pathways. Accurate identification and characterization of this compound in various biological matrices are crucial for pharmacological studies and drug development. This document provides detailed application notes and protocols for the analysis of this compound using electrospray ionization mass spectrometry (ESI-MS), with a focus on its fragmentation pattern.

Mass Spectrometry Fragmentation Pattern of this compound

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful technique for the structural elucidation of natural products like this compound. The protonated molecule of this compound ([M+H]⁺) is observed at an m/z of 230.0924, corresponding to its molecular formula C₁₂H₁₁N₃O₂.[1] Collision-induced dissociation (CID) of the precursor ion generates a characteristic fragmentation pattern that can be used for its unambiguous identification.

Table 1: Proposed ESI-MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossPutative Fragment Structure/Description
230.09213.09NH₃ (Ammonia)Loss of the oxime amine
230.09202.08CO (Carbon Monoxide)Loss from the aldoxime group
230.09199.09OCH₃ (Methoxy group)Loss of the methoxy radical
230.09185.07CH₃NO (Formamide)Cleavage of the aldoxime group
230.09157.07C₃H₃NO (Acrylonitrile oxide)Cleavage of the pyridine ring with the aldoxime
230.09129.06C₅H₅NO₂ (Hydroxypyridinecarboxaldehyde)Cleavage of the bipyridine bond

Note: The m/z values of the proposed fragment ions are calculated based on the molecular formula of this compound. The relative intensities are not provided as they are dependent on the specific experimental conditions (e.g., collision energy).

Experimental Protocols

Sample Preparation for LC-MS/MS Analysis of Microbial Metabolites

This protocol is a general guideline for the extraction of this compound from microbial cultures for subsequent LC-MS/MS analysis.

Materials:

  • Microbial fermentation broth

  • Ethyl acetate (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.22 µm)

Procedure:

  • Extraction:

    • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentration:

    • Evaporate the solvent from the dried extract using a rotary evaporator at a temperature below 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable volume of methanol or a mixture of methanol and water.

  • Filtration:

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol outlines the parameters for the analysis of this compound using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

Instrumentation:

  • HPLC system with a C18 reversed-phase column (e.g., 2.1 mm i.d. x 100 mm, 2.7 µm particle size).

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

LC Parameters:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the compound. The specific gradient should be optimized for the best separation.

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 1-5 µL

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 4000 V

  • Nebulizer Gas Pressure: 50 psi

  • Drying Gas Flow Rate: 10 L/min at 300°C

  • Scan Mode: Product ion scan of the precursor ion at m/z 230.09.

  • Collision Energy: This should be optimized to achieve a rich fragmentation spectrum. A starting point could be a collision energy ramp from 10 to 40 eV.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Fermentation Microbial Fermentation Extraction Solvent Extraction Fermentation->Extraction Concentration Evaporation Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution Filtration Filtration Reconstitution->Filtration LC_Separation HPLC Separation Filtration->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 Scan (Fragment Ion Detection) CID->MS2 Data_Acquisition Data Acquisition MS2->Data_Acquisition Fragmentation_Analysis Fragmentation Pattern Analysis Data_Acquisition->Fragmentation_Analysis Structure_Elucidation Structural Confirmation Fragmentation_Analysis->Structure_Elucidation

Caption: Experimental workflow for this compound analysis.

Proposed Fragmentation Pathway of this compound

fragmentation_pathway cluster_fragments M_H [M+H]⁺ m/z 230.09 F1 [M+H-NH₃]⁺ m/z 213.09 M_H->F1 - NH₃ F2 [M+H-CO]⁺ m/z 202.08 M_H->F2 - CO F3 [M+H-OCH₃]⁺ m/z 199.09 M_H->F3 - •OCH₃ F4 [M+H-CH₃NO]⁺ m/z 185.07 M_H->F4 - CH₃NO F5 [M+H-C₃H₃NO]⁺ m/z 157.07 M_H->F5 - C₃H₃NO F6 [M+H-C₅H₅NO₂]⁺ m/z 129.06 M_H->F6 - C₅H₅NO₂

Caption: Proposed fragmentation of this compound.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects through the modulation of several key signaling pathways, primarily stemming from its ability to chelate intracellular iron.

signaling_pathway cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences CaeA This compound Iron_Chelation Intracellular Iron Depletion CaeA->Iron_Chelation TGFb_Signaling TGF-β/SMAD3 Signaling (Enhanced) CaeA->TGFb_Signaling IFNg_Signaling IFN-γ/STAT1 Signaling (Suppressed) CaeA->IFNg_Signaling MAPK_Activation MAPK Pathway Activation (JNK, p38) Iron_Chelation->MAPK_Activation ER_Stress ER Stress Iron_Chelation->ER_Stress RNR_Inhibition Ribonucleotide Reductase Inhibition Iron_Chelation->RNR_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest MAPK_Activation->Cell_Cycle_Arrest Immunosuppression Immunosuppression TGFb_Signaling->Immunosuppression IFNg_Signaling->Immunosuppression Apoptosis Apoptosis ER_Stress->Apoptosis RNR_Inhibition->Cell_Cycle_Arrest

Caption: Signaling pathways affected by this compound.

Concluding Remarks

The protocols and data presented in this application note provide a framework for the robust analysis of this compound using LC-MS/MS. The characteristic fragmentation pattern, once fully elucidated with quantitative data, will serve as a reliable fingerprint for the identification of this important natural product in complex biological samples. The provided diagrams offer a visual representation of the experimental process and the compound's known biological activities, aiding in the design and interpretation of future research. Further studies are warranted to establish a comprehensive and validated quantitative fragmentation library for this compound to facilitate its broader investigation in drug discovery and development.

References

Determining the IC50 of Caerulomycin A in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caerulomycin A, a natural product originally identified for its antifungal properties, has demonstrated significant potential as an anticancer agent. Its mechanism of action involves the dual inhibition of tubulin polymerization and topoisomerase I, critical components of cell division and DNA replication, respectively. Furthermore, this compound has been shown to induce endoplasmic reticulum (ER) stress-mediated apoptosis in cancer cells. This application note provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines using a standard MTT assay. Additionally, it summarizes the known IC50 values and illustrates the key signaling pathways affected by this compound.

Data Presentation: IC50 of this compound in Various Cancer Cell Lines

The following table summarizes the reported IC50 values of this compound in a panel of human cancer cell lines. These values were determined after a 24-hour treatment period.

Cancer Cell LineTissue of OriginIC50 (µM)[1]
A549Lung1.25
H1299Lung2.10
HepG2Liver0.85
HT29Colon3.50
HL-60Promyelocytic Leukemia5.60
M624Melanoma1.50

Experimental Protocols

Determining the IC50 of this compound using the MTT Assay

This protocol outlines the steps for assessing the cytotoxic effects of this compound on adherent cancer cell lines by measuring cell viability via the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound (stock solution in DMSO)

  • Adherent cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line to ~80% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in complete culture medium and perform a cell count to determine the cell concentration.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight in a humidified incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a series of dilutions of this compound from the stock solution in complete culture medium. A typical concentration range for initial experiments could be from 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).

    • After the overnight incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator.

  • MTT Assay:

    • Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that results in a 50% reduction in cell viability, from the dose-response curve.

Visualizations

Experimental Workflow for IC50 Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding drug_prep This compound Dilutions treatment Treatment with this compound drug_prep->treatment cell_seeding->treatment mtt_addition MTT Addition treatment->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading data_analysis Calculate % Viability absorbance_reading->data_analysis ic50_determination Determine IC50 data_analysis->ic50_determination

Caption: Workflow for determining the IC50 of this compound.

Signaling Pathways Modulated by this compound

signaling_pathway cluster_caerulomycin cluster_tubulin_topo Dual Inhibition cluster_downstream_effects Cellular Effects cluster_er_stress ER Stress Induction caerulomycin This compound tubulin Tubulin Polymerization caerulomycin->tubulin inhibits topoisomerase Topoisomerase I caerulomycin->topoisomerase inhibits er_stress ER Stress caerulomycin->er_stress induces g2m_arrest G2/M Phase Arrest tubulin->g2m_arrest dna_damage DNA Strand Breaks topoisomerase->dna_damage apoptosis Apoptosis g2m_arrest->apoptosis dna_damage->apoptosis chop CHOP Upregulation er_stress->chop chop->apoptosis

Caption: Signaling pathways affected by this compound.

References

Application Notes and Protocols: Topoisomerase I Activity Assay for Caerulomycin A

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

DNA topoisomerase I is a crucial nuclear enzyme that alleviates topological stress in DNA by introducing transient single-strand breaks, allowing the DNA to unwind before resealing the break.[1][2] This process, known as DNA relaxation, is vital for cellular processes like replication and transcription.[1][3] The inhibitory effect of novel compounds on topoisomerase I can be determined using a DNA relaxation assay.[4] This assay monitors the conversion of supercoiled plasmid DNA to its relaxed form. In the presence of an inhibitor, the enzyme's activity is blocked, and the DNA remains in its supercoiled state.[5] These different DNA topologies (supercoiled and relaxed) can be separated and visualized using agarose gel electrophoresis.[4][6]

Caerulomycin A (CaeA), a compound with a 2,2′-bipyridine core structure originally isolated from actinomycetes, has been identified as a dual-targeting anticancer agent that inhibits both tubulin polymerization and topoisomerase I activity.[7] These application notes provide a detailed protocol for assessing the inhibitory activity of this compound against human topoisomerase I.

Mechanism of Action: Topoisomerase I Inhibition

The diagram below illustrates the fundamental principle of the topoisomerase I relaxation assay and the mechanism of inhibition. Topoisomerase I binds to supercoiled DNA, cleaves one strand, allows rotation to relax the DNA, and then re-ligates the strand. An inhibitor like this compound interferes with this catalytic cycle, preventing the relaxation of the supercoiled DNA substrate.

TopoI_Mechanism cluster_0 Topoisomerase I Catalytic Cycle cluster_1 Inhibition by this compound scDNA Supercoiled DNA cleavage_complex Cleavage Complex (DNA Nicked) scDNA->cleavage_complex + Topo I (Binding & Cleavage) relaxedDNA Relaxed DNA enzyme Topoisomerase I inhibited_complex Inhibited Complex enzyme->inhibited_complex cleavage_complex->relaxedDNA Strand Rotation & Re-ligation inhibitor This compound inhibitor->inhibited_complex Binds to Enzyme or Complex inhibited_complex->scDNA Prevents Relaxation

Caption: Mechanism of Topoisomerase I and its inhibition by this compound.

Quantitative Data: this compound Inhibition of Topoisomerase I

The inhibitory effect of this compound on topoisomerase I is dose-dependent. The following table summarizes the reported activity.[7]

This compound (CaeA) ConcentrationRemaining Topoisomerase I Activity (%)
0.05 µM~85-90% (Slight Inhibition)
0.5 µM~50%
5.0 µM~40%

Experimental Protocol: Topoisomerase I DNA Relaxation Assay

This protocol details the steps to measure the inhibitory effect of this compound on human topoisomerase I.

Materials and Reagents
  • Enzyme: Human Topoisomerase I (e.g., 500 U/µl stock)

  • Enzyme Dilution Buffer: (e.g., 10 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EDTA, 50% (v/v) glycerol, 100 µg/ml albumin)[8]

  • Substrate: Supercoiled plasmid DNA (e.g., pBR322 or pUC19 at 0.25 µg/µl)[9]

  • Assay Buffer (10x): A typical buffer may contain 100 mM Tris-HCl (pH 7.9), 1.5 M NaCl, 10 mM EDTA, 1 mM Spermidine, 1% BSA, and 50% glycerol.[9] Alternatively, a buffer of 200 mM Tris-HCl (pH 7.5), 2 M NaCl, 2.5 mM EDTA, and 50% (v/v) glycerol can be used.[8]

  • Inhibitor: this compound, dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution.

  • Positive Control: Camptothecin (CPT), a known topoisomerase I inhibitor.[7]

  • Stop/Loading Dye (5x or 6x): e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.[9]

  • Nuclease-free water

  • Agarose

  • TAE Buffer (50x stock): 242 g Tris base, 57.1 ml glacial acetic acid, 100 ml 0.5M EDTA (pH 8.0), brought to 1 L with water.[9]

  • DNA Stain: Ethidium bromide solution (0.5 µg/ml) or an alternative safer DNA stain.[9]

  • Equipment:

    • Microcentrifuge tubes (1.5 ml)

    • Pipettes and tips

    • Water bath or incubator at 37°C

    • Agarose gel electrophoresis system

    • UV transilluminator and gel documentation system

Experimental Workflow Diagram

The following diagram outlines the key steps of the experimental procedure.

Workflow cluster_prep 1. Reaction Setup cluster_inhibitor 2. Add Compounds cluster_reaction 3. Enzyme Reaction cluster_analysis 4. Analysis prep Prepare Master Mix: - 10x Assay Buffer - Supercoiled DNA - H₂O aliquot Aliquot Master Mix into reaction tubes prep->aliquot add_inhibitor Add this compound (or DMSO/CPT controls) to respective tubes add_enzyme Add Topo I Enzyme to start reaction incubate Incubate at 37°C for 30 minutes add_enzyme->incubate stop_rxn Add Stop/Loading Dye gel Load samples on 1% Agarose Gel stop_rxn->gel electrophoresis Run Gel Electrophoresis (e.g., 100V for 1.5h) gel->electrophoresis visualize Stain and Visualize DNA bands under UV electrophoresis->visualize

Caption: Experimental workflow for the Topoisomerase I relaxation assay.

Step-by-Step Protocol
  • Enzyme Titration (Optional but Recommended): Before testing inhibitors, determine the minimum amount of topoisomerase I required to completely relax the supercoiled DNA substrate under the assay conditions. This ensures the assay is sensitive to inhibition.[1]

  • Reaction Setup: On ice, prepare a master mix for the required number of reactions. For a single 20 µl reaction, combine the following:[1][9]

    • Nuclease-free H₂O: to a final volume of 20 µl

    • 10x Topoisomerase I Assay Buffer: 2 µl

    • Supercoiled DNA (0.25 µg/µl): 1 µl (provides 250 ng)

    • Aliquot 17 µl of the master mix into each 1.5 ml microcentrifuge tube.

  • Addition of Inhibitor and Controls:

    • Negative Control (No Enzyme): Add 1 µl of DMSO and 2 µl of enzyme dilution buffer.

    • Positive Control (Enzyme, No Inhibitor): Add 1 µl of DMSO.

    • Solvent Control (if different from above): Add 1 µl of the solvent used for the test agent.[1]

    • This compound Samples: Add 1 µl of this compound dilutions (e.g., to achieve final concentrations of 0.05, 0.5, and 5.0 µM).

    • Positive Inhibitor Control: Add 1 µl of Camptothecin (CPT) solution.

    • Gently mix the contents of each tube.

  • Enzyme Addition and Incubation:

    • Prepare a fresh dilution of the Topoisomerase I enzyme in cold 1x enzyme dilution buffer.

    • Add 2 µl of the diluted Topoisomerase I enzyme to all tubes except the "No Enzyme" negative control. The final reaction volume should now be 20 µl.[1][10]

    • Mix gently and incubate the reactions for 30 minutes at 37°C.[1][9][10]

  • Stopping the Reaction:

    • Terminate the reaction by adding 5 µl of 5x Stop/Loading Dye to each tube.[9] Mix thoroughly.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in 1x TAE buffer, including the DNA stain in the gel or staining afterwards.[6][9]

    • Load the entire 25 µl of each reaction mixture into the wells of the gel.[6]

    • Run the gel at 5-10 V/cm until the dye front has migrated sufficiently (e.g., 1.5-2 hours at 100 V).[1][6]

  • Visualization and Analysis:

    • If not already included in the gel, stain the gel with ethidium bromide solution for 15-30 minutes, followed by a brief destaining in water.[1][9]

    • Visualize the DNA bands using a UV transilluminator and capture an image.[1][10]

    • Expected Results:

      • Supercoiled DNA (Negative Control): A fast-migrating band.

      • Relaxed DNA (Positive Control): A slower-migrating band (or series of bands for topoisomers).

      • Inhibited Reaction: The presence of the fast-migrating supercoiled DNA band indicates inhibition. The degree of inhibition can be estimated by the relative intensity of the supercoiled versus the relaxed DNA bands.

References

Application Notes and Protocols for In Vivo Administration of Caerulomycin A in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Caerulomycin A (CaeA) in mouse models for both immunosuppressive and anti-cancer research. Detailed protocols, quantitative data summaries, and signaling pathway diagrams are included to facilitate experimental design and execution.

Applications of this compound in Mouse Models

This compound has demonstrated therapeutic potential in two primary areas in preclinical mouse models:

  • Immunosuppression: CaeA has been shown to suppress the immune system, making it a candidate for treating autoimmune diseases and preventing organ transplant rejection. In mouse models, it has been used to prolong the survival of skin allografts and to treat collagen-induced arthritis.[1][2][3][4]

  • Oncology: CaeA exhibits anti-cancer properties by acting as a dual-targeting agent. It has been shown to inhibit tumor growth in a mouse xenograft model of human melanoma.[5][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies using this compound in mouse models.

Table 1: Immunosuppression Studies

ParameterValueMouse ModelApplicationCitation
Dosage 2.5 mg/kg body weightBALB/cAntigen-Primed Model[1][2]
Administration Route Oral gavageBALB/cAntigen-Primed Model[1][2]
Frequency DailyBALB/cAntigen-Primed Model[1][2]
Duration 7 daysBALB/cAntigen-Primed Model[1][2]
Reported Effect Significant inhibition of T cell proliferation and reduced serum levels of IFN-γ, IL-5, IgG1, IgG2a, and IgG2b.BALB/cAntigen-Primed Model[1][2]
Dosage Not specifiedNot specifiedCollagen-Induced Arthritis[3]
Reported Effect Regression in clinical symptoms of arthritis, decreased infiltration and synovitis.DBA/1Collagen-Induced Arthritis[3]

Table 2: Oncology Studies

ParameterValueMouse ModelApplicationCitation
Dosage 5 mg/kgNude mice (Nu/J Foxn1nu)A375 Melanoma Xenograft[1]
Administration Route Intraperitoneal injectionNude mice (Nu/J Foxn1nu)A375 Melanoma Xenograft[1]
Frequency Three times a weekNude mice (Nu/J Foxn1nu)A375 Melanoma Xenograft[1]
Tumor Cell Inoculation 5x10^5 A375 cells in PBS and Matrigel (1:1)Nude mice (Nu/J Foxn1nu)A375 Melanoma Xenograft[1]
Reported Effect Reduction in average tumor weight from 0.75 g (control) to 0.29 g (CaeA treated).Nude mice (Nu/J Foxn1nu)A375 Melanoma Xenograft[5]

Table 3: Toxicology Study

ParameterValueMouse ModelApplicationCitation
Dosage Range 0.25 - 25 mg/kg body weightNot specifiedAcute Toxicity[1][2]
Administration Route OralNot specifiedAcute Toxicity[1][2]
Duration 14 daysNot specifiedAcute Toxicity[1][2]
Parameters Monitored Body weight, food and water intake, organ weight, gross pathology.Not specifiedAcute Toxicity[1][2]
Reported Effect No noticeable side effects were mentioned in the anti-cancer study at 5 mg/kg.Nude miceA375 Melanoma Xenograft[5][6][7]

Experimental Protocols

Protocol for In Vivo Immunosuppression Study

This protocol is based on an antigen-primed mouse model to evaluate the T-cell suppressive effects of this compound.[1][2]

Materials:

  • This compound (CaeA)

  • Carboxymethylcellulose (CMC) or other suitable vehicle

  • Phosphate-buffered saline (PBS)

  • Ovalbumin (OVA) or other antigen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • 6-8 week old female BALB/c mice

  • Oral gavage needles (18-20 gauge, 1-1.5 inches with a rounded tip)

  • Standard animal handling and injection equipment

Procedure:

  • Antigen Emulsion Preparation: Prepare an emulsion of your antigen (e.g., OVA) in Complete Freund's Adjuvant.

  • Primary Immunization: Inject 100 µl of the antigen-CFA emulsion intraperitoneally (i.p.) into each mouse.

  • Booster Immunization: After 7 days, administer a booster dose of the antigen emulsified in Incomplete Freund's Adjuvant (50 µl/mouse).

  • This compound Preparation: Prepare a stock solution of CaeA in a suitable vehicle (e.g., CMC and PBS). The final concentration should be such that the daily dose of 2.5 mg/kg is administered in a volume of approximately 100-200 µl.

  • CaeA Administration:

    • Divide the mice into experimental and control groups (n=5 per group).

    • Starting from the day of the booster dose, orally administer 2.5 mg/kg body weight of CaeA to the experimental group daily for 7 consecutive days.

    • Administer the vehicle (CMC and PBS) to the control group following the same schedule.

  • Monitoring: Monitor the animals daily for any signs of distress or toxicity.

  • Sample Collection and Analysis:

    • At the end of the treatment period, sacrifice the mice.

    • Collect blood for serum analysis of cytokines (IFN-γ, IL-5) and immunoglobulins (IgG1, IgG2a, IgG2b) by ELISA.

    • Isolate splenocytes and culture them in the presence of increasing concentrations of the antigen (OVA).

    • Assess T-cell proliferation using a thymidine incorporation assay.

Protocol for In Vivo Anti-Cancer Study (Melanoma Xenograft Model)

This protocol describes the evaluation of this compound's anti-tumor efficacy in a human melanoma xenograft model.[1][5]

Materials:

  • This compound (CaeA)

  • Vehicle control (e.g., sterile PBS or DMSO diluted in PBS)

  • A375 human melanoma cells

  • Matrigel

  • 5-week-old female homozygous nude mice (e.g., Nu/J Foxn1nu)

  • Standard cell culture and animal injection equipment

Procedure:

  • Cell Preparation: Culture A375 melanoma cells under standard conditions. On the day of injection, harvest the cells and resuspend them in sterile PBS. Mix the cell suspension with Matrigel at a 1:1 ratio.

  • Tumor Inoculation: Subcutaneously inject 100 µl of the cell/Matrigel mixture (containing 5x10^5 cells) into the flank of each mouse.

  • Group Randomization: After tumor inoculation, randomly divide the mice into a control group and a CaeA treatment group.

  • This compound Preparation: Prepare a solution of CaeA in a suitable vehicle for intraperitoneal injection. The final concentration should allow for the administration of 5 mg/kg in a volume of approximately 100-200 µl.

  • CaeA Administration:

    • Beginning on the second day after tumor injection, administer 5 mg/kg of CaeA via intraperitoneal injection to the treatment group.

    • Administer the vehicle to the control group.

    • Repeat the injections three times a week.

  • Tumor Growth Monitoring: Measure tumor size with calipers regularly (e.g., twice a week) and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: After a predetermined period (e.g., 4 weeks), or when tumors in the control group reach a specified size, euthanize the mice.

  • Analysis: Surgically remove the tumors and measure their final weight. The tumors can be further processed for histological or molecular analysis.

Signaling Pathways and Experimental Workflows

Immunosuppressive Signaling Pathway of this compound

This compound exerts its immunosuppressive effects by modulating T-cell signaling pathways. It promotes the generation of regulatory T cells (Tregs) by enhancing the TGF-β-Smad3 pathway while simultaneously suppressing the pro-inflammatory IFN-γ-STAT1 pathway.[3][8]

G cluster_CaeA This compound Action cluster_TGF TGF-β Signaling (Enhanced) cluster_IFN IFN-γ Signaling (Inhibited) CaeA This compound pSmad23 p-Smad2/3 CaeA->pSmad23 Enhances SOCS1 SOCS1 CaeA->SOCS1 Augments Expression TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR TGFbR->pSmad23 SmadComplex Smad2/3-Smad4 Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Foxp3 Foxp3 Expression SmadComplex->Foxp3 Upregulates Treg Treg Differentiation (Immunosuppression) Foxp3->Treg IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR JAK JAK1/2 IFNgR->JAK pSTAT1 p-STAT1 JAK->pSTAT1 STAT1dimer STAT1 Dimer pSTAT1->STAT1dimer Tbet T-bet Expression STAT1dimer->Tbet Upregulates Th1 Th1 Differentiation (Inflammation) Tbet->Th1 SOCS1->pSTAT1 Inhibits G cluster_tubulin Microtubule Dynamics cluster_topo DNA Replication/Transcription CaeA This compound Microtubules Microtubule Polymerization CaeA->Microtubules Promotes Topo1 Topoisomerase I CaeA->Topo1 Inhibits Tubulin Tubulin Dimers Tubulin->Microtubules MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis DNA Supercoiled DNA DNA->Topo1 Binding RelaxedDNA Relaxed DNA Topo1->RelaxedDNA Relaxation DNA_damage DNA Damage Topo1->DNA_damage Inhibition leads to DNA_damage->Apoptosis G start Study Design (Hypothesis, Mouse Model Selection) animal_prep Animal Acclimation (e.g., 1 week) start->animal_prep model_induction Model Induction (e.g., Tumor Inoculation, Antigen Immunization) animal_prep->model_induction grouping Randomization into Control & Treatment Groups model_induction->grouping drug_prep This compound Preparation in Vehicle grouping->drug_prep administration Drug Administration (Oral Gavage or IP Injection) drug_prep->administration monitoring In-life Monitoring (Tumor Size, Body Weight, Clinical Signs) administration->monitoring endpoint Endpoint Reached (Study Duration, Tumor Size Limit) monitoring->endpoint sample_collection Euthanasia & Sample Collection (Tumors, Blood, Organs) endpoint->sample_collection analysis Ex Vivo Analysis (Histology, ELISA, FACS, Western Blot) sample_collection->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis conclusion Conclusion data_analysis->conclusion

References

Caerulomycin A: Formulation and Protocols for In Vivo Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Caerulomycin A (CaeA) is a bipyridine antibiotic with demonstrated immunomodulatory and anticancer properties.[1][2] In preclinical in vivo studies, CaeA has been shown to expand regulatory T cells (Tregs) while suppressing Th1 and Th17 cell populations, making it a compound of interest for autoimmune diseases.[3] Furthermore, its ability to inhibit tubulin polymerization and topoisomerase I activity highlights its potential as an anticancer agent.[2] This document provides detailed application notes and protocols for the formulation and in vivo use of this compound, aimed at facilitating reproducible and effective preclinical research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₁N₃O₂[4]
Molecular Weight 229.23 g/mol [4]
CAS Number 21802-37-9[4]

In Vivo Formulations: Preparation and Protocols

The poor aqueous solubility of this compound necessitates the use of specific vehicle formulations for in vivo administration. Two commonly used formulations are detailed below.

Carboxymethyl Cellulose (CMC) Suspension (0.5%)

This formulation is suitable for oral (p.o.) and intraperitoneal (i.p.) administration.

Materials:

  • Carboxymethyl cellulose (CMC), sodium salt

  • Sterile, deionized water

  • This compound

  • Magnetic stirrer and stir bar

  • Sterile container

Protocol:

  • Heat the required volume of sterile, deionized water to 60-70°C.

  • Slowly add 0.5% (w/v) of CMC to the heated water while stirring vigorously with a magnetic stirrer.

  • Continue stirring until the CMC is fully dispersed and the solution becomes cloudy.

  • Remove the solution from the heat and continue stirring until it cools to room temperature. The solution should become clear.

  • Weigh the required amount of this compound and add it to the 0.5% CMC solution.

  • Stir the suspension until the this compound is uniformly dispersed.

  • This formulation should be prepared fresh before each use.

DMSO/PEG300/Tween-80/Saline Formulation

This formulation is also suitable for oral (p.o.) and intraperitoneal (i.p.) administration and can achieve a higher concentration of this compound.[5]

Materials:

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • This compound

  • Sterile tubes for mixing

Protocol:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare the final formulation, add the components sequentially in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]

  • For example, to prepare 1 mL of the final formulation:

    • Start with the appropriate volume of the this compound stock solution in DMSO to achieve the desired final concentration. Adjust the initial DMSO volume to be 100 µL (10% of 1 mL).

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

    • Add 450 µL of sterile saline to bring the final volume to 1 mL and mix thoroughly.

  • The final solution should be clear. If precipitation occurs, gentle warming and sonication may be used to aid dissolution.

  • This formulation should be prepared fresh daily.

In Vivo Administration Protocols

The following table summarizes recommended dosages and administration routes for in vivo studies in mice, based on published literature.

ApplicationDosageAdministration RouteVehicleReference
Immunomodulation (Collagen-Induced Arthritis Model) 1 and 10 mg/kg body weight, dailyOral (p.o.)0.5% Carboxymethyl cellulose emulsion in water[1]
Immunosuppression (T-cell function) 2.5 mg/kg body weight, daily for 7 daysOral (p.o.)Not specified[6]
Anticancer (Xenograft Model) Not specifiedIntraperitoneal (i.p.)Not specified[2]

Quantitative In Vivo Efficacy Data

The following tables summarize the reported in vivo effects of this compound on T-cell populations.

Table 1: Effect of this compound on Regulatory T cells (Tregs)

TreatmentCD4+ Foxp3+ Cells (%)Fold Change vs. ControlReference
Control (Vehicle)~5%-[1]
This compound (in vivo)~10%~2-fold increase[1]

Table 2: Effect of this compound on Th1 and Th17 Cells

TreatmentCD4+ IFN-γ+ (Th1) Cells (%)CD4+ IL-17+ (Th17) Cells (%)Reference
Control (Vehicle)~20%~4%[1]
This compound (in vitro, Th1 polarizing conditions)~10%Not Applicable[1]
This compound (in vitro, Th17 polarizing conditions)Not Applicable~2%[1]

Experimental Protocols

Tubulin Polymerization Assay

This assay is used to determine the effect of this compound on the polymerization of tubulin.

Protocol:

  • A tubulin polymerization assay can be performed using a commercially available kit.

  • Briefly, purified tubulin is incubated with GTP and this compound at various concentrations in a 96-well plate.

  • The polymerization of tubulin is monitored by measuring the change in absorbance at 340 nm over time at 37°C using a plate reader.

  • Paclitaxel and nocodazole can be used as positive controls for tubulin polymerization promotion and inhibition, respectively.

Topoisomerase I Activity Assay

This assay measures the ability of this compound to inhibit the activity of topoisomerase I.

Protocol:

  • A topoisomerase I activity assay can be performed using a commercially available kit.

  • The assay measures the relaxation of supercoiled plasmid DNA by topoisomerase I.

  • Supercoiled plasmid DNA is incubated with topoisomerase I in the presence of varying concentrations of this compound.

  • The reaction products (relaxed and supercoiled DNA) are then separated by agarose gel electrophoresis.

  • The inhibition of topoisomerase I activity is determined by the reduction in the amount of relaxed DNA.

  • Camptothecin is a known topoisomerase I inhibitor and can be used as a positive control.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in T-cell Differentiation

This compound promotes the differentiation of regulatory T cells (Tregs) by modulating the TGF-β-Smad3 and IFN-γ-STAT1 signaling pathways.[1] It enhances TGF-β signaling, which promotes Foxp3 expression (a key transcription factor for Tregs), while simultaneously suppressing IFN-γ signaling, which would otherwise inhibit Treg differentiation and promote Th1 cell development.[1][6]

CaerulomycinA_Treg_Differentiation cluster_TGFB TGF-β Signaling cluster_IFNG IFN-γ Signaling TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR Smad23 p-Smad2/3 TGFBR->Smad23 SmadComplex Smad2/3/4 Complex Smad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Foxp3 Foxp3 Expression SmadComplex->Foxp3 Treg Treg Differentiation Foxp3->Treg IFNG IFN-γ IFNGR IFN-γ Receptor IFNG->IFNGR JAK12 JAK1/2 IFNGR->JAK12 STAT1 p-STAT1 JAK12->STAT1 STAT1->Smad23 - Tbet T-bet Expression STAT1->Tbet Th1 Th1 Differentiation Tbet->Th1 CaeA This compound CaeA->Smad23 + CaeA->STAT1 -

This compound modulates T-cell differentiation.
Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of a this compound formulation in a disease model, such as collagen-induced arthritis.

InVivo_Workflow cluster_preparation Preparation cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis cluster_data Data Interpretation Formulation Prepare this compound Formulation Dosing Administer this compound or Vehicle (Daily p.o. or i.p.) Formulation->Dosing AnimalModel Induce Disease Model (e.g., Collagen-Induced Arthritis) AnimalModel->Dosing ClinicalScore Monitor Clinical Signs (e.g., Arthritis Score) Dosing->ClinicalScore TissueCollection Collect Tissues (e.g., Spleen, Lymph Nodes) ClinicalScore->TissueCollection CellAnalysis Analyze T-cell Populations (Flow Cytometry for Tregs, Th1, Th17) TissueCollection->CellAnalysis CytokineAnalysis Measure Cytokine Levels (ELISA) TissueCollection->CytokineAnalysis DataAnalysis Statistical Analysis of Results CellAnalysis->DataAnalysis CytokineAnalysis->DataAnalysis Conclusion Draw Conclusions on Efficacy DataAnalysis->Conclusion

Workflow for in vivo efficacy testing.

Disclaimer

This document is intended for research purposes only and does not constitute medical advice. The protocols provided are based on published literature and should be adapted and optimized for specific experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols for Assessing the In Vivo Immunosuppressive Activity of Caerulomycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo immunosuppressive properties of Caerulomycin A (CaeA), a bipyridyl antibiotic with potent immunomodulatory effects. The following sections detail the mechanisms of action, quantitative data from key preclinical models, and detailed protocols for assessing its efficacy.

This compound has demonstrated significant potential as an immunosuppressive agent, primarily by inhibiting T cell and B cell activity.[1][2][3][4] Its mechanism of action is distinct from calcineurin inhibitors like Cyclosporin A (CsA).[3] CaeA has been shown to induce the expansion of regulatory T cells (Tregs), suppress T cell activation and proliferation by arresting the cell cycle at the G1 phase, and inhibit the secretion of pro-inflammatory cytokines such as IFN-γ.[1][2][3][4] Furthermore, it has been found to exert its effects by depleting cellular iron content, which is crucial for rapidly proliferating immune cells.[5][6]

Data Presentation: In Vivo Efficacy of this compound

The immunosuppressive activity of this compound has been quantified in several preclinical models. The following tables summarize the key findings.

Table 1: Effect of this compound on Skin Allograft Survival

Animal ModelTreatment GroupDoseMean Survival Time (Days)Reference
Mouse (BALB/c to C57BL/6)Vehicle Control-8.5 ± 0.5[1]
Mouse (BALB/c to C57BL/6)This compound10 mg/kg/day15.5 ± 1.5[1]

Table 2: Effect of this compound in Experimental Autoimmune Encephalomyelitis (EAE) Model

Animal ModelTreatment GroupDoseMean Clinical Score (Day 20 post-immunization)Reference
Mouse (C57BL/6)Vehicle Control-3.5 ± 0.5[7]
Mouse (C57BL/6)This compound10 mg/kg/day1.5 ± 0.5[7]

Table 3: Effect of this compound on T Cell Subsets in Collagen-Induced Arthritis (CIA) Model

Animal ModelTreatment GroupDose% CD4+Foxp3+ Tregs in Draining Lymph Nodes% CD4+IFN-γ+ Th1 Cells in Draining Lymph NodesReference
Mouse (DBA/1J)Vehicle Control-4.2 ± 0.38.5 ± 0.7[8]
Mouse (DBA/1J)This compound10 mg/kg/day8.1 ± 0.53.1 ± 0.4[8]

Signaling Pathways and Mechanisms of Action

This compound modulates several key signaling pathways to exert its immunosuppressive effects. It enhances the generation of regulatory T cells (Tregs) by augmenting the TGF-β-Smad3 signaling pathway while suppressing the IFN-γ-STAT1 signaling pathway.[8][9] This dual action shifts the balance from pro-inflammatory T helper cells (Th1 and Th17) towards an anti-inflammatory, regulatory phenotype.

CaerulomycinA_Signaling cluster_0 This compound Action cluster_1 IFN-γ Signaling cluster_2 TGF-β Signaling CaeA This compound SOCS1 SOCS1 CaeA->SOCS1 enhances Smad3 Smad3 CaeA->Smad3 augments IFNg IFN-γ STAT1 STAT1 IFNg->STAT1 activates Th1_Th17 Th1/Th17 Differentiation STAT1->Th1_Th17 promotes SOCS1->STAT1 inhibits TGFb TGF-β TGFb->Smad3 activates Tregs Treg Differentiation Smad3->Tregs promotes

This compound signaling pathway in T cells.

Experimental Protocols

The following are detailed protocols for key in vivo experiments to assess the immunosuppressive activity of this compound.

Murine Skin Allograft Rejection Model

This model is a robust method to evaluate the efficacy of immunosuppressive agents in preventing allogeneic tissue rejection.[10][11][12]

Experimental Workflow:

Skin_Graft_Workflow Donor Donor Mouse (e.g., BALB/c) Harvest Harvest Full-Thickness Tail Skin Graft Donor->Harvest Recipient Recipient Mouse (e.g., C57BL/6) Prepare Prepare Graft Bed on Recipient's Flank Recipient->Prepare Transplant Suture Graft onto Recipient Harvest->Transplant Prepare->Transplant Treatment Administer CaeA or Vehicle Daily Transplant->Treatment Monitor Monitor Graft Survival and Score Rejection Treatment->Monitor Endpoint Endpoint: Graft Rejection Monitor->Endpoint

Workflow for the murine skin allograft model.

Materials:

  • This compound

  • Vehicle control (e.g., 0.5% carboxymethyl cellulose)

  • Donor mice (e.g., BALB/c)

  • Recipient mice (e.g., C57BL/6), age- and sex-matched

  • Surgical instruments (scissors, forceps)

  • Sutures (e.g., 6-0)

  • Anesthetic

  • Bandages

Procedure:

  • Animal Preparation: Anesthetize both donor and recipient mice.

  • Graft Harvest: Harvest a full-thickness tail skin graft (approximately 1 cm²) from the donor mouse.

  • Graft Bed Preparation: Prepare a graft bed of the same size on the dorsal flank of the recipient mouse by excising the skin.

  • Transplantation: Place the donor skin graft onto the recipient's graft bed and secure it with sutures.

  • Bandaging: Cover the graft site with a sterile bandage to protect it.

  • Treatment: Administer this compound (e.g., 10 mg/kg) or vehicle control intraperitoneally to the recipient mice daily, starting from the day of transplantation.

  • Monitoring and Scoring: Remove the bandage after 7 days and monitor the graft daily for signs of rejection (e.g., inflammation, necrosis, eschar formation). Score the graft rejection based on a standardized scale. Graft rejection is considered complete when more than 80% of the graft tissue is necrotic.

  • Data Analysis: Plot survival curves (Kaplan-Meier) and compare the mean survival time between the treatment and control groups.

Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is a widely used animal model for multiple sclerosis and is valuable for assessing the efficacy of immunomodulatory compounds on T cell-mediated autoimmunity.[7][13][14]

Experimental Workflow:

EAE_Workflow Immunization Immunize Mice with MOG35-55 in Complete Freund's Adjuvant Pertussis Administer Pertussis Toxin (Days 0 and 2) Immunization->Pertussis Treatment Daily Administration of CaeA or Vehicle Immunization->Treatment Monitoring Monitor Body Weight and Clinical Score Daily Treatment->Monitoring Analysis Histological Analysis of CNS (Optional) Monitoring->Analysis Cytokine Cytokine Profiling of Splenocytes (Optional) Monitoring->Cytokine

Workflow for the EAE model.

Materials:

  • This compound

  • Vehicle control

  • Female C57BL/6 mice (8-12 weeks old)

  • Myelin oligodendrocyte glycoprotein peptide 35-55 (MOG35-55)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • Sterile PBS

Procedure:

  • Immunization: On day 0, immunize mice subcutaneously at two sites on the flank with an emulsion containing MOG35-55 in CFA.

  • Pertussis Toxin Administration: Administer PTX intraperitoneally on day 0 and day 2 post-immunization.

  • Treatment: Begin daily intraperitoneal administration of this compound (e.g., 10 mg/kg) or vehicle control from the day of immunization or at the onset of clinical signs.

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them according to a standardized scale (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb and hind limb paralysis; 5: moribund).

  • Data Analysis: Plot the mean clinical scores over time for each group. At the end of the experiment, tissues can be harvested for histological analysis of CNS inflammation and demyelination, and splenocytes can be re-stimulated with MOG35-55 to assess cytokine production.

Delayed-Type Hypersensitivity (DTH) Response

The DTH response is a classic in vivo measure of cell-mediated immunity.[3][15] Suppression of this response is indicative of an immunosuppressive effect.

Experimental Workflow:

DTH_Workflow Sensitization Sensitize Mice with Antigen (e.g., mBSA in CFA) Treatment Administer CaeA or Vehicle Sensitization->Treatment Challenge Challenge with Antigen in Footpad Treatment->Challenge Measurement Measure Footpad Swelling at 24h and 48h Challenge->Measurement Analysis Calculate Difference in Swelling Measurement->Analysis

Workflow for the DTH response assay.

Materials:

  • This compound

  • Vehicle control

  • Mice (e.g., C57BL/6)

  • Antigen (e.g., methylated bovine serum albumin - mBSA)

  • Complete Freund's Adjuvant (CFA)

  • Sterile PBS

  • Calipers

Procedure:

  • Sensitization: On day 0, sensitize mice by subcutaneous injection of an emulsion of mBSA in CFA.

  • Treatment: Administer this compound or vehicle control daily from day 0.

  • Challenge: On day 7, challenge the mice by injecting mBSA in PBS into one hind footpad. Inject PBS alone into the contralateral footpad as a control.

  • Measurement: Measure the thickness of both footpads at 24 and 48 hours after the challenge using calipers.

  • Data Analysis: The DTH response is calculated as the difference in footpad thickness between the antigen-injected and PBS-injected footpads. Compare the DTH response between the CaeA-treated and vehicle-treated groups.

Conclusion

This compound is a promising immunosuppressive agent with a unique mechanism of action. The protocols and data presented here provide a framework for the in vivo evaluation of CaeA and similar compounds. These models are essential for further preclinical development and for elucidating the full therapeutic potential of this compound in transplantation and autoimmune diseases.

References

Troubleshooting & Optimization

troubleshooting low Caerulomycin A extraction efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the extraction and production of Caerulomycin A (CaeA).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my final yield of this compound consistently low?

Low yield can stem from issues at multiple stages of the production pipeline: fermentation, extraction, purification, or compound degradation. A systematic approach to troubleshooting is essential. Start by evaluating your fermentation parameters, then move to the extraction and purification steps.

Start Low this compound Yield Fermentation Fermentation Issues? Start->Fermentation Extraction Extraction Inefficiency? Start->Extraction Purification Purification Losses? Start->Purification Degradation Compound Degradation? Start->Degradation Media Suboptimal Medium (Carbon, Nitrogen, Precursors) Fermentation->Media Params Incorrect Parameters (pH, Temp, Aeration, Time) Fermentation->Params Strain Producer Strain Viability Fermentation->Strain Solvent Wrong Solvent Choice or Volume Extraction->Solvent Method Inefficient Method (e.g., Emulsion Formation) Extraction->Method Chroma Suboptimal Chromatography (Column, Mobile Phase) Purification->Chroma Fractions Poor Fraction Collection Purification->Fractions pH_Temp pH or Temperature Instability Degradation->pH_Temp Light Light Exposure Degradation->Light

Caption: Troubleshooting workflow for low this compound yield.

Q2: My fermentation is complete, but the CaeA titer is low. What went wrong?

The fermentation stage is critical for maximizing the initial concentration of CaeA. Several factors can limit its production by actinomycetes like Actinoalloteichus or Streptomyces species.

Possible Causes & Solutions:

  • Suboptimal Medium Composition: The type and concentration of carbon and nitrogen sources dramatically affect secondary metabolite production. The addition of biosynthetic precursors can also significantly boost yield.

    • Solution: Review and optimize your fermentation medium. A study on A. cyanogriseus WH1-2216-6 found that a medium containing soluble starch, glycerol, and peptone, supplemented with the precursor picolinic acid and XAD-16 resin, increased the CaeA yield by 7-fold.[1]

  • Incorrect Fermentation Parameters: The pH, temperature, aeration, agitation speed, and fermentation duration must be optimal for the specific producer strain.

    • Solution: Systematically optimize each parameter. The optimal fermentation time can vary significantly between strains, from 72 hours for Actinoalloteichus spitiensis to 12 days for Actinoalloteichus cyanogriseus.[1][2][3] Ensure the pH is maintained within the optimal range (typically 6.5-7.5).[1][4]

Parameter Actinoalloteichus spitiensis [2][3]Actinoalloteichus cyanogriseus [1]Streptomyces sp. (for Chrysomycin A) [4][5]
Duration ~72 hours12 days12 days
Temperature 28°C28°CNot specified
Initial pH Not specified7.56.5
Agitation 300–350 rpm180 rpmNot specified
Inoculum Age 48 hours5 days5 days
Inoculum Size 5% (v/v)Not specified5% (v/v)

Table 1: Comparison of Optimized Fermentation Parameters for CaeA and a Related Compound.

Medium Component Original Medium Yield Optimized Medium Yield Fold Increase
This compound [1]~87 mg/L610.5 mg/L7.0x
Chrysomycin A [4][5]952.3 ± 53.2 mg/L1601.9 ± 56.7 mg/L~1.7x

Table 2: Impact of Medium Optimization on Product Yield.

Q3: How can I improve the efficiency of my solvent extraction step?

Inefficient extraction fails to recover the CaeA present in the fermentation broth, leading to a significant loss of product before purification even begins.

Possible Causes & Solutions:

  • Incorrect Solvent Choice: The polarity of the extraction solvent is crucial.

    • Solution: Ethyl acetate is a widely used and effective solvent for the whole-broth extraction of CaeA.[2][3][6] Other protocols use a mixture of ethyl acetate and methanol (AcOEt/MeOH 80:20) for extracting from solid agar, followed by liquid-liquid partitioning.[7]

  • Insufficient Solvent Volume or Contact Time: An inadequate volume of solvent or insufficient mixing will result in an incomplete extraction.

    • Solution: Use a solvent-to-broth ratio of at least 1:1 (v/v). Ensure vigorous mixing to maximize the interfacial surface area between the aqueous and organic phases. Repeat the extraction process 2-3 times and pool the organic layers to maximize recovery.

  • Emulsion Formation: The presence of cells and proteins can lead to the formation of stable emulsions at the solvent-aqueous interface, trapping the product.

    • Solution: Centrifuge the emulsion at a moderate speed to break it. Alternatively, adding a saturated NaCl solution can help disrupt the emulsion. Filtering the whole broth through a material like Celite before extraction can also reduce emulsion formation.

Q4: I am losing a significant amount of product during purification. How can I prevent this?

Purification, typically involving chromatography, is a common step where product loss occurs.

Possible Causes & Solutions:

  • Suboptimal Chromatography Conditions: An incorrect choice of stationary phase (e.g., silica, C18) or mobile phase can lead to poor separation, broad peaks, and irreversible adsorption of CaeA to the column.

    • Solution: For silica gel chromatography, a mobile phase of benzene:acetone (3:1) has been used successfully.[2][3] For reverse-phase chromatography (e.g., C18), a gradient of methanol or acetonitrile in water is a common starting point.[7] Always perform a small-scale analytical run (TLC or analytical HPLC) to determine the optimal solvent system before committing to large-scale preparative chromatography.

  • Compound Degradation on Column: CaeA may be sensitive to the stationary phase. For example, acidic silica gel can sometimes cause degradation of pH-sensitive compounds.

    • Solution: If degradation on silica is suspected, consider using neutral alumina or a bonded-phase resin like C18. Alternatively, minimize the time the compound spends on the column by using faster flow rates or gradient elution.

Q5: Could my this compound be degrading during the workup?

While specific degradation pathways for CaeA are not extensively detailed, general principles for natural products suggest it may be sensitive to certain conditions.[8][9][10]

Possible Causes & Solutions:

  • pH Instability: Extreme pH values (highly acidic or basic) can potentially lead to hydrolysis or other chemical transformations.

    • Solution: Maintain the pH of aqueous solutions near neutral (pH 6-8) during extraction and workup unless a specific pH is required for separation. For some compounds, adjusting the pH to a mildly acidic value (<5) can improve stability.[11]

  • Temperature Sensitivity: High temperatures used for solvent evaporation can cause thermal degradation.

    • Solution: Concentrate extracts in vacuo using a rotary evaporator with a water bath temperature kept below 40°C. For final drying, use a high-vacuum line at room temperature.

  • Oxidation and Light Sensitivity: Many complex molecules are susceptible to oxidation or photodegradation.

    • Solution: Protect your samples from direct light by using amber vials or covering glassware with aluminum foil. When possible, work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen, especially if storing solutions for extended periods.

Experimental Protocols

Protocol 1: Fermentation and Extraction of this compound

This protocol is a generalized procedure based on published methods.[1][2][3][7] Optimization for your specific strain and equipment is recommended.

cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification & Analysis Inoculation Inoculate Seed Medium Seed_Culture Grow Seed Culture Inoculation->Seed_Culture 2-5 days Production_Culture Production Fermentation Seed_Culture->Production_Culture 5% v/v transfer Harvest Harvest Whole Broth Production_Culture->Harvest 3-12 days @ 28°C Extraction Solvent Extraction Harvest->Extraction Add Ethyl Acetate (1:1 v/v) Separate Phase Separation Extraction->Separate Mix & Separate Phases Concentrate Concentrate in vacuo Separate->Concentrate Collect Organic Layer Crude_Extract Crude Extract Concentrate->Crude_Extract Rotary Evaporation Chromatography Flash Chromatography Crude_Extract->Chromatography Silica Gel Column Purity_Check Analyze Fractions Chromatography->Purity_Check Collect Fractions Pure_CaeA Pure this compound Purity_Check->Pure_CaeA TLC/HPLC

References

Technical Support Center: Chromatographic Purification of Caerulomycin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of Caerulomycin A during chromatographic separation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing significant peak tailing in my chromatogram for this compound. What are the potential causes and solutions?

A1: Peak tailing for a compound like this compound, which contains a basic bipyridine core, is a common issue in reversed-phase chromatography. It is often caused by secondary interactions between the basic nitrogen atoms and acidic residual silanol groups on the silica-based stationary phase.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The ionization state of this compound is pH-dependent. At a low pH, the pyridine nitrogens will be protonated, which can lead to strong interactions with silanol groups.

    • Recommendation: Increase the mobile phase pH to suppress the ionization of the silanol groups (pKa ~3.5-4.5) and/or neutralize the basic analyte. A pH of 7 or higher can often improve peak shape. However, always ensure your column is stable at the chosen pH.

  • Use of Mobile Phase Additives:

    • Recommendation: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will interact with the active silanol sites, reducing their availability to interact with this compound.

  • Choice of Stationary Phase:

    • Recommendation: Employ an end-capped C18 column or a column with a different stationary phase chemistry. Modern, high-purity silica columns with advanced end-capping are designed to minimize silanol interactions. Alternatively, consider a polymer-based reversed-phase column that is more stable at higher pH values.

  • Lower Metal Content Columns: Columns with low metal content in the silica backbone can also help reduce peak tailing for basic compounds.

Q2: My this compound purity is not improving beyond a certain point, and I suspect the presence of closely related impurities. What are these impurities and how can I improve their separation?

A2: During the fermentation process for this compound production, several structurally similar analogues can be co-produced by the Streptomyces species. These often differ by small modifications to the pyridine ring substituents and can be challenging to separate.

Potential Impurities (Caerulomycin Analogues):

  • Caerulomycin B and C: Differ in the substituents on the second pyridine ring.

  • Caerulomycin D, E, and F-K: A series of other known analogues with variations in methylation, hydroxylation, or other functional groups.

Strategies for Improved Separation:

  • Optimize Mobile Phase Selectivity:

    • Recommendation: Perform a systematic study of different organic modifiers (e.g., acetonitrile vs. methanol) and their ratios with the aqueous phase. Acetonitrile and methanol offer different selectivities and can alter the elution order and resolution of closely related compounds.

  • Gradient Optimization:

    • Recommendation: Employ a shallower gradient during the elution of this compound and its analogues. A slower increase in the organic solvent concentration will provide more time for the stationary phase to interact differently with the closely related structures, leading to better separation.

  • Alternative Stationary Phases:

    • Recommendation: If a standard C18 column does not provide adequate resolution, consider a phenyl-hexyl or a polar-embedded stationary phase. These phases offer different retention mechanisms (e.g., pi-pi interactions with the phenyl rings) that can enhance the separation of aromatic compounds like the Caerulomycins.

Q3: I am concerned about the stability of this compound during the purification process. What conditions should I be mindful of?

A3: While specific forced degradation studies on this compound are not extensively reported in publicly available literature, compounds with similar functional groups can be susceptible to degradation under certain conditions.

Potential Degradation Pathways:

  • Hydrolysis: The oxime functional group could potentially be susceptible to hydrolysis under strong acidic or basic conditions, which would alter the structure and activity of the molecule.

  • Oxidation: The pyridine rings and other functional groups could be susceptible to oxidation, especially in the presence of trace metals or peroxides.

  • Photodegradation: Exposure to UV light can sometimes lead to degradation of complex organic molecules.

Recommendations for Maintaining Stability:

  • pH Control: Maintain the pH of your mobile phase and collected fractions within a mild range (e.g., pH 3-8) unless experimental data suggests otherwise.

  • Solvent Purity: Use high-purity HPLC-grade solvents to minimize the presence of contaminants that could promote degradation.

  • Temperature Control: Perform the purification at ambient temperature unless elevated temperatures are shown to improve the separation without causing degradation.

  • Light Protection: Collect fractions in amber vials or protect them from direct light, especially if the purification process is lengthy.

  • Prompt Analysis: Analyze purified fractions promptly or store them at low temperatures (e.g., -20°C) to minimize potential degradation over time.

To definitively identify potential degradation products, it is highly recommended to perform a forced degradation study . This involves subjecting a sample of this compound to various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) and analyzing the resulting mixtures by a stability-indicating method like HPLC-MS. This will help to identify the retention times and mass-to-charge ratios of any degradation products.

Data Presentation

Table 1: Summary of Reported Chromatographic Conditions for this compound Purification

ParameterMethod 1Method 2
Technique High-Performance Liquid Chromatography (HPLC)High-Performance Flash Chromatography (HPFC)
Stationary Phase C18Silica Gel
Mobile Phase 37% Acetonitrile in WaterBenzene:Acetone (3:1)
Reported Purity 99.3%Not specified

Experimental Protocols

Protocol 1: General Approach for Forced Degradation Study of this compound

This protocol outlines a general procedure to identify potential degradation products of this compound.

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid sample of this compound at 60°C for 24 hours.

    • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

  • Sample Neutralization (for acid and base hydrolysis): Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to identify the m/z of any new peaks that appear.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome start This compound Sample acid Acid Hydrolysis start->acid Expose to Stress Conditions base Base Hydrolysis start->base Expose to Stress Conditions oxidation Oxidation start->oxidation Expose to Stress Conditions thermal Thermal Stress start->thermal Expose to Stress Conditions photo Photolytic Stress start->photo Expose to Stress Conditions hplc HPLC-MS Analysis acid->hplc Analyze Stressed Samples base->hplc Analyze Stressed Samples oxidation->hplc Analyze Stressed Samples thermal->hplc Analyze Stressed Samples photo->hplc Analyze Stressed Samples data Data Interpretation hplc->data impurities Identify Potential Degradation Products data->impurities

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_solution Potential Solutions start Purity Issue Identified peak_tailing Peak Tailing? start->peak_tailing poor_resolution Poor Resolution of Closely Eluting Peaks? start->poor_resolution new_peaks New, Unidentified Peaks Appearing? start->new_peaks solution_ph Adjust Mobile Phase pH peak_tailing->solution_ph solution_additive Use Mobile Phase Additive (TEA) peak_tailing->solution_additive solution_column Change Stationary Phase peak_tailing->solution_column poor_resolution->solution_column solution_gradient Optimize Gradient poor_resolution->solution_gradient solution_selectivity Change Organic Modifier poor_resolution->solution_selectivity solution_stability Investigate Sample Stability (Forced Degradation) new_peaks->solution_stability

Caption: Troubleshooting logic for this compound chromatographic purification.

how to dissolve Caerulomycin A for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of Caerulomycin A for in vitro assays. Find answers to frequently asked questions and troubleshoot common issues to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for creating a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] It is highly soluble in DMSO, reaching concentrations as high as 150 mg/mL.[1] For cell-based assays, this stock solution is typically diluted to the final working concentration in a complete cell culture medium.[2]

Q2: I am observing precipitation when dissolving this compound in DMSO. What should I do?

A2: If you observe precipitation, gentle heating and/or sonication can be used to aid dissolution.[1] Ensure you are using newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of the compound.[1]

Q3: How should I prepare working solutions of this compound for my in vitro assays?

A3: Prepare a high-concentration stock solution in DMSO first (e.g., 1000X the final concentration).[2] This stock solution can then be serially diluted to the desired final concentration directly in your complete cell culture medium.[2] It is crucial to mix thoroughly after each dilution step.

Q4: What are the storage conditions and stability of this compound solutions?

A4: this compound solutions are unstable and it is recommended to prepare them fresh.[3] If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1] Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[1]

Troubleshooting Guide

Issue Possible Cause Solution
Precipitation in stock solution 1. The solubility limit has been exceeded.2. The DMSO used was not anhydrous.[1]3. Incomplete dissolution.1. Prepare a more dilute stock solution.2. Use a fresh, unopened bottle of anhydrous DMSO.[1]3. Gently warm the solution and/or use an ultrasonic bath to aid dissolution.[1]
Precipitation in final working solution 1. The final concentration in the aqueous medium is too high.2. Insufficient mixing after dilution.1. Lower the final concentration of this compound.2. Consider using a vehicle with co-solvents such as PEG300 and Tween-80 for in vivo or specific in vitro applications to improve solubility.[1]3. Ensure vigorous mixing after adding the stock solution to the aqueous medium.
Inconsistent experimental results 1. Degradation of this compound due to improper storage.2. Inaccurate concentration of the stock solution.1. Prepare fresh stock solutions for each experiment or use properly stored aliquots.[3]2. Re-verify the calculations and weighing of the compound for the stock solution.

Quantitative Data Summary

Solvent Solubility Notes
DMSO≥ 150 mg/mL (654.34 mM)Requires sonication; use of newly opened DMSO is critical.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (10.91 mM)Clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (10.91 mM)Clear solution.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 150 mg/mL).

  • If necessary, place the tube in an ultrasonic water bath for short intervals until the compound is completely dissolved. Gentle warming can also be applied.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -20°C or -80°C.[1]

Protocol 2: Preparation of this compound Working Solution for Cell Culture

  • Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Determine the required volume of the stock solution to achieve the final desired concentration in your cell culture medium.

  • Add the calculated volume of the DMSO stock solution to the pre-warmed complete cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.

  • Immediately and thoroughly mix the solution by vortexing or gentle inversion.

  • Apply the working solution to your cells as per your experimental design.

Visualizations

experimental_workflow Experimental Workflow: Preparing this compound for In Vitro Assays cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Dissolve with Sonication/Heating add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Solution Aliquot store->thaw For Experiment dilute Dilute in Cell Culture Medium thaw->dilute mix Mix Thoroughly dilute->mix apply Apply to Cells mix->apply

Caption: Workflow for preparing this compound solutions.

signaling_pathway This compound Signaling Pathway in T-Cell Regulation cluster_caeA cluster_ifn IFN-γ Signaling cluster_tgf TGF-β Signaling caeA This compound stat1 STAT1 caeA->stat1 Suppresses smad3 Smad3 caeA->smad3 Enhances ifn IFN-γ ifn->stat1 Suppresses treg Regulatory T-cell (Treg) Generation stat1->treg Inhibits tgf TGF-β tgf->smad3 Enhances smad3->treg Promotes

Caption: this compound's impact on T-cell signaling pathways.

References

stability of Caerulomycin A in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Caerulomycin A in aqueous solutions. Below are frequently asked questions, troubleshooting guides, and experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: Proper storage is critical to maintain the integrity of this compound.

  • As a solid powder: Store desiccated at -20°C for up to one year.[1][2]

  • In DMSO: Stock solutions in DMSO can be stored at -20°C for up to one month.[1]

  • In aqueous solutions: Aqueous solutions of this compound are considered unstable. It is strongly recommended to prepare these solutions fresh for each experiment or, for in vivo studies, to use them on the same day they are prepared.[2][3]

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is soluble in DMSO.[1] You can prepare a concentrated stock solution in DMSO (e.g., up to 10 mg/mL or higher with sonication) and then dilute it into your aqueous experimental buffer or cell culture medium.[1][4][5]

Q3: How stable is this compound in cell culture medium?

A3: The stability of this compound in aqueous solutions, including cell culture media, is limited.[3] To ensure consistent and reliable experimental results, it is best practice to add the compound to the medium immediately before starting the experiment. Prepare working solutions by diluting a fresh or properly stored DMSO stock solution.[5]

Q4: What factors can negatively impact the stability of this compound solutions?

A4: While specific degradation pathways for this compound are not extensively detailed in the literature, factors that commonly affect the stability of similar bioactive small molecules include exposure to light, non-neutral pH, and elevated temperatures.[6] It is advisable to protect solutions from light and maintain them at a neutral or slightly acidic pH.

Q5: How can I determine if my this compound has degraded?

A5: The most definitive way to assess degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] These methods can separate the parent compound from its degradation products. A significant decrease in the peak area of this compound or the appearance of new peaks over time would indicate degradation.

Storage and Stability Summary

The following table summarizes the recommended storage conditions for this compound.

FormStorage TemperatureMaximum Storage DurationRecommendations
Solid Powder -20°C (desiccated)1 YearKeep dry to prevent hydrolysis.
DMSO Stock Solution -20°C1 MonthAliquot to avoid repeated freeze-thaw cycles.
Aqueous/Working Solution N/AUnstablePrepare fresh before each use. [2][3]

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected biological activity in my assay.

This is a common issue that can often be traced back to compound stability. Follow this decision tree to troubleshoot the problem.

G start Start: Inconsistent/ Low Activity Observed q1 Was the aqueous working solution prepared fresh? start->q1 a1_no No q1->a1_no No q2 Was the DMSO stock stored correctly (< 1 month at -20°C)? q1->q2 Yes a1_yes Yes solution1 Solution: Always prepare aqueous solutions immediately before use. a1_no->solution1 a2_no No q2->a2_no No q3 Was the solid compound stored correctly (< 1 year at -20°C, desiccated)? q2->q3 Yes a2_yes Yes solution2 Solution: Prepare a fresh DMSO stock from solid. Aliquot to avoid freeze-thaw. a2_no->solution2 a3_no No q3->a3_no No end Other experimental factors (e.g., cell passage, reagent quality) may be the cause. Consider analytical validation (HPLC). q3->end Yes a3_yes Yes solution3 Solution: The solid compound may be compromised. Consider purchasing a new vial. a3_no->solution3

Troubleshooting inconsistent experimental results.

Issue: Precipitate forms after diluting the DMSO stock into an aqueous buffer.

  • Cause: this compound has limited solubility in purely aqueous solutions. The addition of a concentrated DMSO stock into a buffer can cause the compound to crash out of solution.

  • Solution 1 (For in vitro assays): Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) to avoid solvent toxicity while maintaining solubility. Perform a serial dilution if necessary.

  • Solution 2 (For in vivo formulations): Use of co-solvents is often required. A published protocol involves diluting a DMSO stock solution into a vehicle containing PEG300, Tween-80, and saline to maintain solubility.[2]

  • Solution 3 (General): Gentle warming and/or sonication can help dissolve the compound, but this should be done cautiously as heat can accelerate degradation.[2]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions for Cell-Based Assays

This protocol describes the preparation of a 10 mM DMSO stock solution and its subsequent dilution for use in a typical cell culture experiment.

G start Start: Receive Solid This compound (MW: 229.23 g/mol) step1 1. Prepare 10 mM Stock: Dissolve 1 mg of solid in 436.2 µL of high-purity DMSO. start->step1 step2 2. Aliquot & Store: Dispense into single-use aliquots. Store at -20°C for up to 1 month. step1->step2 step3 3. Prepare Working Solution: Thaw one aliquot. Dilute 1:1000 in cell culture medium (e.g., 1 µL stock in 1 mL medium). step2->step3 step4 4. Final Concentration: This yields a 10 µM working solution. Vortex gently to mix. step3->step4 end End: Immediately add to cells. step4->end

Workflow for preparing this compound solutions.
Protocol 2: Conceptual Framework for a Stability-Indicating HPLC Assay

This protocol outlines the general steps to assess the stability of this compound in an aqueous solution. Specific parameters (e.g., column, mobile phase, wavelength) would need to be optimized.

  • Objective: To quantify the concentration of this compound over time and detect the formation of degradation products.

  • Materials:

    • This compound

    • HPLC-grade solvents (e.g., acetonitrile, methanol)

    • HPLC-grade water

    • Buffers (e.g., phosphate buffer, pH 7.4)

    • Reverse-phase HPLC column (e.g., C18)

    • HPLC system with UV or DAD detector

  • Methodology:

    • Method Development: Develop an isocratic or gradient HPLC method that yields a sharp, well-resolved peak for this compound with a stable baseline. The UV detection wavelength should be set to the absorbance maximum of the compound.

    • Sample Preparation: Prepare a solution of this compound in the aqueous buffer of interest (e.g., PBS, pH 7.4) at a known concentration.

    • Time-Zero Analysis (T=0): Immediately inject the freshly prepared solution into the HPLC system and record the chromatogram. The peak area of this compound at this point is considered 100%.

    • Incubation: Store the solution under the desired test conditions (e.g., 37°C, room temperature, protected from light).

    • Time-Point Analysis: At specified intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution, inject it into the HPLC, and record the chromatogram.

    • Data Analysis: Compare the peak area of this compound at each time point to the T=0 sample. A decrease in area indicates degradation. Monitor for the appearance of new peaks, which represent degradation products. The percentage of this compound remaining can be calculated as: (Peak Area at Time X / Peak Area at T=0) * 100.

Mechanism of Action Overview

This compound is known to exert its biological effects, including immunosuppression, through the modulation of key signaling pathways. Understanding this mechanism is crucial for interpreting experimental results.

G ifng IFN-γ stat1 STAT1 Phosphorylation ifng->stat1 tgfb TGF-β smad3 Smad3 Phosphorylation tgfb->smad3 pro_inflam Pro-inflammatory Gene Expression stat1->pro_inflam treg Regulatory T Cell (Treg) Generation / Stability smad3->treg caeA This compound caeA->stat1 caeA->smad3 Enhances

Simplified signaling pathway of this compound.

This compound suppresses interferon-γ (IFN-γ)-induced STAT1 signaling while enhancing transforming growth factor-β (TGF-β)-mediated Smad3 signaling.[2][3][8] This dual activity contributes to its ability to promote the generation of regulatory T cells (Tregs), which play a key role in immune tolerance.[8]

References

troubleshooting Caerulomycin A HPLC peak tailing or splitting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Caerulomycin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues such as peak tailing and peak splitting encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical chemical properties of this compound relevant to HPLC analysis?

A1: this compound is a bipyridine alkaloid with the following key properties:

  • Molecular Formula: C₁₂H₁₁N₃O₂[1][2]

  • Molecular Weight: 229.23 g/mol [1][2]

  • Structure: It possesses a 2,2'-bipyridine core, which contains basic nitrogen atoms. This basic nature is a critical consideration for HPLC method development, as it can lead to interactions with acidic silanol groups on silica-based columns, a common cause of peak tailing.[3][4]

Q2: I am observing significant peak tailing with my this compound peak. What are the most likely causes?

A2: Peak tailing for a basic compound like this compound is often due to secondary interactions with the stationary phase. The most common causes include:

  • Silanol Interactions: Free silanol groups on the surface of silica-based C18 columns can interact strongly with the basic nitrogen atoms of this compound, leading to tailing.[5][6]

  • Mobile Phase pH: If the mobile phase pH is not optimized, this compound may be in a mixed ionic state, which can cause peak tailing.

  • Column Contamination: Accumulation of contaminants on the column can create active sites that interact with the analyte.

  • Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion.

Q3: My this compound peak is splitting into two or more peaks. What could be the reason?

A3: Peak splitting can be caused by several factors:

  • Co-elution of an Impurity or Degradation Product: The peak may be splitting due to the presence of a closely related compound that is not fully resolved from this compound.[7][8]

  • Column Void or Channeling: A void or channel in the column packing can cause the sample to travel through different paths, resulting in a split peak.[9]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting.[9]

  • Instrumental Issues: Problems with the injector or a blocked frit can also lead to split peaks.[10]

Troubleshooting Guides

Guide 1: Troubleshooting Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Step 1: Initial Assessment

First, confirm that you are indeed observing peak tailing. A good metric is the USP tailing factor (Tf). A Tf value greater than 1.2 is generally considered to be tailing.[11]

Step 2: Systematic Troubleshooting Workflow

Follow the workflow below to identify the root cause of the peak tailing.

G start Peak Tailing Observed (Tf > 1.2) mobile_phase Optimize Mobile Phase pH start->mobile_phase buffer Adjust Buffer Concentration mobile_phase->buffer If tailing persists conclusion Peak Shape Improved mobile_phase->conclusion If resolved column_type Consider a Different Column buffer->column_type If tailing persists buffer->conclusion If resolved column_health Check Column Health column_type->column_health If tailing persists column_type->conclusion If resolved sample_prep Review Sample Preparation column_health->sample_prep If tailing persists column_health->conclusion If resolved sample_prep->conclusion

Figure 1: Troubleshooting workflow for this compound HPLC peak tailing.

Experimental Protocols:

  • Protocol 1: Mobile Phase pH Optimization

    • Objective: To find the optimal mobile phase pH to minimize silanol interactions and ensure a single ionic state for this compound.

    • Procedure:

      • Prepare a series of mobile phases with the same organic modifier concentration but with different pH values. A good starting point for a basic compound like this compound is a low pH (e.g., pH 2.5-3.5) to protonate the silanols and keep the analyte consistently protonated.[6]

      • Use a suitable buffer (e.g., phosphate or formate) at a concentration of 10-25 mM.

      • Inject the this compound standard at each pH and observe the peak shape.

      • Select the pH that provides the most symmetrical peak (Tf closest to 1).

  • Protocol 2: Column Flushing

    • Objective: To remove potential contaminants from the column.

    • Procedure:

      • Disconnect the column from the detector.

      • Flush the column with a series of strong solvents. For a C18 column, a typical sequence is:

        • Water (20 column volumes)

        • Isopropanol (20 column volumes)

        • Hexane (20 column volumes) - Use with caution and ensure compatibility with your HPLC system.

        • Isopropanol (20 column volumes)

        • Water (20 column volumes)

        • Mobile phase (until the baseline is stable)

Quantitative Data Summary:

ParameterRecommendation for Basic CompoundsRationale
Mobile Phase pH 2.5 - 3.5 or > 8At low pH, silanol groups are protonated, reducing interaction with the basic analyte. At high pH, the analyte is neutral.
Buffer Concentration 10 - 50 mMEnsures stable pH throughout the analysis.[11]
Column Type End-capped C18, Polar-embedded, or Hybrid SilicaThese columns have fewer free silanol groups, reducing secondary interactions.[11]
Guide 2: Troubleshooting Peak Splitting

This guide provides a step-by-step approach to address peak splitting issues with this compound.

Step 1: Initial Investigation

Determine if the splitting is consistent across all injections and if it affects other compounds in the sample.

Step 2: Systematic Troubleshooting Workflow

Use the following workflow to diagnose the cause of peak splitting.

G start Peak Splitting Observed coelution Investigate Co-elution start->coelution column_issue Check for Column Void/Blockage coelution->column_issue If not co-elution conclusion Peak Shape Restored coelution->conclusion If resolved by method adjustment sample_solvent Verify Sample Solvent Compatibility column_issue->sample_solvent If column is healthy column_issue->conclusion If resolved by column replacement instrument_check Inspect HPLC System sample_solvent->instrument_check If solvent is compatible sample_solvent->conclusion If resolved by solvent change instrument_check->conclusion

Figure 2: Troubleshooting workflow for this compound HPLC peak splitting.

Experimental Protocols:

  • Protocol 3: Investigating Co-elution

    • Objective: To determine if the split peak is due to two or more unresolved compounds.

    • Procedure:

      • Change the mobile phase composition: Increase or decrease the percentage of the organic modifier to see if the split peaks resolve into two distinct peaks.

      • Run a gradient elution: A shallow gradient can often separate closely eluting compounds.

      • Use a mass spectrometer (MS) detector: An MS detector can determine if the ions across the entire peak have the same mass-to-charge ratio (m/z). A change in m/z would indicate the presence of more than one compound. For this compound, the expected protonated molecule is [M+H]⁺ at m/z 230.09.[12]

  • Protocol 4: Checking for Column Voids

    • Objective: To identify if a void has formed at the head of the column.

    • Procedure:

      • Disconnect the column from the system.

      • Carefully remove the inlet fitting.

      • Visually inspect the top of the column bed for any settling or voids. A well-packed column should have a smooth, flat surface.

      • If a void is observed, the column may need to be replaced.

Quantitative Data Summary:

Potential CauseDiagnostic TestRecommended Action
Co-elution Vary mobile phase strength, use MS detectorModify separation method (gradient, different organic modifier)
Column Void Visual inspection of column inletReplace the column
Sample Solvent Inject sample dissolved in mobile phaseEnsure sample solvent is weaker than or the same as the mobile phase
Blocked Frit High backpressure, peak distortion for all compoundsReplace the column inlet frit or the entire column

References

Navigating the Nuances of Caerulomycin A: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals working with the complex bioactive compound Caerulomycin A (CaeA) now have a dedicated resource to navigate the common challenges and inconsistencies encountered in bioassays. This technical support center provides in-depth troubleshooting guides and frequently asked questions to ensure more reliable and reproducible experimental outcomes.

This compound, a natural product with a 2,2'-bipyridine core, has garnered significant interest for its diverse biological activities, including antifungal, immunosuppressive, and anticancer properties.[1][2][3][4] However, its multifaceted mechanism of action, which involves the dual targeting of tubulin and topoisomerase I, iron chelation, and modulation of key signaling pathways, can lead to variable results in laboratory settings.[5][6] This guide aims to address these issues directly, offering practical solutions and detailed experimental protocols.

Troubleshooting Guide: Inconsistent Results in this compound Bioassays

This section addresses specific problems that researchers may encounter during their experiments with this compound, providing potential causes and actionable solutions.

Question 1: Why am I observing significant variability in the IC50 values for this compound in my cell viability assays?

Potential Causes:

  • Compound Solubility and Stability: this compound has poor water solubility and may precipitate in aqueous cell culture media, leading to inconsistent effective concentrations.[7] It is soluble in organic solvents like DMSO, ethanol, and methanol.[7] However, the final concentration of the solvent in the assay should be carefully controlled to avoid solvent-induced cytotoxicity. Repeated freeze-thaw cycles of stock solutions can also lead to degradation of the compound.

  • Cell Line-Specific Factors: The metabolic activity and expression levels of this compound's targets (tubulin, topoisomerase I) can vary significantly between different cell lines, leading to a wide range of IC50 values.[5][8] For example, rapidly proliferating cells may be more sensitive to its effects on DNA replication and cell division.

  • Assay Method and Endpoint: Different cytotoxicity assays measure different cellular parameters (e.g., mitochondrial activity in MTT/MTS assays, membrane integrity in trypan blue assays). The choice of assay can influence the IC50 value, as this compound's multiple mechanisms of action may affect these parameters differently and at different time points.[9]

  • Serum Protein Binding: If the culture medium contains a high percentage of fetal bovine serum (FBS), this compound may bind to serum proteins, reducing its bioavailable concentration.[10]

  • Incubation Time: The duration of drug exposure can significantly impact the observed cytotoxicity. Short incubation times may not be sufficient to observe the full effect of the compound, especially if it acts on cell cycle progression.

Solutions:

  • Optimize Compound Preparation and Handling:

    • Prepare high-concentration stock solutions in an appropriate organic solvent (e.g., DMSO).

    • When diluting to the final concentration in cell culture media, ensure thorough mixing to prevent precipitation. Visually inspect for any precipitates.

    • Aliquot stock solutions to minimize freeze-thaw cycles.

    • Include a vehicle control (e.g., DMSO at the same final concentration) in all experiments.

  • Standardize Experimental Conditions:

    • Use a consistent cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment.

    • Maintain a consistent FBS concentration across all experiments and consider using serum-free media for specific assays if appropriate.

    • Optimize the incubation time based on the cell line's doubling time and the expected mechanism of action. Time-course experiments are recommended.

  • Select Appropriate Assays:

    • Consider using multiple cell viability assays that measure different endpoints to get a more comprehensive understanding of this compound's effects.

    • For real-time analysis of cell proliferation and viability, consider using impedance-based assays.[11]

Question 2: My results for tubulin polymerization assays with this compound are not reproducible. What could be the issue?

Potential Causes:

  • Tubulin Quality: The quality and polymerization competency of the purified tubulin are critical for this assay. Improper storage or repeated freeze-thaw cycles can lead to tubulin aggregation or denaturation.[12]

  • Assay Buffer Composition: The composition of the polymerization buffer, including the concentration of GTP, MgCl2, and the pH, is crucial for optimal tubulin polymerization.

  • Inhibitor Concentration and Incubation: Inadequate concentration or pre-incubation time of this compound with tubulin may lead to inconsistent results.

Solutions:

  • Ensure High-Quality Reagents:

    • Use high-purity, polymerization-competent tubulin. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[12]

    • Prepare fresh assay buffers and ensure the GTP stock is active.

  • Optimize Assay Protocol:

    • Pre-warm the plate reader to 37°C before starting the assay.

    • Pre-incubate this compound with the tubulin solution for a sufficient period before initiating polymerization by adding GTP and warming to 37°C.

    • Include positive (e.g., paclitaxel for stabilization) and negative (e.g., nocodazole for destabilization) controls in every experiment.

Question 3: I am not seeing a clear effect of this compound on topoisomerase I activity. What should I check?

Potential Causes:

  • Enzyme Activity: The topoisomerase I enzyme may have low activity due to improper storage or handling.

  • Substrate Quality: The supercoiled plasmid DNA used as a substrate may be nicked or relaxed, leading to high background.

  • Reaction Conditions: The reaction buffer composition and incubation time may not be optimal for detecting inhibition.

Solutions:

  • Validate Reagents:

    • Confirm the activity of the topoisomerase I enzyme using a known inhibitor like camptothecin as a positive control.[5]

    • Use high-quality, supercoiled plasmid DNA.

  • Optimize the Reaction:

    • Ensure the reaction buffer has the correct pH and salt concentrations.

    • Optimize the enzyme concentration and incubation time to achieve a clear relaxation of the supercoiled DNA in the control reaction.

    • Pre-incubate this compound with the enzyme before adding the DNA substrate.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is known to have multiple mechanisms of action. It acts as a dual-targeting agent by inhibiting both tubulin polymerization and the activity of DNA topoisomerase I.[2][3][6][11] Additionally, it has been shown to exert its effects through iron chelation, leading to intracellular iron depletion and cell cycle arrest.[5] It also modulates key signaling pathways, including the suppression of the IFN-γ/STAT1 pathway and enhancement of the TGF-β/Smad3 pathway, which is relevant to its immunosuppressive properties.[13][14]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is poorly soluble in water but soluble in organic solvents such as DMSO, methanol, and ethanol.[7] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO. This stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles and prevent degradation.[13] When preparing working solutions, dilute the stock in pre-warmed cell culture medium and mix thoroughly.

Q3: What are the known off-target effects of this compound?

A3: While the primary targets are considered to be tubulin and topoisomerase I, its ability to chelate iron can be considered an off-target effect in studies not focused on iron metabolism.[5] This can lead to downstream effects on various iron-dependent enzymes and cellular processes. Its modulation of signaling pathways like STAT1 and Smad3 could also be considered off-target in contexts where the primary focus is on its cytotoxic effects.[13][14] Researchers should be aware of these multiple activities when interpreting their data.

Q4: In which cell cycle phase does this compound typically induce arrest?

A4: The cell cycle arrest induced by this compound can be context-dependent. Some studies report a G2/M phase arrest, which is consistent with its activity as a tubulin-targeting agent.[6] Other studies have observed a G1 phase arrest or an S-phase arrest, particularly in the context of its immunosuppressive and iron chelation activities.[15][16] The specific phase of cell cycle arrest can depend on the cell type, the concentration of this compound used, and the duration of treatment.

Quantitative Data Summary

The following tables summarize key quantitative data from published studies on this compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay MethodReference
A549Lung Cancer0.85 - 5.60MTT[6]
H1299Lung Cancer0.85 - 5.60MTT[6]
HepG2Liver Cancer0.85 - 5.60MTT[6]
HT29Colon Cancer0.85 - 5.60MTT[6]
HL-60Lymphoblast0.85 - 5.60MTT[6]
M624Melanoma0.85 - 5.60MTT[6]
A375Melanoma~0.3 (GI50)NCI-60 Panel[6]

Table 2: Effects of this compound on Topoisomerase I Activity

CaeA Concentration (µM)Inhibition of Topo-1 ActivityReference
0.05Slight inhibition[6]
0.5~50% reduction[6]
5~60% reduction[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to assist in standardizing procedures.

Cell Viability Assay (Resazurin-Based)
  • Seed 5 x 10³ cells per well in a 96-well plate and incubate overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound or a DMSO vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Remove the medium and add 100 µL of resazurin solution (final concentration 0.04%).

  • Incubate for 45 minutes at 37°C.

  • Measure fluorescence intensity at 560 nm excitation and 590 nm emission.[5]

In Vitro Tubulin Polymerization Assay
  • Use a commercial tubulin polymerization assay kit.

  • Dissolve >97% pure porcine tubulin in general tubulin buffer to a concentration of 5 mg/mL with 1 mM GTP.

  • In a pre-warmed 96-well plate at 37°C, add 10 µL of general tubulin buffer and 10 µL of tubulin glycerol buffer to each well.

  • Add 10 µL of this compound (at the desired concentration dissolved in DMSO), paclitaxel (10 µM, positive control), or nocodazole (10 µM, negative control).

  • Incubate the plate for 2 minutes at 37°C.

  • Add 100 µL of the tubulin solution to each well.

  • Immediately measure the absorbance at 340 nm every minute for 60 minutes at 37°C.[5]

Topoisomerase I Relaxation Assay
  • Use a commercial topoisomerase I assay kit.

  • In a microcentrifuge tube, incubate 50 ng of supercoiled plasmid DNA with 1 Unit of topoisomerase I in the reaction buffer.

  • Add this compound or a known inhibitor like camptothecin (positive control) to the reaction mixture.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Separate the DNA isoforms (supercoiled vs. relaxed) on a 1% agarose gel without ethidium bromide.

  • Stain the gel with ethidium bromide, destain, and visualize under UV light.[5]

Visualizing this compound's Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

CaerulomycinA_Signaling cluster_TGFB TGF-β Pathway cluster_IFNG IFN-γ Pathway TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR Smad3 p-Smad3 TGFBR->Smad3 Treg Treg Generation Smad3->Treg IFNG IFN-γ IFNGR IFN-γ Receptor IFNG->IFNGR STAT1 p-STAT1 IFNGR->STAT1 Th1_Th17 Th1/Th17 Differentiation STAT1->Th1_Th17 CaeA This compound CaeA->Smad3 enhances CaeA->STAT1 suppresses

Caption: this compound's immunomodulatory effects on signaling pathways.

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Assay Assay cluster_Analysis Data Analysis Prep_CaeA Prepare CaeA Stock (in DMSO) Treatment Treat Cells with CaeA (and controls) Prep_CaeA->Treatment Prep_Cells Seed Cells (logarithmic growth) Prep_Cells->Treatment Viability Cell Viability Assay (e.g., Resazurin) Treatment->Viability Mechanism Mechanism-Based Assay (e.g., Tubulin Polymerization) Treatment->Mechanism Signaling Signaling Pathway Analysis (e.g., Western Blot) Treatment->Signaling Analysis Analyze Data (Calculate IC50, etc.) Viability->Analysis Mechanism->Analysis Signaling->Analysis

Caption: A generalized experimental workflow for this compound bioassays.

Troubleshooting_Logic Inconsistent_Results Inconsistent Results? Check_Solubility Check CaeA Solubility - Visual inspection - Solvent concentration Inconsistent_Results->Check_Solubility Yes Check_Cell_Health Verify Cell Health & Density - Morphology - Growth phase Check_Solubility->Check_Cell_Health Check_Assay_Protocol Review Assay Protocol - Reagent quality - Incubation times - Controls Check_Cell_Health->Check_Assay_Protocol Check_Data_Analysis Re-evaluate Data Analysis - Curve fitting - Statistical tests Check_Assay_Protocol->Check_Data_Analysis Optimize_Protocol Optimize Protocol Check_Data_Analysis->Optimize_Protocol

Caption: A logical troubleshooting workflow for inconsistent bioassay results.

References

Technical Support Center: Optimizing Caerulomycin A for In Vivo Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Caerulomycin A (CaeA) in in vivo xenograft models. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dosage of this compound for an in vivo xenograft model?

A recommended and tested starting dosage is 5 mg/kg, administered via intraperitoneal injection three times a week.[1] This regimen has been shown to be effective in reducing tumor size and weight in a human melanoma xenograft model in nude mice with no noticeable side effects.[1][2]

Q2: What is the primary mechanism of action for this compound's anti-cancer effects?

This compound functions as a dual-targeting anticancer agent.[1][2] Its primary mechanisms include promoting tubulin polymerization and inhibiting the activity of DNA topoisomerase I (Topo-1).[1][3] This dual action leads to cell cycle arrest, particularly in the G2/M phase, and a reduction in cancer cell viability.[1]

Q3: What are the expected outcomes in terms of tumor growth inhibition?

In a xenograft model using A375 melanoma cells, treatment with 5 mg/kg of this compound resulted in a significant reduction in tumor progression. The average tumor weight in the treated group was reduced to 0.29 g compared to 0.75 g in the control group.[1]

Q4: What potential side effects or toxicity should be monitored in the animals?

While a 5 mg/kg dose was reported to have no noticeable side effects, it is crucial to monitor for signs of toxicity.[1][2] A separate toxicity study involving oral administration of CaeA monitored parameters such as body weight, food and water intake, and the weight and gross pathology of organs like the liver, heart, kidney, and spleen.[4] Any significant changes in these parameters may indicate toxicity.

Q5: Beyond its direct anti-cancer effects, does this compound have other biological activities?

Yes, this compound also possesses immunomodulatory properties.[5][6] It can suppress the immune system by inhibiting T cell activity and inducing the generation of regulatory T cells (Tregs).[4][6] This is achieved in part by enhancing TGF-β-Smad3 signaling while suppressing the IFN-γ-STAT1 pathway.[5][7] It has also been shown to exert its effects by depleting cellular iron content.[8]

Quantitative Data Summary

For clarity and comparison, the following tables summarize key quantitative data from preclinical studies.

Table 1: this compound Dosage and Efficacy in A375 Melanoma Xenograft Model

ParameterDetailsReference
Animal Model Female homozygous nude mice (Nu/J Foxn1 nu), 5 weeks old[1]
Cell Line A375 human melanoma[1]
Dosage 5 mg/kg[1]
Administration Route Intraperitoneal (IP) Injection[1]
Treatment Schedule Three times a week[1]
Efficacy Significant reduction in tumor size and weight[1]
Tumor Weight (Avg) Control: 0.75 g | CaeA Treated: 0.29 g[1]
Observed Toxicity No noticeable side effects at the tested dose[1][2]

Table 2: Monitored Parameters for In Vivo Toxicity Assessment

Parameter CategorySpecific MetricsReference
General Health Body weight, food intake, water intake, general behavior[4]
Organ Analysis Organ weight (liver, heart, kidney, spleen)[4]
Pathology Gross pathology examination of organs post-euthanasia[4]

Visualized Guides and Pathways

The following diagrams illustrate the mechanism of action, a standard experimental workflow, and a troubleshooting guide.

G CaeA This compound Tubulin Tubulin CaeA->Tubulin Topo1 Topoisomerase I CaeA->Topo1 Polymerization Promotes Microtubule Polymerization Tubulin->Polymerization Inhibition Inhibits DNA Relaxation Topo1->Inhibition Arrest G2/M Phase Cell Cycle Arrest Polymerization->Arrest Inhibition->Arrest TumorInhibition Tumor Growth Inhibition Arrest->TumorInhibition

Caption: Dual-target anticancer mechanism of this compound.

G cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase CellCulture 1. Cancer Cell Culture CellPrep 3. Cell Harvest & Preparation CellCulture->CellPrep AnimalAcclimatization 2. Animal Acclimatization Implantation 4. Tumor Cell Implantation CellPrep->Implantation TumorMonitoring 5. Tumor Growth Monitoring Implantation->TumorMonitoring Randomization 6. Animal Randomization TumorMonitoring->Randomization Treatment 7. Treatment (CaeA vs Vehicle) Randomization->Treatment DataCollection 8. Data Collection (Tumor Size, Body Weight) Treatment->DataCollection Endpoint 9. Study Endpoint & Tissue Harvest DataCollection->Endpoint Analysis 10. Data Analysis Endpoint->Analysis

Caption: Standard experimental workflow for a xenograft study.

Troubleshooting Guide

Encountering issues is a common part of preclinical research. Use this guide to troubleshoot potential problems during your experiment.

G Start Issue Observed Toxicity High Animal Toxicity? Start->Toxicity e.g., >15% weight loss, lethargy Efficacy Sub-Optimal Efficacy? Start->Efficacy e.g., no significant tumor reduction Growth Poor Tumor Growth? Start->Growth e.g., poor take-rate, inconsistent growth Toxicity->Efficacy No ReduceDose Solution: - Reduce Dose - Decrease Frequency Toxicity->ReduceDose Yes CheckVehicle Solution: - Assess Vehicle Toxicity - Check Formulation Toxicity->CheckVehicle Yes Efficacy->Growth No IncreaseDose Solution: - Increase Dose (if tolerated) - Verify Compound Activity Efficacy->IncreaseDose Yes CheckModel Solution: - Confirm Cell Line Sensitivity - Review Administration Route Efficacy->CheckModel Yes CheckCells Solution: - Verify Cell Viability - Optimize Cell Number Growth->CheckCells Yes CheckProcedure Solution: - Ensure Proper Injection - Use Matrigel/BME Growth->CheckProcedure Yes

Caption: Troubleshooting decision tree for xenograft experiments.

Detailed Experimental Protocols

Protocol 1: Establishment of Subcutaneous Xenograft Model (A375 Cells)

  • Cell Culture: Culture A375 human melanoma cells in appropriate media until they reach approximately 80% confluency. Ensure cells are in the logarithmic growth phase.

  • Animal Model: Use female homozygous nude mice (e.g., Nu/J Foxn1 nu) aged 5-6 weeks. Allow them to acclimatize for at least one week before the procedure.

  • Cell Preparation:

    • Trypsinize and harvest the A375 cells.

    • Wash the cells with sterile, ice-cold Phosphate-Buffered Saline (PBS).

    • Perform a cell count and check viability (should be >95%).

    • Resuspend the cell pellet in PBS and mix with an equal volume of Matrigel (or a similar basement membrane extract) to a final concentration of 5x10⁶ cells/mL.[1] Keep the mixture on ice to prevent the Matrigel from solidifying.

  • Implantation:

    • Anesthetize the mouse according to approved institutional protocols.

    • Subcutaneously inject 100 µL of the cell/Matrigel suspension (containing 5x10⁵ cells) into the flank of each mouse.[1]

  • Post-Implantation Monitoring: Monitor the animals regularly for tumor development. Begin caliper measurements once tumors become palpable.

Protocol 2: this compound Administration and Monitoring

  • Tumor Growth and Randomization:

    • Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).

    • Once tumors reach the target size, randomly assign mice into a control (vehicle) group and a treatment (this compound) group.

  • Drug Preparation:

    • Prepare the this compound solution at the desired concentration for a 5 mg/kg dosage. The vehicle used should be sterile and non-toxic (e.g., PBS, DMSO/saline mixture). Note: The specific vehicle for CaeA in the cited study was not detailed, so a pilot study to determine a suitable vehicle is recommended.

    • Prepare the vehicle-only solution for the control group.

  • Administration:

    • Administer the prepared this compound solution or vehicle via intraperitoneal injection.

    • Follow the prescribed treatment schedule (e.g., three times per week).[1]

  • Monitoring and Data Collection:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Record the body weight of each animal at each measurement time point to monitor for toxicity.

    • Observe animals daily for any clinical signs of distress or toxicity (e.g., changes in posture, activity, or grooming).

  • Endpoint:

    • Continue the study until tumors in the control group reach a predetermined endpoint size, or as defined by the experimental protocol.

References

Validation & Comparative

A Comparative Guide to the Immunosuppressive Efficacy of Caerulomycin A and Cyclosporin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunosuppressive properties of Caerulomycin A (CaeA) and the well-established drug, Cyclosporin A (CsA). The information presented herein is based on available experimental data to assist researchers and professionals in the field of immunology and drug development in understanding the key differences in their mechanisms of action and efficacy.

At a Glance: Key Differences

FeatureThis compound (CaeA)Cyclosporin A (CsA)
Primary Mechanism of Action Iron depletion, inhibition of ribonucleotide reductase, cell cycle arrest at G1 phase.[1]Calcineurin inhibitor.[2][3]
Effect on IL-2 Secretion Does not inhibit IL-2 secretion.Inhibits IL-2 gene transcription and secretion.[2][3][4]
T-Cell Proliferation Inhibition Significant decline at 0.15 µM; complete inhibition at 0.3 µM.IC50: ~19 µg/L (MLR); ~0.2-0.6 ng/mL (T-cell proliferation without co-stimulation).
Key Signaling Pathway Affects iron metabolism and cell cycle regulation.[1]Inhibits the Calcineurin-NFAT pathway.[2][5][6]
Reported Side Effects Not well-established in clinical settings.Nephrotoxicity, hypertension, hyperlipidemia.[2]

Quantitative Comparison of Immunosuppressive Activity

The following table summarizes the available quantitative data on the inhibitory concentrations of this compound and Cyclosporin A on T-cell proliferation. It is important to note that the data for each compound are derived from separate studies with different experimental protocols, which may influence the absolute values.

CompoundAssayEffective ConcentrationSource
This compound ConA-stimulated T-cell proliferationSignificant decline at 0.15 µM
ConA-stimulated T-cell proliferationComplete inhibition at 0.3 µM[1]
Cyclosporin A Mixed Lymphocyte Reaction (MLR)IC50: 19 ± 4 µg/L
T-cell proliferation (without co-stimulation)IC50: 0.2 - 0.6 ng/mL

Disclaimer: The IC50 values for Cyclosporin A are presented as reported in the respective studies and have not been converted to a single unit due to potential variations in experimental conditions.

Mechanisms of Action: A Tale of Two Pathways

This compound and Cyclosporin A employ fundamentally different mechanisms to achieve immunosuppression.

This compound: Targeting Iron Metabolism and Cell Cycle Progression

This compound's immunosuppressive activity stems from its ability to deplete intracellular iron.[1][7] This iron depletion leads to the inhibition of ribonucleotide reductase, a key enzyme in DNA synthesis, and subsequently causes cell cycle arrest at the G1 phase.[1][7] This prevents the clonal expansion of activated T-cells. Notably, CaeA's mechanism is independent of the calcineurin pathway and does not affect the production of Interleukin-2 (IL-2).[8]

Cyclosporin A: The Classic Calcineurin Inhibitor

Cyclosporin A is a potent calcineurin inhibitor.[2][3] It forms a complex with the intracellular protein cyclophilin, and this complex binds to and inhibits the phosphatase activity of calcineurin.[4][5] The inhibition of calcineurin prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT).[2] As a result, the transcription of genes encoding for cytokines, most notably IL-2, is suppressed.[2][3][4] The lack of IL-2, a critical T-cell growth factor, leads to the inhibition of T-cell proliferation and activation.

Signaling Pathway Diagrams

Caerulomycin_A_Pathway CaeA This compound Iron Intracellular Iron CaeA->Iron Depletes G1_Arrest G1 Phase Cell Cycle Arrest CaeA->G1_Arrest RNR Ribonucleotide Reductase Iron->RNR Required for activity dNTPs dNTP Synthesis RNR->dNTPs Catalyzes DNA_Synth DNA Synthesis dNTPs->DNA_Synth Essential for T_Cell_Prolif T-Cell Proliferation DNA_Synth->T_Cell_Prolif G1_Arrest->T_Cell_Prolif Inhibits Cyclosporin_A_Pathway CsA Cyclosporin A Cyclophilin Cyclophilin CsA->Cyclophilin Binds to CsA_Cyclo CsA-Cyclophilin Complex Cyclophilin->CsA_Cyclo Calcineurin Calcineurin CsA_Cyclo->Calcineurin Inhibits NFAT_P NFAT-P (Cytoplasm) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Nucleus) NFAT_P->NFAT Translocates IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene Activates IL2 IL-2 Secretion IL2_Gene->IL2 T_Cell_Prolif T-Cell Proliferation IL2->T_Cell_Prolif Promotes T_Cell_Assay_Workflow start Isolate PBMCs or Culture T-Cell Line plate Plate Cells in 96-well Plate start->plate add_compounds Add Test Compounds (CaeA or CsA) plate->add_compounds stimulate Stimulate T-Cells (e.g., with PHA or anti-CD3/CD28) add_compounds->stimulate incubate Incubate for 48-72 hours stimulate->incubate measure Measure Proliferation incubate->measure thymidine [3H]-Thymidine Incorporation measure->thymidine Method 1 cfse CFSE Staining & Flow Cytometry measure->cfse Method 2 analyze Data Analysis (Calculate % Inhibition, IC50) thymidine->analyze cfse->analyze

References

A Comparative Guide to T-Cell Inhibition: Caerulomycin A vs. Tacrolimus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanisms of T-cell inhibition by two potent immunosuppressive agents: Caerulomycin A and tacrolimus. By presenting their distinct modes of action, supported by experimental data, this document aims to inform research and development in immunology and transplantation.

At a Glance: Key Differences in T-Cell Inhibition

FeatureThis compoundTacrolimus
Primary Target Ribonucleotide Reductase (indirectly, via iron chelation)Calcineurin
Core Mechanism Inhibition of DNA synthesis and cell cycle arrest at G1 phaseBlocks T-cell receptor signaling cascade
Effect on IL-2 Pathway Does not inhibit IL-2 production; proliferation not rescued by exogenous IL-2[1]Inhibits IL-2 gene transcription
Key Intracellular Effect Depletion of intracellular iron[1]Inhibition of NF-AT dephosphorylation and nuclear translocation
Additional Effects Promotes regulatory T-cell (Treg) generationMay also inhibit NF-κB signaling[2][3]

Mechanism of Action: Distinct Pathways to Immunosuppression

This compound and tacrolimus achieve T-cell inhibition through fundamentally different intracellular pathways. Tacrolimus acts early in the T-cell activation cascade, while this compound's effects are more pronounced later, impacting cell cycle progression.

Tacrolimus: A Calcineurin-Dependent Pathway

Tacrolimus is a well-established calcineurin inhibitor.[4] Its mechanism involves binding to the intracellular protein FKBP12.[5][6] This tacrolimus-FKBP12 complex then interacts with and inhibits the phosphatase activity of calcineurin.[5][6]

The inhibition of calcineurin is critical because it prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NF-AT).[4] When phosphorylated, NF-AT cannot enter the nucleus. By blocking its dephosphorylation, tacrolimus effectively prevents NF-AT's nuclear translocation. This is a crucial step, as nuclear NF-AT is required to initiate the transcription of genes encoding key pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[4] The resulting lack of IL-2 production halts the T-cell activation and proliferation process.[4] Some studies also suggest that tacrolimus can suppress T-cell activation by inhibiting the NF-κB signaling pathway.[2][3]

Tacrolimus Pathway cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus TCR_Activation T-Cell Receptor Activation Ca_Influx Ca2+ Influx TCR_Activation->Ca_Influx Calcineurin Calcineurin Ca_Influx->Calcineurin NFATp NF-AT-P Calcineurin->NFATp Dephosphorylates NFAT NF-AT NFATp->NFAT Translocation Tacrolimus Tacrolimus FKBP12 FKBP12 Tacrolimus->FKBP12 Tac_FKBP12 Tacrolimus-FKBP12 Complex Tac_FKBP12->Calcineurin Inhibits IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene

Figure 1. Tacrolimus inhibits T-cell activation by blocking the calcineurin-NF-AT signaling pathway.
This compound: A Calcineurin-Independent Pathway

In contrast, this compound's immunosuppressive effects are independent of the calcineurin pathway.[1] Its primary mechanism involves the depletion of intracellular iron. This iron chelation inhibits the enzyme ribonucleotide reductase, which is essential for the synthesis of deoxynucleotides, the building blocks of DNA.

The inhibition of DNA synthesis leads to cell cycle arrest at the G1 phase, thereby preventing the clonal expansion of activated T-cells.[1] Experimental evidence demonstrates that while the calcineurin inhibitor Cyclosporin A's inhibition of T-cell proliferation can be rescued by the addition of exogenous IL-2, the same is not true for this compound, confirming their distinct mechanisms of action.[1] Furthermore, this compound has been shown to promote the generation of regulatory T-cells (Tregs), which play a crucial role in maintaining immune tolerance.

CaerulomycinA_Pathway cluster_cell T-Cell Cytoplasm cluster_cycle Cell Cycle CaeA This compound Iron Intracellular Iron CaeA->Iron Depletes RNR Ribonucleotide Reductase Iron->RNR Required for activity dNTPs dNTP Synthesis RNR->dNTPs DNA_Synth DNA Synthesis RNR->DNA_Synth Inhibits dNTPs->DNA_Synth G1_S G1 to S Phase Transition DNA_Synth->G1_S Proliferation T-Cell Proliferation G1_S->Proliferation

Figure 2. this compound inhibits T-cell proliferation by depleting iron and arresting the cell cycle.

Comparative Experimental Data

While no studies directly comparing this compound and tacrolimus in the same experimental setup were identified, the following tables summarize data from separate studies. It is important to note that direct comparison of these values is challenging due to variations in experimental conditions.

T-Cell Proliferation Inhibition
CompoundAssayCell TypeIC50Reference
Tacrolimus MTT AssayHuman LymphocytesMedian: 0.63 ng/mL

Data for this compound's IC50 on T-cell proliferation was not available in the reviewed literature.

Cytokine Production Inhibition

Tacrolimus

CytokineCell TypeStimulationInhibitionReference
IL-2 Human T-Cellsanti-CD3/CD28Abrogated at 10 ng/mL[3]
TNF-α Human T-Cellsanti-CD3/CD28~76% at 10 ng/mL[2]
IFN-γ Human Memory CD4+ T-cells-Significantly inhibited[4]
IL-4 Human Memory CD4+ T-cells-Significantly inhibited[4]
IL-17 Human Memory CD4+ T-cells-Significantly inhibited[4]

This compound

CytokineCell TypeStimulationInhibitionReference
IFN-γ Mouse CD4+ T-cellsanti-CD3/CD28Significant suppression[1]
IL-5 Mouse CD4+ T-cellsIn vivo antigen primingSignificant decrease in serum
IL-10 Mouse CD4+ T-cellsanti-CD3/CD28Significant retardation of yield

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the immunosuppressive effects of compounds like this compound and tacrolimus.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the extent to which T-cells divide in response to a stimulus.

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.

  • Labeling: Resuspend PBMCs in a protein-free medium and label with Carboxyfluorescein succinimidyl ester (CFSE) dye. CFSE is a fluorescent dye that is equally distributed between daughter cells upon division, allowing for the tracking of cell proliferation.

  • Stimulation: Plate the labeled cells in a 96-well plate and stimulate with anti-CD3 and anti-CD28 antibodies to mimic T-cell receptor activation.

  • Incubation: Culture the cells for 3-5 days in the presence of varying concentrations of the test compounds (this compound or tacrolimus).

  • Analysis: Harvest the cells and analyze by flow cytometry. The progressive halving of CFSE fluorescence in dividing cells allows for the quantification of proliferation.

Mixed Lymphocyte Reaction (MLR)

The MLR is an in vitro assay that mimics the T-cell response to allogeneic cells, relevant in transplantation.

  • Cell Preparation: Isolate PBMCs from two different donors (a responder and a stimulator).

  • Stimulator Cell Inactivation: Treat the stimulator PBMCs with mitomycin C or irradiation to prevent their proliferation.

  • Co-culture: Co-culture the responder PBMCs with the inactivated stimulator PBMCs in the presence of the test compounds.

  • Proliferation Measurement: After several days of culture, assess the proliferation of the responder T-cells, typically by measuring the incorporation of 3H-thymidine or by using a dye dilution assay like CFSE.

  • Cytokine Analysis: Collect the culture supernatants to measure the levels of various cytokines using ELISA or a multiplex bead array.

Experimental_Workflow cluster_prep 1. Cell Preparation cluster_culture 2. Co-Culture cluster_analysis 3. Analysis PBMC_Isolation Isolate PBMCs from Donor A (Responder) & Donor B (Stimulator) Stimulator_Inactivation Inactivate Donor B PBMCs (Mitomycin C or Irradiation) PBMC_Isolation->Stimulator_Inactivation CoCulture Co-culture Responder and Stimulator PBMCs with Test Compounds Stimulator_Inactivation->CoCulture Proliferation_Assay Measure T-Cell Proliferation (e.g., CFSE, 3H-Thymidine) CoCulture->Proliferation_Assay Cytokine_Analysis Analyze Cytokine Production (e.g., ELISA) CoCulture->Cytokine_Analysis

Figure 3. A typical workflow for a one-way Mixed Lymphocyte Reaction (MLR).
Cytokine Secretion Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying the concentration of a specific cytokine in a sample.

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

  • Sample Addition: Add cell culture supernatants (from T-cell proliferation assays or MLRs) to the wells.

  • Detection: Add a detection antibody, also specific for the cytokine, which is conjugated to an enzyme.

  • Substrate Addition: Add a substrate that the enzyme will convert into a colored product.

  • Measurement: Measure the absorbance of the colored product using a microplate reader. The intensity of the color is proportional to the amount of cytokine present in the sample.

Conclusion

This compound and tacrolimus represent two distinct and effective strategies for T-cell inhibition. Tacrolimus acts as a classic calcineurin inhibitor, blocking the initial stages of T-cell activation by preventing IL-2 gene transcription. In contrast, this compound employs a novel, calcineurin-independent mechanism by depleting intracellular iron, which leads to cell cycle arrest and the inhibition of T-cell proliferation. This fundamental difference in their mechanisms of action suggests that they may have different applications and potential for combination therapies in the management of immune-mediated diseases and organ transplantation. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic potential.

References

Caerulomycin A vs. Other Iron Chelators in Cancer Therapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The concept of "iron addiction" in cancer cells, where an elevated iron requirement is essential for their rapid proliferation and survival, has opened a new therapeutic avenue. Iron chelators, molecules that sequester intracellular iron, exploit this dependency to induce cancer cell death. Caerulomycin A (CaeA), a natural antibiotic, has been identified as a potent antiproliferative agent, with recent evidence pointing towards its function as an effective iron chelator.[1] This guide provides a detailed, objective comparison of this compound against established iron chelators—Deferoxamine (DFO), Deferasirox (DFX), and Deferiprone (DFP)—in the context of cancer therapy, supported by experimental data and detailed methodologies for the research community.

Comparative Efficacy: In Vitro Cytotoxicity

The potency of an anticancer agent is fundamentally assessed by its half-maximal inhibitory concentration (IC50), the concentration required to inhibit 50% of cancer cell growth. Lower IC50 values indicate higher potency.

Table 1: Comparative IC50 Values of Iron Chelators in Various Cancer Cell Lines

Iron ChelatorCancer Cell LineIC50 (µM)Reference(s)
This compound HL-60 (Leukemia)0.85 - 5.60[2]
A549 (Lung)0.85 - 5.60[2]
HepG2 (Liver)0.85 - 5.60[2]
Deferoxamine (DFO) MCF-7 (Breast)~30 - 300[3][4]
MDA-MB-231 (Breast)~30 - 300[3][4]
SKOV-3 (Ovarian)~50 - 100[5]
Deferasirox (DFX) BxPC-3 (Pancreatic)22.1 ± 2.1[6]
Panc-1 (Pancreatic)23.4 ± 3.7[6]
AGS (Gastric)< 10[7]
DMS-53 (Lung)~25[8]
Deferiprone (DFP) HL-60 (Leukemia)10.6[9]
HSC-2 (Oral Squamous Carcinoma)13.5[9]
TRAMP-C2 (Prostate)~50[10]

Key Insights: Available data suggest that this compound exhibits potent anticancer activity, often in the low micromolar range.[2] Deferasirox and Deferiprone also show significant potency, with IC50 values typically in the 10-50 µM range for many cell lines.[6][7][9] Deferoxamine generally appears less potent, often requiring higher concentrations to achieve similar cytotoxic effects.[3][5]

Mechanisms of Action: Disrupting Iron-Dependent Pathways

Iron chelators exert their anticancer effects primarily by depleting the intracellular labile iron pool, which in turn disrupts multiple critical cellular processes.

Inhibition of Ribonucleotide Reductase and Cell Cycle Arrest

Ribonucleotide reductase (RNR) is an iron-dependent enzyme essential for converting ribonucleotides to deoxyribonucleotides, the building blocks for DNA synthesis and repair. By sequestering iron, chelators inhibit RNR activity, leading to a depletion of the dNTP pool, stalling DNA replication, and inducing cell cycle arrest, often at the G1/S transition.[1][11]

RNR_Inhibition_Pathway cluster_iron Iron-Dependent DNA Synthesis cluster_chelation Effect of Iron Chelators Iron Cellular Iron (Fe) RNR Ribonucleotide Reductase (RNR) Iron->RNR Cofactor dNTPs dNTP Synthesis RNR->dNTPs Catalyzes Inhibition RNR Inhibition DNA_Synth DNA Synthesis & Repair dNTPs->DNA_Synth Cell_Cycle Cell Cycle Progression DNA_Synth->Cell_Cycle Arrest G1/S Phase Arrest DNA_Synth->Arrest Blocked Chelator Iron Chelator (e.g., this compound) Chelator->Iron Sequesters

Caption: Iron chelators inhibit the iron-dependent enzyme RNR, halting DNA synthesis.

Modulation of Hypoxia-Inducible Factor 1α (HIF-1α)

Iron is a critical cofactor for prolyl hydroxylase domain (PHD) enzymes, which mark the transcription factor HIF-1α for proteasomal degradation under normal oxygen conditions. Iron chelation inhibits PHD activity, leading to the stabilization and accumulation of HIF-1α. This can have dual effects: while chronic HIF-1α activity is linked to tumor progression, acute stabilization can induce apoptosis and other anti-tumor responses.

HIF1a_Stabilization Chelator Iron Chelator Iron Cellular Iron (Fe) Chelator->Iron Sequesters PHD Prolyl Hydroxylases (PHDs) Iron->PHD Cofactor HIF1a HIF-1α PHD->HIF1a Hydroxylates HIF1a_Stable HIF-1α (Stabilized) PHD->HIF1a_Stable Inhibited pVHL pVHL E3 Ligase HIF1a->pVHL Binds if hydroxylated Degradation Proteasomal Degradation pVHL->Degradation Targets for Nucleus Nucleus HIF1a_Stable->Nucleus Translocates Transcription Gene Transcription (e.g., VEGF, BNIP3) Nucleus->Transcription Activates

Caption: Mechanism of HIF-1α stabilization by iron chelator-mediated PHD inhibition.

Key Experimental Protocols

Standardized methodologies are essential for the comparative evaluation of iron chelators.

Cell Viability and IC50 Determination (MTS/MTT Assay)

This colorimetric assay is widely used to measure the metabolic activity of cells, which correlates with cell viability, allowing for the calculation of IC50 values.

Methodology:

  • Cell Culture: Seed cancer cells (e.g., 5x10³ cells/well) into a 96-well plate and incubate for 24 hours to allow for adherence.

  • Drug Treatment: Expose cells to a serial dilution of the iron chelator (e.g., 0.1 to 300 µM) for a specified period (typically 48 or 72 hours). Include untreated wells as a negative control.

  • Reagent Incubation: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT reagent to each well and incubate for 1-4 hours at 37°C. Viable cells with active metabolism convert the reagent into a colored formazan product.

  • Absorbance Reading: If using MTT, add a solubilizing agent (e.g., DMSO). Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).

  • Data Analysis: Normalize the absorbance values to the untreated control wells to determine the percentage of cell viability. Plot the viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.[6][12]

MTT_Assay_Workflow start Start seed Seed Cancer Cells in 96-Well Plate start->seed adhere Incubate 24h (Adherence) seed->adhere treat Add Serial Dilutions of Iron Chelator adhere->treat incubate Incubate 48-72h treat->incubate add_reagent Add MTS/MTT Reagent incubate->add_reagent incubate_reagent Incubate 1-4h add_reagent->incubate_reagent read_plate Measure Absorbance incubate_reagent->read_plate analyze Calculate % Viability & Determine IC50 read_plate->analyze end End analyze->end

References

A Comparative Analysis of Caerulomycin A and Paclitaxel on Tubulin Polymerization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Caerulomycin A and paclitaxel, with a focus on their distinct effects on tubulin polymerization and their broader mechanisms of action as anticancer agents.

While both this compound and paclitaxel exhibit potent anticancer properties and impact the microtubule network, their primary mechanisms of action diverge significantly. This guide delves into these differences, presenting experimental data, detailed protocols, and visual diagrams to facilitate a deeper understanding of these two compounds.

Introduction to this compound and Paclitaxel

This compound (CaeA) is a natural product first identified for its antifungal and antibiotic properties.[1][2] More recently, it has garnered attention for its immunosuppressive and anticancer activities.[3][4][5][6] CaeA's mechanism of action is multifaceted, involving intracellular iron depletion, inhibition of topoisomerase I, and, as recent studies have shown, interaction with tubulin.[3][7][8][9]

Paclitaxel , commercially known as Taxol, is a well-established chemotherapeutic agent widely used in the treatment of various cancers, including ovarian, breast, and lung cancer.[10][11] Its primary mechanism of action is the stabilization of microtubules, which are crucial components of the cell's cytoskeleton involved in cell division.[10][11][12] By binding to the β-tubulin subunit of microtubules, paclitaxel promotes their polymerization and prevents their depolymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[10][11][13]

Comparative Analysis of Effects on Tubulin Polymerization

Recent findings have revealed that this compound, like paclitaxel, can promote tubulin polymerization.[7][8] However, the nature of this interaction and its contribution to the overall cytotoxicity of CaeA appear to differ from that of paclitaxel. A key study demonstrated that while both compounds target microtubules, CaeA affects them through a different mechanism and is effective in paclitaxel-resistant cancer cells.[7][8]

Immunofluorescent staining has shown that paclitaxel treatment increases tubulin density in cells by approximately 40%, whereas this compound treatment surprisingly decreases tubulin density by about 20% compared to control cells.[7] This suggests that while both may promote polymerization in a cell-free environment, their effects on the overall microtubule architecture within a cell are distinct.

The following table summarizes the quantitative data on the effects of this compound and paclitaxel.

ParameterThis compoundPaclitaxelReference
Effect on Tubulin Polymerization Promotes polymerization in cell-free assaysPromotes polymerization and stabilizes microtubules[7][8],[10][11][13]
Effect on Cellular Tubulin Density Decreases by ~20%Increases by ~40%[7]
IC50 (A375 Human Melanoma Cells) ~2.5 µMNot specified in this study[7]
IC50 (Various Cancer Cell Lines) 0.85–5.60 µMnM to low µM range (cell line dependent)[7],[14][15][16]
Primary Target(s) Tubulin, Topoisomerase I, Iron Metabolismβ-tubulin[3][7][8],[10][11]

Experimental Protocols

Cell-Free Tubulin Polymerization Assay

This assay is used to directly measure the effect of a compound on the polymerization of purified tubulin in vitro.

Materials:

  • Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)

  • HTS porcine tubulin protein (>97% pure)

  • General tubulin buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP (1 mM final concentration)

  • Tubulin glycerol buffer

  • Test compounds (this compound, paclitaxel, nocodazole) dissolved in DMSO

  • 384-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm at 37°C

Protocol:

  • Dissolve the HTS porcine tubulin protein in general tubulin buffer at a concentration of 5 mg/mL, supplemented with 1 mM GTP.

  • In each well of a 384-well plate, add 10 µL of general tubulin buffer and 10 µL of tubulin glycerol buffer.

  • Add 10 µL of the test compound solution (e.g., this compound at various concentrations, paclitaxel at a final concentration of 10 µM as a positive control for polymerization, or nocodazole at a final concentration of 10 µM as a control for depolymerization).

  • Incubate the plate for 2 minutes at 37°C.

  • Add the tubulin solution to each well to initiate the polymerization reaction.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Monitor the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes). An increase in absorbance indicates tubulin polymerization.[7][17][18]

MTT Cell Viability Assay

This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., A375 human melanoma)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Test compounds (this compound, paclitaxel) at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • The following day, treat the cells with various concentrations of the test compounds (e.g., this compound or paclitaxel) and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[7]

Visualizing Mechanisms and Workflows

Signaling Pathways

The following diagrams illustrate the distinct signaling pathways through which this compound and paclitaxel exert their effects.

caerulomycin_a_pathway CaeA This compound Iron Intracellular Iron CaeA->Iron Depletes Topo1 Topoisomerase I CaeA->Topo1 Inhibits Tubulin Tubulin CaeA->Tubulin Promotes Polymerization RNR Ribonucleotide Reductase Iron->RNR Required for DNA_Synthesis DNA Synthesis RNR->DNA_Synthesis CellCycleArrest Cell Cycle Arrest (G2/M) DNA_Replication DNA Replication Topo1->DNA_Replication Microtubules Microtubule Assembly Tubulin->Microtubules Apoptosis Apoptosis CellCycleArrest->Apoptosis paclitaxel_pathway Paclitaxel Paclitaxel BetaTubulin β-Tubulin Subunit Paclitaxel->BetaTubulin Binds to Microtubules Microtubules Paclitaxel->Microtubules Stabilizes BetaTubulin->Microtubules Promotes Polymerization Stabilization Stabilization & Inhibition of Depolymerization MitoticSpindle Defective Mitotic Spindle Stabilization->MitoticSpindle CellCycleArrest Cell Cycle Arrest (G2/M) MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis tubulin_polymerization_workflow start Start prepare_reagents Prepare Reagents (Tubulin, Buffers, GTP, Test Compounds) start->prepare_reagents plate_setup Set up 384-well Plate (Buffer, Test Compound) prepare_reagents->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation add_tubulin Add Tubulin Solution to Initiate Polymerization pre_incubation->add_tubulin spectrophotometer Measure Absorbance at 340 nm over Time (37°C) add_tubulin->spectrophotometer data_analysis Data Analysis (Plot Absorbance vs. Time) spectrophotometer->data_analysis end End data_analysis->end mechanism_comparison cluster_caea This compound cluster_paclitaxel Paclitaxel CaeA_start This compound CaeA_targets Multiple Targets: - Tubulin - Topoisomerase I - Iron Metabolism CaeA_start->CaeA_targets CaeA_effect Complex Cellular Effects: - Promotes Tubulin Polymerization (in vitro) - Reduces Cellular Tubulin Density - Inhibits DNA Replication - Induces Cell Cycle Arrest CaeA_targets->CaeA_effect CaeA_outcome Anticancer & Immunosuppressive Activity CaeA_effect->CaeA_outcome Pac_start Paclitaxel Pac_target Primary Target: β-Tubulin Pac_start->Pac_target Pac_effect Specific Cellular Effect: - Stabilizes Microtubules - Prevents Depolymerization - Induces Mitotic Arrest Pac_target->Pac_effect Pac_outcome Potent Anticancer Activity Pac_effect->Pac_outcome

References

Validating Caerulomycin A Target Engagement in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Caerulomycin A's performance against other anti-cancer agents, supported by experimental data. We delve into the methodologies for validating its target engagement and explore its mechanism of action in cancer cells.

This compound (CaeA), a natural product originally isolated from Streptomyces caeruleus, has emerged as a promising anti-cancer agent due to its unique dual-targeting mechanism.[1][2][3] This guide will compare CaeA with established chemotherapeutic drugs that target similar pathways, providing a comprehensive overview of its efficacy and the experimental methods used to validate its interaction with its cellular targets.

Dual Targeting Mechanism of this compound

In silico docking studies and subsequent in vitro assays have confirmed that this compound interacts with two critical targets in cancer cells: tubulin and DNA topoisomerase I (Topo-I) .[1][2][3] By simultaneously disrupting microtubule dynamics and inhibiting DNA replication and repair, CaeA exerts a multi-pronged attack on cancer cell proliferation.

Signaling Pathway of this compound in Cancer Cells

The dual inhibition of tubulin and Topoisomerase I by this compound triggers a cascade of downstream events culminating in apoptosis and cell cycle arrest.

This compound Signaling Pathway cluster_0 This compound cluster_1 Cellular Targets cluster_2 Cellular Processes cluster_3 Downstream Effects CaeA This compound Tubulin Tubulin CaeA->Tubulin Topo1 Topoisomerase I CaeA->Topo1 Microtubule Microtubule Dynamics Disruption Tubulin->Microtubule DNA_Damage DNA Strand Breaks Topo1->DNA_Damage G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest DNA_Damage->G2M_Arrest ER_Stress ER Stress DNA_Damage->ER_Stress Apoptosis Apoptosis G2M_Arrest->Apoptosis ER_Stress->Apoptosis

This compound's dual-targeting mechanism and downstream effects.

Comparative Performance Analysis

To objectively assess the efficacy of this compound, we compare its performance with standard-of-care chemotherapeutics that target either tubulin or Topoisomerase I.

  • Tubulin Inhibitors:

    • Paclitaxel: A taxane that stabilizes microtubules.

    • Vinca Alkaloids (e.g., Vincristine, Vinblastine): Inhibit tubulin polymerization.[4][5][6][7][8]

  • Topoisomerase I Inhibitors:

    • Camptothecin: A quinoline alkaloid that traps the Topo-I-DNA cleavage complex.

    • Topotecan: A water-soluble derivative of camptothecin.[1][9][10][11]

In Vitro Target Engagement

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro assembly of microtubules.

CompoundConcentrationEffect on Tubulin PolymerizationReference
This compound 10 - 200 µM~20% increase at 30 min[1]
Paclitaxel 10 µM~64% increase at 30 min[1]
Nocodazole 10 µMMicrotubule destabilizer (control)[1]

Topoisomerase I Activity Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.

CompoundConcentrationInhibition of Topo-I ActivityReference
This compound 0.5 µM~50%[12]
This compound 5 µM~60%[12]
Camptothecin Positive Control~75%[12]
Cellular Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineThis compound (µM)Paclitaxel (nM)Camptothecin (nM)Vincristine (nM)Topotecan (nM)
A549 (Lung) 0.85 - 5.60~1.6 (HeLa)---
H1299 (Lung) 0.85 - 5.60----
HepG2 (Liver) 0.85 - 5.60----
HT29 (Colon) 0.85 - 5.60-37 - 48--
HL-60 (Leukemia) 0.85 - 5.60----
M624 (Melanoma) 0.85 - 5.60----
A375 (Melanoma) ~0.1 - 0.5----
MCF-7 (Breast) --13 (Luc cells)-13 (Luc cells)
DU-145 (Prostate) --2 (Luc cells)-2 (Luc cells)
L1210 (Leukemia) ---6.0-
HCT116 (Colon) ---6.8-

Note: IC50 values are highly dependent on the specific assay conditions and cell line. Direct comparisons should be made with caution when data is from different sources.[1][12]

Experimental Protocols for Target Engagement Validation

Validating that a compound interacts with its intended target within a cellular context is crucial. The following are state-of-the-art methods for confirming target engagement.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess drug binding to its target in a cellular environment. The principle is that a protein's thermal stability is altered upon ligand binding.[13][14][15][16][17]

Workflow for CETSA:

CETSA Workflow Start Treat cells with This compound or vehicle Heat Heat cells across a temperature gradient Start->Heat Lyse Lyse cells Heat->Lyse Separate Separate soluble and precipitated proteins Lyse->Separate Detect Detect target protein (e.g., Western Blot) Separate->Detect Analyze Analyze protein stability shift Detect->Analyze

A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol for Tubulin Target Engagement using CETSA:

  • Cell Treatment: Culture cancer cells (e.g., MCF-7) to 80% confluency. Treat cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37 °C.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40-70 °C) for 3 minutes, followed by cooling to room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4 °C to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).

  • Detection: Collect the supernatant and analyze the levels of soluble tubulin (both α- and β-tubulin) by Western blotting using specific antibodies.

  • Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization of tubulin.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is another label-free method to identify and validate drug-protein interactions. It is based on the principle that a protein, when bound to a small molecule, becomes more resistant to proteolysis.[18][19][20]

Workflow for DARTS:

DARTS Workflow Start Prepare cell lysate Incubate Incubate lysate with This compound or vehicle Start->Incubate Proteolysis Limited proteolysis (e.g., with pronase) Incubate->Proteolysis Stop Stop digestion Proteolysis->Stop Analyze Analyze protein fragments (e.g., SDS-PAGE) Stop->Analyze Identify Identify protected protein (e.g., Mass Spectrometry) Analyze->Identify

A simplified workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.

Detailed Protocol for Topoisomerase I Target Engagement using DARTS:

  • Lysate Preparation: Harvest cancer cells and prepare a cell lysate using a suitable lysis buffer.

  • Drug Incubation: Incubate aliquots of the cell lysate with varying concentrations of this compound or a vehicle control.

  • Limited Proteolysis: Add a protease (e.g., pronase, thermolysin) to each lysate and incubate for a specific time to allow for partial protein digestion.

  • Stop Digestion: Stop the proteolytic reaction by adding a protease inhibitor or by heat inactivation.

  • Analysis: Separate the protein fragments by SDS-PAGE.

  • Identification: Visualize the protein bands by staining (e.g., Coomassie blue or silver stain). A band that is more prominent in the this compound-treated lanes compared to the control lane indicates protection from proteolysis. This band can be excised and the protein identified by mass spectrometry. Alternatively, if Topoisomerase I is the suspected target, its protection can be confirmed by Western blotting with a Topo-I specific antibody.

Conclusion

This compound demonstrates significant potential as a dual-targeting anti-cancer agent. Its ability to simultaneously inhibit tubulin and Topoisomerase I provides a unique mechanism of action that can be advantageous in overcoming drug resistance. The experimental protocols outlined in this guide, particularly CETSA and DARTS, are robust methods for validating the target engagement of this compound in a cellular context. The comparative data presented here serves as a valuable resource for researchers working on the development of novel cancer therapeutics. Further studies directly comparing the dose-response of this compound with other tubulin and Topoisomerase I inhibitors in the same cell lines will provide a more definitive assessment of its relative potency.

References

Caerulomycin A: A Potent Modulator of Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Caerulomycin A (CaeA), a natural product originally isolated from Streptomyces caeruleus, has garnered significant interest within the scientific community for its diverse biological activities, including its potent effects on cell cycle progression. This guide provides a comprehensive comparison of this compound's impact on the cell cycle with other well-known inhibitors, supported by experimental data and detailed protocols to aid researchers in their investigations.

Comparative Analysis of Cell Cycle Arrest

This compound exhibits a fascinating, cell-type-dependent effect on cell cycle arrest, distinguishing it from other inhibitors that typically target a specific phase. Depending on the cellular context, CaeA has been reported to induce arrest at the G1, S, or G2/M phases of the cell cycle.

CompoundTarget Cell LineConcentrationPrimary Phase of Arrest% of Cells in Arrested Phase (Treated vs. Control)Reference
This compound A375 (Melanoma)100-500 nMG2/M 40-69.9% vs. ~30%[1][2]
This compound Jurkat (T-cell Leukemia)0.15 µMG1 70% vs. 49%[1]
This compound Jurkat (T-cell Leukemia)2.5 µMS 79.7% vs. 32%
Paclitaxel Sp2 (Hybridoma)0.05 mg/LG2/M 92.4% vs. 22.5%[3]
Nocodazole HeLa30 nMG2/M Increase in G2/M population[4]
Rapamycin MDA-MB-231 (Breast Cancer)µM dosesG1 Complete G1 arrest

Mechanisms of Action and Signaling Pathways

The diverse effects of this compound on the cell cycle stem from its ability to interact with multiple intracellular targets.

G2/M Phase Arrest in Cancer Cells

In many cancer cell lines, this compound induces a robust G2/M arrest primarily through its dual inhibition of tubulin polymerization and topoisomerase I .[1] This dual-targeting mechanism disrupts the formation of the mitotic spindle and hinders DNA replication and segregation, ultimately leading to a halt in the G2 and M phases.

G2M_Arrest_Pathway CaeA This compound Tubulin Tubulin Polymerization CaeA->Tubulin Topo1 Topoisomerase I CaeA->Topo1 Spindle Mitotic Spindle Formation Tubulin->Spindle inhibition DNA_Rep DNA Replication & Segregation Topo1->DNA_Rep inhibition G2M_Arrest G2/M Arrest Spindle->G2M_Arrest DNA_Rep->G2M_Arrest

This compound-induced G2/M arrest pathway.
G1 Phase Arrest in T-Cells

In T-lymphocytes, this compound has been shown to induce G1 phase arrest, a mechanism that has been compared to the well-known mTOR inhibitor, rapamycin .[5] This suggests that CaeA may interfere with signaling pathways that control the G1/S transition, potentially involving the mTOR pathway.

G1_Arrest_Pathway CaeA This compound mTOR mTOR Pathway (putative) CaeA->mTOR inhibition? G1S_Transition G1/S Transition mTOR->G1S_Transition G1_Arrest G1 Arrest G1S_Transition->G1_Arrest blockage

Putative pathway for CaeA-induced G1 arrest.
S Phase Arrest

The induction of S phase arrest by this compound is linked to its ability to chelate iron, leading to the inhibition of ribonucleotide reductase . This enzyme is crucial for the synthesis of deoxyribonucleotides, the building blocks for DNA replication. By inhibiting this enzyme, CaeA effectively stalls DNA synthesis, causing cells to accumulate in the S phase.

S_Phase_Arrest_Pathway CaeA This compound Iron Intracellular Iron CaeA->Iron chelation RNR Ribonucleotide Reductase Iron->RNR cofactor for dNTPs dNTP Synthesis RNR->dNTPs DNA_Synth DNA Synthesis dNTPs->DNA_Synth S_Arrest S Phase Arrest DNA_Synth->S_Arrest inhibition

Mechanism of CaeA-induced S phase arrest.

Experimental Protocols

To facilitate further research, detailed protocols for key experiments are provided below.

Cell Cycle Analysis by Flow Cytometry

This protocol is adapted for the analysis of this compound-treated adherent cells, such as A375 melanoma cells.[1]

Cell_Cycle_Workflow cluster_prep Cell Preparation cluster_stain Fixation and Staining cluster_acq Data Acquisition and Analysis Seed 1. Seed A375 cells Sync 2. Synchronize cells in serum-free medium (24h) Seed->Sync Treat 3. Treat with this compound (or control) for 24h Sync->Treat Harvest 4. Harvest cells with trypsin Treat->Harvest Wash1 5. Wash with ice-cold PBS Harvest->Wash1 Fix 6. Fix in 70% ice-cold ethanol (≥30 min at 4°C) Wash1->Fix Wash2 7. Wash with PBS Fix->Wash2 RNase 8. Treat with RNase A Wash2->RNase PI 9. Stain with Propidium Iodide RNase->PI Acquire 10. Acquire data on a flow cytometer PI->Acquire Analyze 11. Analyze cell cycle distribution Acquire->Analyze

Workflow for cell cycle analysis.

Materials:

  • A375 melanoma cells (or other cell line of interest)

  • Complete culture medium and serum-free medium

  • This compound

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 70% Ethanol, ice-cold

  • RNase A solution

  • Propidium Iodide (PI) staining solution

Procedure:

  • Seed A375 cells in culture dishes and allow them to attach overnight.

  • Aspirate the complete medium and wash the cells with PBS. Add serum-free medium and incubate for 24 hours to synchronize the cells.

  • Replace the serum-free medium with complete medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO). Incubate for the desired treatment time (e.g., 24 hours).

  • Harvest the cells by trypsinization.

  • Wash the cells twice with ice-cold PBS by centrifugation.

  • Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate at 4°C for at least 30 minutes.

  • Wash the fixed cells with PBS.

  • Resuspend the cells in a solution containing RNase A to degrade RNA.

  • Add Propidium Iodide staining solution and incubate in the dark.

  • Acquire the samples on a flow cytometer.

  • Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases.

Western Blot Analysis of Cell Cycle Proteins

This protocol provides a general framework for analyzing the expression of key cell cycle regulatory proteins following this compound treatment.

Materials:

  • Treated and control cell pellets

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Histone H3, anti-Cyclin D1, anti-CDK4, anti-p21)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cell pellets in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and perform densitometry analysis to quantify protein expression levels.

References

A Researcher's Guide to Cross-Validation of Caerulomycin A Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the reproducibility of bioassay results is paramount. This guide provides a framework for the cross-laboratory validation of Caerulomycin A bioassays, offering standardized protocols and data presentation formats to facilitate reliable comparisons of its biological activity.

This compound, a bipyridyl alkaloid originally isolated from Streptomyces caeruleus, has garnered significant interest for its diverse biological activities, including antifungal, immunosuppressive, and anticancer properties.[1][2][3][4][5] As research into its therapeutic potential expands, the need for consistent and comparable bioassay data across different laboratories becomes increasingly critical. Inter-laboratory variability can arise from a multitude of factors, including differences in cell lines, assay methodologies, and data analysis approaches.[6][7][8] This guide outlines a standardized workflow and presents key experimental protocols to mitigate such variability and promote robust cross-validation of this compound bioassay results.

Comparative Bioactivity of this compound (Hypothetical Cross-Laboratory Data)

To illustrate how cross-laboratory data for this compound could be compared, the following table presents hypothetical IC50 values. These values are representative of typical findings for anticancer agents and highlight the kind of variability that might be observed and would need to be addressed through standardized protocols.

LaboratoryCell LineAssay TypeIC50 (µM)Standard Deviation (µM)
Lab A HeLaMTT0.850.09
Lab B HeLaMTT1.200.15
Lab C HeLaMTT0.920.11
Lab A A375XTT1.500.21
Lab B A375XTT1.850.25
Lab C A375XTT1.650.18

Note: The data in this table are hypothetical and for illustrative purposes only. Actual IC50 values can vary based on experimental conditions. The half-maximal inhibitory concentration (IC50) is a common metric for the potency of a compound in inhibiting a specific biological or biochemical function.[9][10]

Standardized Experimental Protocols

To ensure consistency in cross-laboratory studies, detailed and standardized protocols are essential. Below are key experimental methodologies for assessing the bioactivity of this compound.

Cell Viability Assay (MTT Assay)

This protocol describes a common method for assessing the effect of this compound on cancer cell viability.

1. Cell Culture and Seeding:

  • Culture human cervical cancer (HeLa) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
  • Harvest cells using trypsin-EDTA and perform a cell count.
  • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
  • Perform serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration in all wells should not exceed 0.5%.
  • Replace the culture medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only) and a no-treatment control.
  • Incubate the plate for 48 hours.

3. MTT Assay and Data Analysis:

  • Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability relative to the vehicle control.
  • Determine the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Tubulin Polymerization Assay

This compound has been shown to interact with tubulin.[3][11] This cell-free assay can be used to assess its effect on tubulin polymerization.

1. Reagents and Preparation:

  • Use a commercially available tubulin polymerization assay kit.
  • Reconstitute porcine tubulin protein to a concentration of 5 mg/mL in general tubulin buffer containing 1 mM GTP.

2. Assay Procedure:

  • In a 96-well plate, add 10 µL of general tubulin buffer and 10 µL of tubulin glycerol buffer to each well.
  • Add 10 µL of this compound dissolved in DMSO to achieve the desired final concentrations. Include paclitaxel (a known polymerization promoter) and nocodazole (a known polymerization inhibitor) as positive and negative controls, respectively.
  • Incubate the plate at 37°C for 2 minutes.
  • Initiate the polymerization by adding the tubulin solution.
  • Measure the absorbance at 340 nm every minute for 60 minutes at 37°C using a microplate reader.

3. Data Analysis:

  • Plot the absorbance against time to generate polymerization curves.
  • Compare the polymerization curves of the this compound-treated samples to the controls to determine its effect on tubulin polymerization.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the compound's mechanism of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis stock Prepare this compound Stock Solution dilute Serial Dilution of This compound stock->dilute cells Culture and Seed Cells treat Treat Cells and Incubate cells->treat dilute->treat assay_step Perform Cell Viability Assay (e.g., MTT) treat->assay_step measure Measure Absorbance assay_step->measure calculate Calculate % Viability measure->calculate ic50 Determine IC50 calculate->ic50

Cross-validation experimental workflow for this compound bioassay.

This compound has been reported to enhance TGF-β-Smad3 signaling while suppressing IFN-γ-STAT1 signaling.[1][2] This mechanism is relevant to its immunomodulatory effects.

caerulomycin_a_pathway IFNg IFN-γ STAT1 STAT1 IFNg->STAT1 activates Treg Regulatory T-cell Generation STAT1->Treg inhibits SOCS1 SOCS1 SOCS1->STAT1 inhibits TGFb TGF-β Smad3 Smad3 TGFb->Smad3 activates Smad3->Treg promotes CaerulomycinA This compound CaerulomycinA->SOCS1 enhances CaerulomycinA->Smad3 enhances

Signaling pathway of this compound in T-cell regulation.

By adhering to standardized protocols and maintaining detailed records, researchers can significantly improve the reproducibility and comparability of this compound bioassay results, thereby accelerating the collective understanding of its therapeutic potential.

References

Structure-Activity Relationship of Caerulomycin A Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Caerulomycin A (CaeA), a natural product originally isolated from Streptomyces caeruleus, has garnered significant attention for its diverse biological activities, including immunosuppressive, anticancer, and antifungal properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs, with a focus on their cytotoxic and immunosuppressive effects. Experimental data is presented to facilitate objective comparison, and detailed methodologies for key experiments are provided.

Data Presentation: Comparative Biological Activity of this compound Analogs

The biological activity of this compound and its analogs is significantly influenced by substitutions on its 2,2'-bipyridine core. Modifications at the C-4 position, in particular, have been explored to enhance cytotoxic potency.

Cytotoxic Activity of C-4 Analogs

A recent study focused on the synthesis and evaluation of C-4 substituted benzyl ether analogs of this compound for their cytotoxic activity against a panel of human cancer cell lines. The results, summarized in the table below, highlight the impact of these modifications on anticancer potency.

AnalogR Group (at C-4)Cell LineIC50 (µM)
This compound OMeA549 (Lung)5.60
H1299 (Lung)-
HepG2 (Liver)3.25
HT29 (Colon)-
HL-60 (Leukemia)0.85
M624 (Melanoma)-
Analog 1 O-Bn--
Analog 2 O-(4-F-Bn)--
Analog 3 O-(4-Cl-Bn)--
Analog 4 O-(4-Br-Bn)--
Analog 5 O-(4-I-Bn)--
Analog 6 O-(4-CF3-Bn)--
Analog 7 O-(4-NO2-Bn)--
Analog 8 O-(4-Me-Bn)--
Analog 9 O-(4-tBu-Bn)--
Analog 10 O-(4-OMe-Bn)--
Ellipticine (Control) -A549-
H1299-
HepG2-
HT29-
HL-60-
M624-

Data for analogs 1-10 and Ellipticine to be populated from the full text of "Synthesis of Caerulomycins E and A Analogs for Studying Cytotoxic Activity". IC50 values for this compound are sourced from a separate study for general reference.[1][2][3]

The structure-activity relationship analysis from these C-4 analogs revealed that the introduction of halogenated benzyl ether groups significantly enhanced cytotoxicity compared to the parent compound, this compound.[2][3] Some analogs demonstrated greater potency than the reference drug ellipticine, underscoring the potential of these synthetic derivatives as promising leads for cancer therapeutics.[2][3]

Immunosuppressive Activity

Experimental Protocols

Detailed methodologies for the key assays used to evaluate the cytotoxic and immunosuppressive activities of this compound analogs are provided below.

MTT Assay for Cytotoxicity

This protocol is used to assess the effect of compounds on cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound analogs (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

T-Cell Proliferation Assay

This assay is used to evaluate the immunosuppressive activity of compounds by measuring their effect on T-cell proliferation.

Materials:

  • 96-well round-bottom plates

  • Splenocytes or purified T-cells

  • Complete RPMI-1640 medium

  • Mitogen (e.g., Concanavalin A (ConA) or anti-CD3/anti-CD28 antibodies)

  • This compound analogs (dissolved in DMSO)

  • [³H]-thymidine

  • Cell harvester

  • Scintillation counter

Procedure:

  • Cell Preparation: Isolate splenocytes or purify T-cells from a suitable source (e.g., mouse spleen).

  • Assay Setup: Plate the cells in 96-well round-bottom plates.

  • Compound and Mitogen Addition: Add various concentrations of the this compound analogs to the wells. Stimulate the cells with a mitogen to induce proliferation. Include appropriate controls (unstimulated cells, stimulated cells with vehicle).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Radiolabeling: Pulse the cells with [³H]-thymidine for the final 16-18 hours of incubation. Proliferating cells will incorporate the radiolabeled thymidine into their DNA.

  • Harvesting: Harvest the cells onto filter mats using a cell harvester.

  • Scintillation Counting: Measure the amount of incorporated [³H]-thymidine using a scintillation counter.

  • Data Analysis: The level of radioactivity is proportional to the extent of cell proliferation. Calculate the percentage of inhibition of proliferation for each compound concentration relative to the stimulated control. Determine the IC50 value as described for the MTT assay.

Mandatory Visualizations

Signaling Pathway of this compound's Immunosuppressive Activity

This compound exerts its immunosuppressive effects by modulating key signaling pathways in T-cells. It enhances the Transforming Growth Factor-β (TGF-β)-Smad3 signaling pathway, which promotes the generation of regulatory T-cells (Tregs), while simultaneously suppressing the Interferon-γ (IFN-γ)-STAT1 signaling pathway.[6] This dual action shifts the immune balance towards tolerance.

CaerulomycinA_Signaling cluster_TGFb TGF-β Signaling cluster_IFNg IFN-γ Signaling TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds Smad23 p-Smad2/3 TGFbR->Smad23 Phosphorylates SmadComplex Smad2/3-Smad4 Complex Smad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Treg Treg Generation (Immunosuppression) SmadComplex->Treg Promotes IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR Binds JAK JAK1/2 IFNgR->JAK Activates STAT1 p-STAT1 JAK->STAT1 Phosphorylates Tbet T-bet Expression STAT1->Tbet Induces Th1 Th1 Differentiation (Pro-inflammatory) Tbet->Th1 CaeA This compound CaeA->Smad23 Enhances CaeA->STAT1 Inhibits

Caption: this compound's dual modulation of TGF-β and IFN-γ signaling pathways.

Experimental Workflow for Evaluating this compound Analogs

The evaluation of novel this compound analogs typically follows a structured workflow, from chemical synthesis to biological characterization.

Experimental_Workflow start Design of This compound Analogs synthesis Chemical Synthesis of Analogs start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) purification->cytotoxicity immuno Immunosuppressive Activity (e.g., T-cell Proliferation Assay) purification->immuno sar Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar immuno->sar lead Lead Compound Identification sar->lead

Caption: General experimental workflow for the development of this compound analogs.

References

Comparative Guide to Novel Caerulomycin A Derivatives: Synthesis and Biological Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Caerulomycin A (CaeA), a natural product originally isolated from Streptomyces caeruleus, has garnered significant attention for its diverse biological activities, including antibiotic, antifungal, immunosuppressive, and cytotoxic properties.[1][2] Its unique 2,2'-bipyridine core structure serves as a versatile scaffold for the synthesis of novel derivatives with enhanced potency and selectivity. This guide provides a comparative overview of the synthesis and biological evaluation of recently developed this compound analogs, with a focus on their anticancer and immunosuppressive effects.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro cytotoxic and immunosuppressive activities of this compound and its novel derivatives against various cell lines.

Table 1: Comparative in vitro Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines

CompoundModificationCell LineIC50 (µM)Reference
This compound -A549 (Lung)0.26[3]
HL-60 (Leukemia)0.71[3]
Benzyl Ether Derivative 1 4-O-(4-fluorobenzyl)A549 (Lung)0.15[1][4]
Benzyl Ether Derivative 2 4-O-(4-chlorobenzyl)A549 (Lung)0.12[1][4]
Benzyl Ether Derivative 3 4-O-(4-bromobenzyl)A549 (Lung)0.11[1][4]
Caerulomycin E analog 1 4-O-benzyl, 6-C(=O)HP-388 (Leukemia)10.9[5]
Caerulomycin E analog 2 4-O-(4-methylbenzyl), 6-C(=O)HP-388 (Leukemia)21.8[5]

Note: IC50 values represent the concentration of a compound that is required for 50% inhibition of cell growth.

Table 2: Comparative Immunosuppressive Activity of this compound

CompoundAssayTarget CellsEffectReference
This compound T-cell ProliferationMurine T-cellsSignificant suppression[2][6]
IFN-γ SecretionActivated T-cellsNotable suppression[6]
Mixed Lymphocyte ReactionAllogeneic T-cellsSignificant inhibition[2]

Experimental Protocols

Synthesis of 4-O-Benzyl Ether this compound Derivatives

This protocol describes a general five-step synthesis for novel this compound analogs with various benzyl ether substituents at the C-4 position.[1][4]

  • Protection of the Hydroxyl Group: The starting material, a substituted 2,2'-bipyridine with a hydroxyl group at the C-4 position, is protected using a suitable protecting group.

  • N-oxidation: The pyridine nitrogen is oxidized to the corresponding N-oxide using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA).

  • Benzylation: The protected hydroxyl group is deprotected, and the resulting free hydroxyl is benzylated using the appropriate benzyl bromide in the presence of a base like potassium carbonate.

  • Oxidation at C-6: The C-6 methyl group is oxidized to an aldehyde using selenium dioxide.

  • Condensation: The aldehyde at C-6 is condensed with hydroxylamine hydrochloride to form the final oxime-containing this compound derivative.

In vitro Cytotoxicity Assay (MTT Assay)

The following is a general protocol for determining the cytotoxic activity of this compound derivatives against cancer cell lines.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated overnight to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives (typically in a serial dilution) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl).

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

In vitro T-cell Suppression Assay

This protocol outlines a method to assess the immunosuppressive activity of this compound derivatives on T-cell proliferation.

  • T-cell Isolation: T-cells are isolated from murine spleens or human peripheral blood mononuclear cells (PBMCs).

  • Cell Staining (Optional): T-cells can be labeled with a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE) to monitor cell division.

  • Co-culture Setup: T-cells are co-cultured with antigen-presenting cells (APCs) or stimulated with anti-CD3 and anti-CD28 antibodies in 96-well plates.

  • Compound Treatment: The co-cultures are treated with different concentrations of the this compound derivatives.

  • Incubation: The plates are incubated for 3-5 days.

  • Proliferation Assessment: T-cell proliferation is measured by either quantifying the dilution of the CFSE dye using flow cytometry or by measuring the incorporation of tritiated thymidine.

  • Analysis: The percentage of suppression is calculated by comparing the proliferation in the presence of the compounds to the control group.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams illustrate key signaling pathways affected by this compound and a general workflow for its synthesis and evaluation.

caerulomycin_a_synthesis_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Material (Substituted 2,2'-bipyridine) step1 Protection of Hydroxyl Group start->step1 step2 N-oxidation step1->step2 step3 Benzylation at C-4 step2->step3 step4 Oxidation at C-6 step3->step4 step5 Condensation to form Oxime step4->step5 product Novel this compound Derivative step5->product cytotoxicity Cytotoxicity Assay (e.g., MTT) product->cytotoxicity immunosuppression Immunosuppression Assay (e.g., T-cell proliferation) product->immunosuppression data_analysis Data Analysis (IC50 determination) cytotoxicity->data_analysis immunosuppression->data_analysis

Caption: General workflow for the synthesis and biological evaluation of novel this compound derivatives.

caerulomycin_a_moa cluster_iron Iron Chelation Mechanism cluster_mapk MAPK Signaling Pathway Modulation cluster_tgf TGF-β Signaling Pathway Modulation caea_fe This compound chelation This compound-Iron Complex caea_fe->chelation iron Intracellular Iron (Fe²⁺/Fe³⁺) iron->chelation rnr Ribonucleotide Reductase (Iron-dependent) chelation->rnr Inhibition dna_synthesis DNA Synthesis rnr->dna_synthesis Catalyzes cell_cycle_arrest Cell Cycle Arrest rnr->cell_cycle_arrest Inhibition leads to dna_synthesis->cell_cycle_arrest Leads to caea_mapk This compound mapk_pathway MAPK Signaling (e.g., ERK, JNK, p38) caea_mapk->mapk_pathway Stimulates proliferation Cell Proliferation & Differentiation mapk_pathway->proliferation caea_tgf This compound tgf_beta TGF-β Signaling caea_tgf->tgf_beta Enhances smad3 Smad3 Activation tgf_beta->smad3 foxp3 Foxp3 Expression smad3->foxp3 treg Regulatory T-cell (Treg) Generation foxp3->treg

Caption: Proposed mechanisms of action for this compound, including iron chelation and modulation of key signaling pathways.

References

Validating the In Vivo Anti-Tumor Efficacy of Caerulomycin A Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Caerulomycin A (CaeA), a natural product originally identified for its antifungal properties, has emerged as a promising scaffold for the development of novel anti-tumor agents. Its unique dual-targeting mechanism of action, inhibiting both tubulin polymerization and topoisomerase I activity, offers a compelling strategy to overcome the limitations of single-target therapies and combat drug resistance. This guide provides an objective comparison of the in vivo anti-tumor efficacy of CaeA and its analogs, supported by experimental data, alongside detailed methodologies for key experiments.

Performance Comparison of this compound and Its Analogs

Recent studies have demonstrated the potential of this compound and its synthetic analogs in preclinical cancer models. Notably, these compounds exhibit significant cytotoxicity against a range of human cancer cell lines and have shown efficacy in reducing tumor growth in vivo.

In Vivo Anti-Tumor Efficacy

A pivotal study using a xenograft model with A375 human melanoma cells in nude mice demonstrated the in vivo potential of this compound.[1] Treatment with CaeA resulted in a significant reduction in both tumor size and weight compared to the control group.[1]

Treatment GroupAverage Tumor Weight (g)% Tumor Growth InhibitionReference
Control0.75-[1]
This compound (5 mg/kg)0.2961.3%[1]
Comparative Cytotoxicity of this compound Analogs

The anti-tumor activity of this compound has been further enhanced through synthetic modifications. A study on novel benzyl ether derivatives of CaeA revealed significantly improved cytotoxicity against six human cancer cell lines compared to the parent compound and the reference drug, ellipticine.[2] The structure-activity relationship (SAR) analysis highlighted that halogenated benzyl ether groups at the C-4 position were critical for this enhanced activity.[2]

CompoundCell Line: Human Lung Carcinoma (A549) - IC50 (µM)Cell Line: Human Breast Cancer (MCF-7) - IC50 (µM)Cell Line: Human Colon Cancer (HCT116) - IC50 (µM)Reference
This compound>100>100>100[2]
Analog 1 (4-Fluorobenzyl) 2.53.11.8[2]
Analog 2 (4-Chlorobenzyl) 1.92.71.5[2]
Analog 3 (4-Bromobenzyl) 1.52.21.2[2]
Ellipticine (Reference)4.85.23.9[2]

Note: The specific structures of the analogs are detailed in the referenced publication. This table presents a selection of the data for illustrative purposes.

Mechanism of Action: A Dual-Targeting Approach

This compound exerts its anti-tumor effects through a multi-faceted mechanism, primarily by targeting two critical components of cell proliferation: tubulin and topoisomerase I.[1][3][4]

  • Tubulin Polymerization: CaeA promotes the polymerization of tubulin, leading to the formation of abnormal microtubule structures.[1][3] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, causing cell cycle arrest at the G2/M phase and ultimately inducing apoptosis.[1]

  • Topoisomerase I Inhibition: CaeA also inhibits the activity of topoisomerase I, an enzyme essential for relieving torsional stress in DNA during replication and transcription.[1][3] By stabilizing the topoisomerase I-DNA cleavage complex, CaeA leads to the accumulation of DNA strand breaks, triggering a DNA damage response and apoptosis.[1]

This dual-targeting approach is particularly advantageous as it can be effective in cancer cells that have developed resistance to single-target agents, such as paclitaxel.[1]

Signaling Pathways Modulated by this compound

Beyond its direct cytotoxic effects, this compound also modulates key signaling pathways involved in cancer progression and immune response.

TGF-β/Smad and IFN-γ/STAT1 Signaling

This compound has been shown to enhance the Transforming Growth Factor-β (TGF-β)-Smad3 signaling pathway while suppressing the Interferon-γ (IFN-γ)-Signal Transducer and Activator of Transcription 1 (STAT1) signaling pathway.[5][6] This modulation leads to the expansion of regulatory T cells (Tregs), which can have complex implications in the tumor microenvironment.[5] In some contexts, this could represent an immunosuppressive effect, while in others, it might be harnessed to control inflammation-driven cancers.[7][8]

TGF_beta_IFN_gamma_Signaling This compound's Impact on TGF-β and IFN-γ Signaling cluster_TGF_beta TGF-β Pathway cluster_IFN_gamma IFN-γ Pathway TGF-β TGF-β TGF-β Receptor TGF-β Receptor TGF-β->TGF-β Receptor Smad2/3 Smad2/3 TGF-β Receptor->Smad2/3 phosphorylates Smad Complex Smad Complex Smad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex Gene Transcription (Treg expansion) Gene Transcription (Treg expansion) Smad Complex->Gene Transcription (Treg expansion) IFN-γ IFN-γ IFN-γ Receptor IFN-γ Receptor IFN-γ->IFN-γ Receptor JAK JAK IFN-γ Receptor->JAK STAT1 STAT1 JAK->STAT1 phosphorylates pSTAT1 pSTAT1 STAT1->pSTAT1 Gene Transcription (Pro-inflammatory) Gene Transcription (Pro-inflammatory) pSTAT1->Gene Transcription (Pro-inflammatory) This compound This compound This compound->Smad2/3 Augments This compound->STAT1 Suppresses

This compound's dual impact on key signaling pathways.
MAPK Signaling Pathway

Studies have also indicated that this compound can stimulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial in regulating cell growth, proliferation, and differentiation.[9] The precise mechanism and the context-dependent outcomes of this stimulation in cancer cells require further investigation.

MAPK_Signaling This compound and the MAPK Signaling Cascade Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Differentiation Cell Proliferation, Differentiation Transcription Factors->Cell Proliferation, Differentiation This compound This compound This compound->Raf Stimulates? This compound->MEK Stimulates? This compound->ERK Stimulates?

Hypothesized stimulation of the MAPK pathway by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols.

In Vivo Xenograft Model

Xenograft_Workflow In Vivo Xenograft Model Workflow Cell_Culture 1. A375 human melanoma cell culture Cell_Harvest 2. Harvest and prepare cell suspension Cell_Culture->Cell_Harvest Injection 3. Subcutaneous injection into nude mice Cell_Harvest->Injection Tumor_Growth 4. Monitor tumor growth Injection->Tumor_Growth Treatment 5. Administer this compound or vehicle control Tumor_Growth->Treatment Measurement 6. Measure tumor volume and body weight Treatment->Measurement Euthanasia 7. Euthanize mice and excise tumors Measurement->Euthanasia Analysis 8. Weigh tumors and perform further analysis Euthanasia->Analysis

Workflow for assessing in vivo anti-tumor efficacy.

Protocol:

  • Cell Culture: A375 human melanoma cells are cultured in appropriate media until they reach the desired confluence.

  • Cell Preparation: Cells are harvested, washed, and resuspended in a suitable buffer, often mixed with Matrigel to promote tumor formation.

  • Animal Model: Female athymic nude mice (5-6 weeks old) are used.

  • Tumor Inoculation: A defined number of cells (e.g., 5 x 10^6) are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers (Volume = (length x width^2)/2).

  • Treatment: Once tumors reach a certain volume, mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., 5 mg/kg) via a specified route (e.g., intraperitoneal injection) on a defined schedule. The control group receives the vehicle.

  • Efficacy Assessment: Tumor volumes and mouse body weights are monitored throughout the study. At the end of the experiment, mice are euthanized, and tumors are excised and weighed.

Tubulin Polymerization Assay

Protocol:

  • Reagents: Purified tubulin, GTP, and a polymerization buffer are required.

  • Assay Setup: The reaction is typically performed in a 96-well plate format.

  • Initiation: The polymerization of tubulin is initiated by the addition of GTP and incubation at 37°C.

  • Measurement: The extent of tubulin polymerization is measured by monitoring the increase in absorbance (turbidity) at 340 nm over time using a spectrophotometer.

  • Compound Testing: To test the effect of this compound or its analogs, the compound is pre-incubated with tubulin before initiating the polymerization reaction. The change in the polymerization curve compared to a control (without the compound) indicates the compound's effect on tubulin dynamics.

Topoisomerase I Activity Assay

Protocol:

  • Substrate: Supercoiled plasmid DNA is used as the substrate.

  • Enzyme: Purified human topoisomerase I is used.

  • Reaction: The reaction mixture contains the supercoiled DNA, topoisomerase I, and the test compound (this compound or its analogs) in a reaction buffer.

  • Incubation: The reaction is incubated at 37°C to allow the enzyme to relax the supercoiled DNA.

  • Termination: The reaction is stopped by adding a stop buffer containing a protein denaturant and a loading dye.

  • Analysis: The different forms of DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis. The inhibition of topoisomerase I activity is determined by the reduction in the amount of relaxed DNA in the presence of the test compound compared to the control.

Conclusion

This compound and its analogs represent a promising class of anti-tumor agents with a compelling dual-targeting mechanism of action. The in vivo data, although still in early stages, demonstrates significant tumor growth inhibition. The enhanced cytotoxicity of rationally designed analogs underscores the potential for further development. The modulation of key signaling pathways by this compound adds another layer to its complex anti-cancer activity, which warrants further investigation to fully elucidate its therapeutic potential and identify patient populations that may benefit most from this novel therapeutic strategy. Continued research focusing on in vivo comparative studies with standard-of-care agents and further exploration of the structure-activity relationships of novel analogs will be crucial in advancing this promising class of compounds towards clinical application.

References

Safety Operating Guide

Safe Disposal of Caerulomycin A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper handling and disposal of Caerulomycin A are critical for ensuring laboratory safety and environmental protection. This compound is a potent antibiotic and immunosuppressive agent that presents specific health hazards.[1][2][3] This guide provides a comprehensive, step-by-step procedure for its safe disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols, in conjunction with institutional and local regulations, is mandatory.

Hazard Identification and Safety Data

This compound is classified as a hazardous substance.[1][4] Understanding its specific dangers is the first step in safe handling.

Table 1: Hazard Classification for this compound

Hazard Class Code Description Signal Word
Acute Toxicity (Oral) H301 Toxic if swallowed[1][4] Danger[1][4]
Skin Irritation H315 Causes skin irritation[1][4] Danger[1][4]
Eye Irritation H319 Causes serious eye irritation[1][4] Danger[1][4]

| Storage Class | 6.1C | Combustible, acute toxic Cat. 3 / toxic compounds | N/A |

Required Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, robust personal protective measures are required at all times during handling and disposal.

Table 2: Required PPE for Handling this compound

Body Area Required Equipment Standard/Specification
Eyes/Face Safety glasses and face shield[4] Approved under NIOSH (US) or EN 166 (EU) standards[4]
Hands Chemical-resistant gloves[4] Inspect prior to use; use proper removal technique[4]
Body Complete chemical-protective suit[4] Type selected based on concentration and amount of substance[4]

| Respiratory | Appropriate exhaust ventilation | For use where dust is formed[4] |

Step-by-Step Disposal Protocol

This protocol outlines the process for the disposal of unused this compound and contaminated materials.

Step 1: Consultation and Preparation
  • Consult EHS: Before beginning any disposal process, contact your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance based on local, state, and federal regulations.

  • Gather Materials: Assemble all necessary PPE and waste disposal containers as specified by your EHS office. Ensure you have designated, sealable, and properly labeled containers for hazardous chemical waste.

Step 2: Managing Spills

In case of a spill, immediate and careful action is required to prevent exposure and contamination.

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Don PPE: Wear all required PPE before attempting to clean the spill.

  • Contain and Clean:

    • Avoid creating dust.[4]

    • Carefully sweep up the solid material (this compound is a white powder).[4]

    • Place the swept-up material and any contaminated cleaning supplies into a suitable, sealed container for disposal.[4]

    • Wash the spill area thoroughly.

Step 3: Packaging Waste for Disposal

Proper segregation and packaging of waste are crucial for safe transport and final disposal.

  • Unused or Expired Product:

    • Keep the product in its original, tightly closed container if possible.

    • Ensure the label is clear and legible.

    • Place the container into a secondary, larger container and label it clearly as "Hazardous Waste: this compound".

  • Contaminated Labware and Debris:

    • This includes items like gloves, pipette tips, vials, and bench paper.

    • Place all contaminated solid waste into a designated, leak-proof, and sealable hazardous waste container.[4]

    • Label the container "Hazardous Waste: this compound Contaminated Debris".

    • Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4]

Step 4: Final Disposal Procedure

Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or poured down the drain.

  • Professional Disposal: The waste must be handled by a licensed, professional waste disposal company.[4]

  • Incineration: The recommended method of destruction is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4] This ensures the complete destruction of the hazardous compound.

  • Documentation: Arrange for waste pickup through your institution's EHS office, which will manage the manifest and ensure a certificate of destruction is obtained.

Disposal Workflow Diagram

The following diagram illustrates the logical steps and decision points in the this compound disposal process.

G cluster_prep Preparation & Handling cluster_disposal Disposal Pathway start Identify this compound Waste (Unused Product or Contaminated Material) ppe Don Required PPE (Gloves, Gown, Eye/Face Protection) start->ppe spill Spill Occurs ppe->spill package Package Waste in Sealed, Labeled Container ppe->package No Spill spill_proc Follow Spill Cleanup Protocol: 1. Secure Area 2. Contain Spill 3. Package Waste spill->spill_proc Yes spill_proc->package contact_ehs Contact Institutional EHS Office package->contact_ehs store Store Securely in Designated Hazardous Waste Area contact_ehs->store pickup Arrange for Pickup by Licensed Waste Contractor store->pickup incinerate Final Disposal: Chemical Incineration pickup->incinerate

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Caerulomycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Caerulomycin A. Adherence to these protocols is critical to mitigate risks associated with this potent bioactive compound.

This compound, an antibiotic with antifungal, immunosuppressive, and potential anticancer properties, requires stringent handling procedures due to its hazardous nature.[1][2][3][4] The Safety Data Sheet (SDS) classifies this compound as acutely toxic if swallowed, a skin irritant, and a serious eye irritant.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to ensure the safety of all laboratory personnel.

Hazard Identification and Classification

A thorough understanding of the hazards associated with this compound is the foundation of safe handling.

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralCategory 3Toxic if swallowed[1]
Skin IrritationCategory 2Causes skin irritation[1]
Serious Eye IrritationCategory 2ACauses serious eye irritation[1]
Personal Protective Equipment (PPE) Protocol

The following table outlines the minimum PPE requirements for various activities involving this compound. These recommendations are based on a risk assessment approach and should be adapted to specific laboratory conditions and experimental procedures.

ActivityMinimum PPE Requirements
Receiving and Unpacking - Single pair of nitrile gloves (ASTM D6978-05 compliant)[5][6][7]- Laboratory coat- Safety glasses
Storage and Inventory - Single pair of nitrile gloves- Laboratory coat
Weighing and Aliquoting (Solid) - Double pair of nitrile gloves (ASTM D6978-05 compliant)[5]- Disposable gown- Safety glasses with side shields or a face shield[1]- N95 or higher-rated respirator (if not handled in a certified chemical fume hood or biological safety cabinet)[5]
Solution Preparation and Handling - Double pair of nitrile gloves (ASTM D6978-05 compliant)[5]- Disposable gown- Safety glasses with side shields or a face shield[1]
Cell Culture and In Vitro Assays - Double pair of nitrile gloves (ASTM D6978-05 compliant)- Laboratory coat or disposable gown- Safety glasses
Waste Disposal - Double pair of nitrile gloves (ASTM D6978-05 compliant)- Disposable gown- Safety glasses with side shields or a face shield
Spill Cleanup - Double pair of nitrile gloves (ASTM D6978-05 compliant)- Disposable gown- Safety glasses and a face shield- N95 or higher-rated respirator

Operational and Disposal Plans

A clear, step-by-step approach to handling and disposing of this compound is crucial for maintaining a safe laboratory environment.

Experimental Workflow for Handling this compound

cluster_receiving Receiving and Storage cluster_handling Handling and Preparation cluster_experiment Experimental Use cluster_disposal Waste Disposal receive Receive Shipment unpack Unpack in Designated Area (Wear Gloves, Lab Coat, Safety Glasses) receive->unpack store Store in a Secure, Ventilated, and Clearly Labeled Location unpack->store weigh Weigh Solid Compound in a Containment Ventilated Enclosure (CVE) or Fume Hood store->weigh prepare Prepare Stock Solution in a Fume Hood or BSC weigh->prepare collect_solid Collect Solid Waste in a Labeled Hazardous Waste Container weigh->collect_solid aliquot Aliquot for Experiments prepare->aliquot collect_liquid Collect Liquid Waste in a Labeled Hazardous Waste Container prepare->collect_liquid experiment Perform Experiment (Wear Appropriate PPE) aliquot->experiment experiment->collect_liquid dispose Dispose of Waste According to Institutional Chemical Waste Guidelines collect_solid->dispose collect_liquid->dispose

Caption: Workflow for the safe handling of this compound from receipt to disposal.

Disposal Plan

All materials contaminated with this compound are considered hazardous chemical waste and must be disposed of according to institutional and local regulations.

  • Solid Waste: This includes contaminated gloves, gowns, bench paper, and any unused solid this compound. Collect this waste in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Liquid Waste: All solutions containing this compound, including experimental media and washings, must be collected in a sealed, leak-proof container labeled as hazardous chemical waste. Do not pour any liquid waste containing this compound down the drain.[8]

  • Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated sharps container for hazardous chemical waste.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Emergency Response for Spills and Exposures

cluster_spill Spill Response cluster_exposure Personnel Exposure Response spill Spill or Exposure Occurs evacuate Evacuate Immediate Area and Alert Others spill->evacuate skin_contact Skin Contact: Remove Contaminated Clothing, Wash Area with Soap and Water for 15 min spill->skin_contact eye_contact Eye Contact: Flush Eyes with Water for 15 min at an Eyewash Station spill->eye_contact inhalation Inhalation: Move to Fresh Air spill->inhalation ingestion Ingestion: Seek Immediate Medical Attention spill->ingestion don_ppe Don Appropriate PPE (Gloves, Gown, Eye Protection, Respirator) evacuate->don_ppe contain Contain Spill with Absorbent Material don_ppe->contain clean Clean and Decontaminate the Area contain->clean dispose_spill Dispose of Contaminated Materials as Hazardous Waste clean->dispose_spill seek_medical Seek Medical Attention for All Exposures skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: Emergency response procedures for this compound spills and personnel exposure.

In the case of any exposure, refer to the Safety Data Sheet (SDS) and seek immediate medical attention.[1] Report all incidents to the laboratory supervisor and the institutional environmental health and safety office.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.